3-CHLORO-4-FLUORO-BENZAMIDINE
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-fluorobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKDVUSWMBGDNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369629 | |
| Record name | 3-Chloro-4-fluorobenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504404-34-6 | |
| Record name | 3-Chloro-4-fluorobenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Chloro-4-fluoro-benzamidine: A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 3-chloro-4-fluoro-benzamidine, a pivotal chemical intermediate in the pharmaceutical and agrochemical sectors. We will explore its fundamental chemical and physical properties, spectroscopic profile, and detailed synthetic pathways. The narrative emphasizes the compound's reactivity and its strategic application in the synthesis of targeted therapeutic agents, including enzyme inhibitors. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights to leverage this versatile molecule in research and development programs.
Introduction: Strategic Importance in Medicinal Chemistry
This compound is a substituted aromatic amidine that has garnered significant attention as a versatile building block in organic synthesis. Its unique electronic and structural features, stemming from the presence of a chloro and a fluoro substituent on the benzene ring, impart enhanced reactivity and selectivity in various chemical transformations.[1] These substitutions are critical in medicinal chemistry, as halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.
The benzamidine moiety itself is a well-known pharmacophore that can mimic the guanidinium group of arginine, enabling it to interact with a wide range of biological targets such as serine proteases (e.g., thrombin) and other enzymes. The strategic placement of the chloro and fluoro groups on the phenyl ring allows for fine-tuning of the pKa of the amidine group and provides vectors for further molecular elaboration. Consequently, this compound serves as a key intermediate in the synthesis of a variety of pharmaceuticals, particularly in the development of drugs targeting specific enzymes and receptors for the treatment of inflammatory diseases and cancer.[1] This guide will provide a comprehensive overview of its properties, synthesis, and applications.
Molecular Structure and Physicochemical Properties
The utility of this compound in a laboratory and industrial setting is largely dictated by its structure and physicochemical characteristics. It is most commonly supplied and handled as its hydrochloride salt to enhance stability and improve solubility in aqueous and protic solvents, simplifying its use in various reaction media.[1]
Chemical Structure
The core structure consists of a benzene ring substituted with a chloro group at position 3, a fluoro group at position 4, and a carboximidamide (amidine) group at position 1.

Physicochemical Data
The key physicochemical properties of this compound and its hydrochloride salt are summarized in the table below. These parameters are crucial for designing synthetic protocols, purification strategies, and formulation studies.
| Property | Value | Source |
| IUPAC Name | 3-chloro-4-fluorobenzenecarboximidamide | - |
| CAS Number | 504404-34-6 (Free Base) | [2] |
| 477844-52-3 (Hydrochloride Salt) | [1][3] | |
| Molecular Formula | C₇H₆ClFN₂ (Free Base) | - |
| C₇H₇Cl₂FN₂ (Hydrochloride Salt) | [3] | |
| Molecular Weight | 172.59 g/mol (Free Base) | - |
| 209.05 g/mol (Hydrochloride Salt) | [1][3] | |
| Appearance | Off-white solid | [1] |
| Boiling Point (Predicted) | 251.1 ± 50.0 °C | [2] |
| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 10.95 ± 0.50 | [2] |
Synthesis and Purification
The most common and industrially scalable synthesis of this compound originates from the readily available precursor, 3-chloro-4-fluorobenzonitrile.[4][5][6] The conversion of the nitrile functional group to an amidine is a well-established transformation in organic chemistry.
Synthetic Workflow
A typical synthetic route involves a two-step process: formation of an intermediate followed by its conversion to the final amidine. The Pinner reaction is a classic and reliable method, proceeding through an imidate intermediate. An alternative, often used in modern synthesis, involves the formation of an amidoxime followed by reduction.
Detailed Experimental Protocol: Synthesis via Pinner Reaction
This protocol describes a representative lab-scale synthesis starting from 3-chloro-4-fluorobenzonitrile.
Step 1: Formation of Ethyl 3-chloro-4-fluorobenzimidate hydrochloride
-
System Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂) is charged with anhydrous ethanol (1.5 eq).
-
Reagent Addition: Add 3-chloro-4-fluorobenzonitrile (1.0 eq, 15.56 g) to the ethanol.[4]
-
HCl Gas Introduction: Cool the mixture in an ice bath to 0 °C. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and a precipitate will begin to form. Continue the gas introduction until the solution is saturated and the nitrile peak is absent by TLC or GC analysis.
-
Isolation: Seal the flask and store it in a refrigerator overnight (or at 0 °C for 12-24 hours) to allow for complete precipitation of the imidate salt. Collect the white crystalline solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Step 2: Ammonolysis to this compound hydrochloride
-
System Setup: Suspend the dried ethyl 3-chloro-4-fluorobenzimidate hydrochloride (1.0 eq) in a solution of anhydrous ethanol saturated with ammonia.
-
Reaction: Stir the suspension at room temperature in a sealed pressure flask for 24-48 hours. Monitor the reaction progress by TLC.
-
Isolation and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The resulting crude solid is the hydrochloride salt of the desired product.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol, to yield pure this compound hydrochloride as an off-white solid.[1]
Reactivity and Applications in Drug Discovery
The chemical behavior of this compound is dominated by the nucleophilicity of the amidine group and the electrophilic nature of the substituted aromatic ring. This dual reactivity makes it a valuable synthon for constructing more complex molecules.
Core Reactivity
The unsubstituted -NH₂ group of the amidine can be readily acylated, alkylated, or used in cyclization reactions to form various nitrogen-containing heterocycles (e.g., pyrimidines, triazines), which are prevalent scaffolds in many approved drugs. The presence of the electron-withdrawing chloro and fluoro groups on the aromatic ring influences the reactivity and basicity of the amidine group and can also serve as a handle for cross-coupling reactions if needed, although this is less common.
Role as a Key Pharmaceutical Intermediate
This compound is a crucial component in the synthesis of targeted therapies. Its efficacy is highlighted by its role in designing compounds with potential anti-inflammatory and anti-cancer properties.[1] The amidine group often acts as a bioisostere for other functional groups, forming key hydrogen bond interactions within the active site of an enzyme or receptor.
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.
-
Storage: The compound, particularly as the hydrochloride salt, should be stored in a cool, dry, and well-ventilated area. Recommended storage temperatures are between 0-8 °C for short-term and -20 °C for long-term preservation.[1][3] Keep the container tightly sealed to prevent moisture absorption.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid skin and eye contact.[3] Handle in a chemical fume hood to prevent inhalation of dust.
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Waste should be collected and handled by a professional disposal service.[3]
Conclusion
This compound is a high-value chemical intermediate with significant applications in modern medicinal and agrochemical research. Its unique substitution pattern provides a powerful tool for chemists to modulate molecular properties and synthesize novel, biologically active compounds. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is paramount for its effective utilization in the design and development of next-generation pharmaceuticals.
References
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BIOFOUNT. (n.d.). 477844-52-3 | this compound hydrochloride. Retrieved from [Link]
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LookChem. (n.d.). Cas 117482-84-5, 3-Chloro-4-fluorobenzonitrile. Retrieved from [Link]
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3-chloro-4-fluoro-benzamidine synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of 3-chloro-4-fluoro-benzamidine
Executive Summary
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive, field-proven methodology for the synthesis and purification of this compound. This valuable building block is a key intermediate in the development of novel therapeutic agents, particularly enzyme inhibitors, owing to its unique electronic and structural properties.[1] This document details the robust Pinner reaction for synthesis, starting from 3-chloro-4-fluorobenzonitrile, and outlines two primary methods for purification: direct recrystallization of the free base and crystallization of its hydrochloride salt. The causality behind critical experimental parameters is explained to ensure both high yield and purity, empowering researchers to confidently reproduce and adapt these protocols.
Introduction: Significance of this compound
This compound, typically handled as its more soluble hydrochloride salt, is a strategically important intermediate in medicinal chemistry and agrochemical research.[1][2] The benzamidine functional group is a well-known pharmacophore that acts as a reversible competitive inhibitor of serine proteases like trypsin.[3] The specific incorporation of chloro and fluoro substituents on the phenyl ring modifies the compound's pKa, lipophilicity, and metabolic stability, allowing for the fine-tuning of potency and selectivity in drug candidates.[1] Its application is prominent in the synthesis of inhibitors for enzymes and receptors implicated in inflammatory diseases and oncology.[1] A reliable and well-characterized synthetic and purification route is therefore essential for advancing research in these fields.
Section 1: Synthesis via the Pinner Reaction
The most practical and widely adopted method for converting benzonitriles to benzamidines is the Pinner reaction.[4] This acid-catalyzed process first converts the nitrile into a reactive intermediate, an imino ester salt (commonly called a Pinner salt), which is subsequently converted to the target amidine.[5][6]
Mechanistic Underpinnings
The Pinner reaction proceeds in two distinct stages:
-
Imino Ester Formation: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl). This activation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by an alcohol (e.g., ethanol). The resulting intermediate is a stable salt known as an alkyl imidate hydrochloride, or Pinner salt.[7]
-
Ammonolysis: The isolated and dried Pinner salt is then treated with ammonia. The ammonia acts as a nucleophile, attacking the imino ester carbon and displacing the alkoxy group to form the final amidine product, typically as its hydrochloride salt.
Critical Parameters & Rationale
-
Anhydrous Conditions: The exclusion of water is paramount. Water can hydrolyze the Pinner salt intermediate to form an ester, a significant side product that reduces the overall yield of the desired amidine.[7][8]
-
Temperature Control: The formation of the Pinner salt is exothermic. Low temperatures (typically 0 °C) are crucial to prevent the thermodynamically unstable imidate hydrochloride from rearranging into an N-alkyl amide and alkyl chloride, another potential impurity.[5][8]
-
Reagent Stoichiometry: An excess of the alcohol is used as both a reagent and a solvent. Gaseous HCl is bubbled through the solution until saturation to drive the formation of the Pinner salt.
Detailed Experimental Protocol: Synthesis of this compound Hydrochloride
Starting Material: 3-Chloro-4-fluorobenzonitrile Reagents: Anhydrous Ethanol, Anhydrous Diethyl Ether, Anhydrous Hydrogen Chloride gas, Anhydrous Ammonia gas.
Step 1: Formation of Ethyl 3-chloro-4-fluoro-benzimidate Hydrochloride (Pinner Salt)
-
Equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual liquid level, and a drying tube filled with calcium chloride.
-
In an ice bath (0 °C), add 3-chloro-4-fluorobenzonitrile (1.0 eq) to anhydrous ethanol (approx. 5-10 mL per gram of nitrile).
-
Begin stirring and bubble dry hydrogen chloride gas through the cold solution. Continue the gas flow until the solution is saturated and a precipitate (the Pinner salt) begins to form. This may take 1-2 hours.
-
Seal the flask and allow it to stand in a cold environment (e.g., refrigerator at 4 °C) for 24-48 hours to ensure complete formation of the Pinner salt.
-
Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with anhydrous diethyl ether to remove any unreacted nitrile and excess HCl.
-
Dry the collected white solid (the Pinner salt) under vacuum to remove residual ether.
Step 2: Ammonolysis to this compound Hydrochloride
-
Suspend the dried Pinner salt in a fresh portion of anhydrous ethanol in a flask placed in an ice bath.
-
Bubble anhydrous ammonia gas through the stirred suspension. The reaction is typically complete when the solid Pinner salt has fully dissolved and a new precipitate, ammonium chloride, has formed.
-
Allow the mixture to stir for an additional 2-4 hours at room temperature.
-
Remove the ammonium chloride by-product by vacuum filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which will be a mixture of the free base and its hydrochloride salt. This crude product can now be taken to the purification stage.
Synthesis Workflow Visualization
Caption: Workflow for the Pinner reaction synthesis of this compound.
Section 2: Purification and Isolation Strategies
Obtaining high-purity this compound is critical for its use in sensitive applications like drug discovery. The two most effective methods are recrystallization of the free base and purification via its hydrochloride salt.
Protocol A: Purification via Recrystallization of the Free Base
This method is suitable if the free base form of the amidine is desired. The key is selecting a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Basification (Optional): If the crude product is primarily the hydrochloride salt, dissolve it in a minimum amount of water and basify with a strong base (e.g., 2M NaOH) to a pH > 10. Extract the free base into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base.
-
Solvent Selection: Perform a small-scale solvent screen. Potential solvents include toluene, ethyl acetate/heptane mixtures, or isopropanol.
-
Recrystallization: Dissolve the crude free base in a minimum amount of the chosen hot solvent.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol B: Purification via Hydrochloride Salt Formation
This is often the preferred method as the hydrochloride salt typically has excellent crystalline properties and is the form used in many biological assays.[1]
-
Dissolution: Dissolve the crude amidine product from the synthesis step in a suitable anhydrous solvent. Anhydrous isopropanol or ethanol are good starting points.
-
Salt Formation: Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution. Alternatively, add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol).
-
Precipitation: The this compound hydrochloride salt will precipitate out of the solution. Monitor for complete precipitation.
-
Isolation: Collect the white, crystalline solid by vacuum filtration.
-
Washing and Drying: Wash the collected salt with a small amount of cold anhydrous solvent (e.g., isopropanol) followed by anhydrous diethyl ether to facilitate drying. Dry the final product under vacuum.
Physical & Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₇H₆ClFN₂·HCl | [1] |
| Molecular Weight | 209.05 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Purity (Typical) | ≥ 95% (HPLC) | [1] |
| Storage Conditions | 0-8 °C, under inert atmosphere | [1] |
Purification Workflow Visualization
Caption: Purification options for this compound.
Section 3: Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, showing the characteristic shifts for the aromatic protons and carbons, and confirming the presence of the amidine group.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95% for research applications.[1]
Conclusion
The synthesis of this compound is reliably achieved via the Pinner reaction of 3-chloro-4-fluorobenzonitrile. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is essential for maximizing yield and minimizing side products. Purification is effectively accomplished either by direct recrystallization of the free base or, more commonly, by the formation and crystallization of its highly stable hydrochloride salt. The detailed protocols and workflows provided in this guide offer a robust foundation for the successful production and purification of this important chemical intermediate.
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Unraveling the Enigmatic Mechanism of 3-chloro-4-fluoro-benzamidine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive exploration of the putative mechanism of action of 3-chloro-4-fluoro-benzamidine within biological systems. In the absence of direct, dedicated studies on this specific molecule, we present a scientifically-grounded hypothesis based on the well-established pharmacology of the benzamidine scaffold. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the probable molecular interactions, cellular effects, and the experimental methodologies required to validate these hypotheses. We delve into the structure-activity relationships of halogenated benzamidines, propose a detailed inhibitory mechanism against serine proteases, and provide actionable protocols for its empirical validation.
Introduction: The Benzamidine Scaffold as a Privileged Motif in Enzyme Inhibition
Benzamidine and its derivatives are a cornerstone in the field of medicinal chemistry, primarily recognized as potent, reversible, competitive inhibitors of serine proteases.[1] These enzymes, characterized by a highly conserved catalytic triad featuring a key serine residue, play pivotal roles in a myriad of physiological and pathophysiological processes, including digestion, blood coagulation, inflammation, and apoptosis.[2] The dysregulation of serine protease activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention.[3]
The inhibitory prowess of the benzamidine moiety stems from its structural mimicry of the guanidinium group of arginine, a common substrate for many serine proteases. This allows benzamidine to effectively bind to the S1 specificity pocket of these enzymes, a deep, negatively charged cleft that accommodates the side chain of the substrate.[4] By occupying this active site, benzamidine derivatives preclude the binding of the natural substrate, thereby competitively inhibiting enzymatic activity.[5]
The subject of this guide, this compound, is a halogenated derivative of this critical pharmacophore. While this specific molecule remains largely uncharacterized in peer-reviewed literature, its structural attributes suggest a compelling potential as a selective and potent serine protease inhibitor. The introduction of chloro and fluoro substituents is a common strategy in drug design to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[6][7] This guide will, therefore, extrapolate from the known pharmacology of related compounds to build a robust, testable hypothesis for the mechanism of action of this compound.
Structure-Activity Relationship (SAR) of Halogenated Benzamidines: A Rationale for Enhanced Potency and Selectivity
The substitution of hydrogen atoms with halogens on a pharmacophore can profoundly influence its biological activity.[8] In the context of benzamidine-based inhibitors, the introduction of chloro and fluoro groups at the 3 and 4 positions of the phenyl ring is predicted to modulate its inhibitory profile in several key ways:
-
Electronic Effects: The electron-withdrawing nature of chlorine and fluorine can alter the pKa of the amidine group, potentially influencing the strength of the ionic interactions with the negatively charged aspartate residue at the bottom of the S1 pocket of many serine proteases.[9]
-
Hydrophobicity and Lipophilicity: Halogenation generally increases the lipophilicity of a molecule. This can enhance membrane permeability and may also lead to favorable hydrophobic interactions within the enzyme's active site, potentially increasing binding affinity.[6][9]
-
Conformational Rigidity: The presence of substituents can restrict the rotational freedom of the phenyl ring, pre-organizing the molecule into a conformation that is more favorable for binding and reducing the entropic penalty upon complex formation.
-
Metabolic Stability: The C-F and C-Cl bonds are significantly stronger than the C-H bond, making the molecule less susceptible to metabolic degradation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile.
Studies on various substituted benzamidines have shown that the nature and position of the substituent group significantly impact their inhibitory activity and selectivity against different serine proteases like trypsin, thrombin, and plasmin.[9] For instance, the binding of benzamidines to plasmin and C1s is influenced by both electron-donating properties and hydrophobicity of the substituent, whereas thrombin-benzamidine interactions are primarily affected by hydrophobicity.[9] This underscores the potential for this compound to exhibit a unique and potentially selective inhibitory profile.
Proposed Mechanism of Action: Competitive Inhibition of Serine Proteases
Based on the foundational knowledge of the benzamidine pharmacophore, we propose that This compound acts as a reversible, competitive inhibitor of trypsin-like serine proteases.
The core of this mechanism involves the high-affinity binding of the molecule to the S1 specificity pocket of the target protease. The positively charged amidinium group is expected to form a strong salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the base of the S1 pocket. The halogenated phenyl ring would then occupy the remainder of the pocket, with the chloro and fluoro substituents potentially forming specific interactions with hydrophobic or polar residues lining the cavity.
Figure 1: Proposed binding of this compound to a serine protease active site.
This binding event physically occludes the active site, preventing the natural substrate from binding and subsequent catalysis by the Ser195 nucleophile. The reversibility of this inhibition means that the inhibitor can associate and dissociate from the enzyme, and its potency is typically quantified by the inhibition constant (Ki).
Experimental Validation of the Proposed Mechanism
A rigorous, multi-faceted experimental approach is required to validate the hypothesized mechanism of action for this compound. The following section details the essential experimental protocols.
Enzyme Inhibition Kinetics
The primary step is to determine if this compound inhibits the activity of a panel of serine proteases and to characterize the nature of this inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against target serine proteases (e.g., trypsin, thrombin, plasmin).
Methodology: Spectrophotometric Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
Prepare a stock solution of the target serine protease in assay buffer.
-
Prepare a stock solution of a chromogenic substrate for the target protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).
-
-
Assay Procedure:
-
In a 96-well microplate, add increasing concentrations of this compound. Include a vehicle control (DMSO).
-
Add a fixed concentration of the serine protease to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate.
-
Monitor the increase in absorbance over time at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the Ki and the mode of inhibition (competitive, non-competitive, or uncompetitive), perform the assay with varying concentrations of both the inhibitor and the substrate.
-
Analyze the data using Lineweaver-Burk or Dixon plots. For competitive inhibition, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.[5]
-
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| Benzamidine | Trypsin | - | 35[10] | Competitive |
| Benzamidine | Plasmin | - | 350[10] | Competitive |
| Benzamidine | Thrombin | - | 220[10] | Competitive |
| 4-aminobenzamidine | hK1 | - | 146[5] | Competitive |
| This compound | Trypsin | Hypothetical | Hypothetical | Hypothesized Competitive |
| Table 1: Example inhibition data for benzamidine derivatives against various serine proteases. The data for this compound is hypothetical and requires experimental determination. |
Biophysical Characterization of Binding
Isothermal Titration Calorimetry (ITC) provides a direct measurement of the binding affinity and thermodynamics of the interaction between the inhibitor and the enzyme.
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and the target protease.
Methodology: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Prepare solutions of the target protease and this compound in the same assay buffer, ensuring precise concentration determination.
-
Degas both solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the protease solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the protease solution while monitoring the heat change.
-
A control experiment involving injection of the inhibitor into the buffer alone should be performed to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat change peaks and subtract the heat of dilution.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (Kd, n, ΔH, ΔS). A recently developed ITC experiment where substrate and inhibitor are premixed in the injection syringe can yield a complete kinetic characterization in a single experiment.[11]
-
Structural Elucidation of the Binding Mode
X-ray crystallography is the gold standard for visualizing the precise interactions between an inhibitor and its target enzyme at an atomic level.
Objective: To solve the crystal structure of the target serine protease in complex with this compound.
Methodology: X-ray Crystallography
-
Crystallization:
-
Co-crystallize the purified target protease with an excess of this compound. This is typically done using vapor diffusion (hanging or sitting drop) methods, screening a wide range of crystallization conditions (precipitants, pH, temperature).
-
Alternatively, crystals of the apo-enzyme can be grown and then soaked in a solution containing the inhibitor.
-
-
Data Collection:
-
Structure Determination and Refinement:
-
Analysis:
-
Analyze the final structure to identify the specific hydrogen bonds, ionic interactions, and hydrophobic contacts between this compound and the amino acid residues of the active site. This will provide definitive proof of the binding mode.
-
Figure 2: Experimental workflow for the validation of the proposed mechanism of action.
Cellular Target Engagement and Activity
To assess the effect of the inhibitor in a more biologically relevant context, cell-based assays are essential.
Objective: To determine if this compound can inhibit serine protease activity within living cells.
Methodology: Fluorescent Labeled Inhibitors of Serine Protease (FLISP) Assay
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to overexpress a target serine protease).
-
Treat the cells with varying concentrations of this compound for a specified period.
-
-
FLISP Staining:
-
Analysis:
-
Analyze the cells using flow cytometry or fluorescence microscopy.[18]
-
A dose-dependent decrease in fluorescence in the treated cells compared to the untreated controls would indicate that this compound is actively inhibiting the target serine protease within the cellular environment.
-
Conclusion and Future Directions
While direct experimental data on this compound is currently lacking, a robust and testable hypothesis for its mechanism of action can be formulated based on the extensive knowledge of the benzamidine scaffold. We propose that this compound acts as a competitive inhibitor of serine proteases, with its halogen substituents fine-tuning its potency and selectivity. The experimental workflows detailed in this guide provide a clear roadmap for the empirical validation of this hypothesis.
Successful validation would position this compound as a valuable tool for chemical biology and a potential starting point for the development of novel therapeutics targeting diseases driven by aberrant serine protease activity. Future work should focus on screening this compound against a broad panel of proteases to establish its selectivity profile and on conducting in vivo studies to assess its pharmacokinetic properties and therapeutic efficacy.
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Bio-Rad. (n.d.). FLISP™ FAM-Phe-CMK Serine Protease Assay Kit. Retrieved from [Link]
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Juliano, L., & Juliano, M. A. (2003). Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline. Brazilian Journal of Medical and Biological Research, 36(12), 1693–1699. Retrieved from [Link]
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Chung, K. T., Chen, S. C., Wong, T. Y., Li, Y. S., Wei, C. I., & Chou, M. W. (2000). Mutagenicity Studies of Benzidine and Its Analogs: StructureActivity Relationships. Toxicological Sciences, 56(2), 351–356. Retrieved from [Link]
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Smistad, G., Gram, L., & Hough, E. (1993). Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar). Acta Crystallographica Section D: Biological Crystallography, 49(Pt 4), 437–439. Retrieved from [Link]
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Alok, A., Sinha, M., Singh, N., Sharma, S., Kaur, P., & Singh, T. P. (2007). Crystal Structure of the trypsin complex with benzamidine at high temperature (35 C). PDB ID: 2OXS. Retrieved from [Link]
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Szabo, R., Janacova, L., & Kasicka, V. (2020). Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials. International Journal of Molecular Sciences, 21(21), 8233. Retrieved from [Link]
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Paquette, I. M. (2010). Design, Synthesis, And Evaluation Of A Novel Serine Protease Inhibitor. University of New Hampshire. Retrieved from [Link]
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Wang, Y., Li, Y., & Zhang, Y. (2022). Rational Design, Synthesis, and Biological Evaluation of Fluorine- and Chlorine-Substituted Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(26), 7954–7965. Retrieved from [Link]
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ResearchGate. (n.d.). Table 4. Experimental conditions for serine protease inhibition assays. Retrieved from [Link]
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de Sá Ribeiro, F., & Lima, L. M. T. R. (2018). Close-up view of the benzamidine inhibitor molecule in model BT5.... ResearchGate. Retrieved from [Link]
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Harmat, V., Gál, P., & Závodszky, P. (2007). Purification, crystallization and preliminary X-ray analysis of human mannose-binding lectin-associated serine protease-1 (MASP-1) catalytic region. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 63(Pt 2), 113–116. Retrieved from [Link]
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Cuesta-Seijo, J. A., & Garcia-Granda, S. (2001). CRYSTAL STRUCTURE OF BENZAMIDINE INHIBITED BOVINE PANCREATIC TRYPSIN AT 105K TO 1.21A RESOLUTION FROM LABORATORY SOURCE WITH HIGH NUMBER OF WATERS MODELLED. PDB ID: 1J8A. Retrieved from [Link]
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Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931–1937. Retrieved from [Link]
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Chung, K. T., Chen, S. C., Wong, T. Y., Li, Y. S., Wei, C. I., & Chou, M. W. (2000). Mutagenicity studies of benzidine and its analogs: structure-activity relationships. Toxicological Sciences, 56(2), 351–356. Retrieved from [Link]
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Singh, P., Kumar, Y., & Kumar, D. (2022). Review of serine protease inhibitors: Development and applications. Bioorganic & Medicinal Chemistry, 62, 116730. Retrieved from [Link]
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Petr, L. A., & Stroud, R. M. (1981). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 24(6), 676–681. Retrieved from [Link]
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Alves, T. P., Narayanaswamy, R., & Raghavan, S. R. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 12(17), 1421–1425. Retrieved from [Link]
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Koyama, N., & Suzuki, M. (1993). A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells. Japanese Journal of Cancer Research, 84(4), 405–410. Retrieved from [Link]
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Chen, Y., & Wang, Y. (2019). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 20(15), 3749. Retrieved from [Link]
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Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Retrieved from [Link]
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Kavitha, R., Sa'ad, M. A., & Fuloria, N. K. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules, 27(3), 1058. Retrieved from [Link]
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Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]
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Yang, S., & Tan, C. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(18), 3348. Retrieved from [Link]
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Lee, J., & Ahn, J. M. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Molecules, 24(15), 2783. Retrieved from [Link]
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Spectroscopic Characterization of 3-chloro-4-fluoro-benzamidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
3-chloro-4-fluoro-benzamidine is a substituted aromatic organic compound with significant potential in medicinal chemistry and pharmaceutical development.[1] As with any compound intended for therapeutic applications, rigorous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely published, this guide will leverage data from structurally similar compounds and fundamental spectroscopic principles to provide a robust predictive analysis. This approach allows researchers to establish a reliable baseline for the characterization of newly synthesized this compound.
The benzamidine moiety is a common feature in various biologically active molecules, often serving as a key structural motif for enzyme inhibitors.[2][3][4] The presence of halogen substituents, specifically chlorine and fluorine, on the phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making this compound a compound of interest for drug design and discovery.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring NMR spectra for a novel benzamidine derivative would be as follows:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons (e.g., -NH₂).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, although only aromatic CH and quaternary carbons are expected in the core structure of this compound.
-
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the phenyl ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the amidine group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~ 7.8 - 8.0 | d | J(H,H) ≈ 2 |
| H-5 | ~ 7.6 - 7.8 | dd | J(H,H) ≈ 8, J(H,F) ≈ 5 |
| H-6 | ~ 7.3 - 7.5 | t | J(H,H) ≈ 8 |
| -NH₂ / =NH | ~ 8.5 - 9.5 | br s | - |
Note: Chemical shifts are referenced to TMS (Tetramethylsilane). The signals for the amine and imine protons are expected to be broad and may exchange with deuterium in the presence of D₂O.
The predicted chemical shifts are based on the analysis of similar compounds such as 3-chloro-4-fluorobenzaldehyde and other benzamidine derivatives.[3][5][6] The proton at position 2 (H-2) is expected to be the most deshielded due to its proximity to the electron-withdrawing amidine group and the chlorine atom.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts will be influenced by the electronegativity of the attached atoms and resonance effects.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=N (amidine) | ~ 165 - 170 |
| C-4 (C-F) | ~ 155 - 160 (d, J(C,F) ≈ 250 Hz) |
| C-3 (C-Cl) | ~ 130 - 135 |
| Aromatic C-H | ~ 115 - 130 |
| Quaternary Aromatic C | ~ 125 - 140 |
Note: The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling.
The predicted chemical shifts are based on data from related compounds such as 3-chloro-4-fluorobenzylamine and general values for substituted benzenes.[7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, and C-halogen bonds, as well as aromatic C-H and C=C vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The IR spectrum can be obtained using either a KBr (potassium bromide) pellet or Attenuated Total Reflectance (ATR).
-
KBr Pellet: Grind a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300 - 3500 | Medium, broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| C=N stretch (amidine) | 1640 - 1680 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium to strong |
| C-F stretch | 1100 - 1250 | Strong |
| C-Cl stretch | 700 - 850 | Strong |
These predictions are based on established IR correlation tables and data from similar compounds like 3-chloro-4-fluorothiobenzamide and 3,4-difluorobenzamide.[9][10][11] The presence of a strong band in the 1640-1680 cm⁻¹ region is a key indicator of the C=N bond of the amidine group.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for benzamidines as it is a soft ionization technique that typically produces a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which will likely lead to more extensive fragmentation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass determination, which can confirm the elemental composition.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
Predicted Mass Spectrum
-
Molecular Ion: The molecular weight of this compound (C₇H₆ClFN₂) is approximately 172.59 g/mol . In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 173. The presence of the chlorine isotope (³⁷Cl) will result in an [M+2+H]⁺ peak at m/z 175 with an intensity of approximately one-third of the [M+H]⁺ peak.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules or radicals.[12][13][14][15]
Caption: Predicted fragmentation pathway for this compound.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from structurally related compounds and fundamental principles, we have established a detailed predictive analysis for its NMR, IR, and Mass spectra. This information serves as a valuable resource for researchers in the synthesis and characterization of this and other novel benzamidine derivatives. The experimental protocols outlined provide a framework for obtaining high-quality data for structural verification. As with any new compound, the ultimate confirmation will rely on the careful acquisition and interpretation of experimental data, which can be compared against the predictive data presented herein.
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Solubility and Stability of 3-Chloro-4-Fluoro-Benzamidine: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Chloro-4-fluoro-benzamidine is a substituted aromatic compound with potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of novel therapeutic agents.[1] Its utility in drug discovery and development is fundamentally linked to its physicochemical properties, namely its solubility and stability. Poor solubility can hinder formulation and lead to unreliable results in biological assays, while instability can compromise shelf-life, safety, and efficacy. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It combines theoretical considerations with detailed, field-proven experimental protocols, enabling researchers to generate robust and reliable data packages for this promising molecule. The methodologies described herein are grounded in international regulatory standards, such as the ICH guidelines, to ensure data integrity and applicability for drug development programs.
Introduction to this compound
This compound belongs to the benzamidine class of compounds, which are known for their biological activity, most notably as inhibitors of serine proteases like trypsin and thrombin.[2][3][4][5] The core benzamidine structure consists of an aromatic ring attached to an amidine functional group (-C(NH)NH₂). This group is basic and can be protonated to form a salt, a common strategy to enhance aqueous solubility. The subject of this guide, this compound, is functionalized with two halogen atoms on the benzene ring.
-
Chloro Group (at position 3): The electron-withdrawing nature of chlorine can influence the pKa of the amidine group and increase the lipophilicity of the molecule, which generally tends to decrease aqueous solubility.[6]
-
Fluoro Group (at position 4): Fluorine, the most electronegative element, also acts as an electron-withdrawing group. Its small size, however, means it often has a more nuanced effect on physicochemical properties compared to chlorine.
The compound is frequently supplied as a hydrochloride salt (this compound HCl) to improve its handling and solubility characteristics for laboratory use.[1] Understanding the interplay of the benzamidine core and its halogen substituents is critical for predicting its behavior and designing appropriate experimental studies.
Theoretical Considerations: Predicting Behavior
Before embarking on experimental work, a theoretical assessment can provide valuable insights and guide experimental design.
2.1 Impact of Structure on Solubility
-
Polarity and Hydrogen Bonding: The amidine group is polar and can act as both a hydrogen bond donor and acceptor, promoting solubility in polar solvents like water and alcohols.[7]
-
pH-Dependent Solubility: The basic amidine group will be protonated in acidic conditions, forming a positively charged ion. This cation is significantly more soluble in aqueous media than the neutral free base.[7] Therefore, the solubility of this compound is expected to be highly dependent on the pH of the solvent system.
-
Halogenation Effects: Halogenation of aromatic rings generally increases hydrophobicity and reduces aqueous solubility.[6][8] The combined effect of the chloro and fluoro groups will likely make the molecule less soluble in water compared to unsubstituted benzamidine.
-
Crystal Lattice Energy: For solid compounds, solubility is also governed by the energy required to break the crystal lattice. The specific crystalline form (polymorph) of the solid material can significantly impact its measured solubility.[9]
2.2 Predicting Stability
The benzamidine functional group and its halogen substituents suggest potential degradation pathways that must be investigated:
-
Hydrolysis: The amidine group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of the corresponding benzamide (3-chloro-4-fluoro-benzamide) and ammonia.
-
Oxidation: Benzamidine itself is known to be sensitive to oxidation. The aromatic ring and amidine group could be susceptible to oxidative degradation, especially in the presence of oxidizing agents or under exposure to light and air.
-
Photostability: Many aromatic compounds absorb UV light and can undergo photolytic degradation. The presence of halogens can sometimes increase photosensitivity. Therefore, assessing the impact of light is a mandatory part of a comprehensive stability profile.[10][11]
Protocol for Thermodynamic Solubility Assessment
Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. The "shake-flask" method is the gold-standard technique for this determination due to its reliability.[12]
3.1 Causality Behind Experimental Choices
-
Why Shake-Flask? This method ensures that the solution reaches a true equilibrium between the dissolved and undissolved solid, providing the most accurate and relevant solubility value for formulation and biopharmaceutical assessment.[12][13] It is distinct from kinetic solubility assays, which are faster but can overestimate solubility by creating supersaturated solutions.[13][14]
-
Why Multiple Solvents? Assessing solubility in a range of solvents (e.g., water, various pH buffers, organic solvents) is crucial for drug development. This data informs pre-formulation activities, helps identify suitable vehicles for in vitro and in vivo studies, and is essential for developing purification and manufacturing processes.
-
Why Temperature Control? Solubility is temperature-dependent.[9] Conducting the experiment at a controlled temperature (e.g., 25 °C or 37 °C) ensures reproducibility and relevance to standard laboratory or physiological conditions.
3.2 Experimental Workflow: Shake-Flask Method
The following diagram outlines the workflow for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
3.3 Detailed Step-by-Step Protocol
-
Preparation: Add an excess amount of solid this compound HCl to a series of vials containing the selected solvents (e.g., purified water, pH 4.0, 7.4, and 9.0 buffers, DMSO, Ethanol). An excess is confirmed by the visible presence of undissolved solid.[12]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours.[13]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be filtered through a 0.22 µm syringe filter or centrifuged at high speed.[13][14]
-
Quantification: Prepare a standard curve of the compound with known concentrations. Dilute the filtered supernatant and the standards in a suitable mobile phase. Analyze all samples by a validated stability-indicating HPLC-UV method.[13] Analytical methods for related benzidines often employ GC or HPLC.[15]
-
Data Reporting: Calculate the solubility in mg/mL or µg/mL from the standard curve. The pH of aqueous samples should be measured at the end of the experiment to ensure the buffer capacity was not exceeded.[12]
3.4 Example Data Presentation
| Solvent System | Temperature (°C) | Measured pH (Final) | Solubility (µg/mL) | Classification |
| Purified Water | 25 | 6.8 | [Example Value: 150] | Sparingly Soluble |
| 0.1 M HCl (pH 1.2) | 25 | 1.2 | [Example Value: 2500] | Soluble |
| PBS (pH 7.4) | 25 | 7.4 | [Example Value: 180] | Sparingly Soluble |
| 0.1 M Borate (pH 9.0) | 25 | 9.0 | [Example Value: 95] | Slightly Soluble |
| DMSO | 25 | N/A | [Example Value: >50,000] | Very Soluble |
| Ethanol | 25 | N/A | [Example Value: 15,000] | Freely Soluble |
(Note: Data are hypothetical examples for illustrative purposes.)
Protocol for Chemical Stability Assessment
Chemical stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors.[16] Forced degradation (or stress testing) is a critical component of this process, designed to identify likely degradation products, establish degradation pathways, and validate the specificity of analytical methods.[17][18]
4.1 Causality Behind Experimental Choices
-
Why Forced Degradation? These studies deliberately stress the molecule under conditions more severe than accelerated stability testing.[17] This provides rapid insight into the intrinsic stability of the molecule, helps in developing stable formulations, and is a regulatory requirement to demonstrate the specificity of the analytical methods used for stability monitoring.[11][17][18]
-
Why Specific Stress Conditions? The ICH guidelines recommend specific stress conditions (hydrolysis, oxidation, photolysis, thermal) because they represent the most common degradation pathways for pharmaceutical compounds.[10][19] Testing under this range of conditions ensures a comprehensive stability profile.
-
Why Target 5-20% Degradation? The goal is not to completely destroy the compound. A modest amount of degradation (typically 5-20%) is ideal.[11][17] This allows for the reliable detection and characterization of degradation products without generating secondary or tertiary degradants that would not be relevant under normal storage conditions.[11]
4.2 Experimental Workflow: Forced Degradation Studies
This diagram illustrates the decision-making process for conducting forced degradation studies.
Caption: Decision Workflow for Forced Degradation Studies.
4.3 Detailed Step-by-Step Protocol
-
Prepare Solutions: Prepare solutions of this compound HCl (e.g., at 1 mg/mL) in the stress media. For thermal and photostability, also test the compound as a solid powder.
-
Apply Stress Conditions:
-
Acidic Hydrolysis: Mix with 0.1 M HCl and heat (e.g., at 60°C).
-
Basic Hydrolysis: Mix with 0.1 M NaOH and heat (e.g., at 60°C).
-
Oxidative Degradation: Mix with 3% H₂O₂ at room temperature.[20]
-
Thermal Degradation: Expose the solid powder and a solution in a neutral solvent to high heat (e.g., 80°C).
-
Photostability: Expose the solid powder and a solution to controlled light exposure as specified in ICH guideline Q1B.[10][21]
-
-
Time Points: Sample at appropriate time intervals (e.g., 0, 4, 8, 24, 48 hours). Neutralize acidic and basic samples before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. This method must be able to separate the parent compound from all generated degradation products.
-
Data Evaluation:
-
Calculate the percentage of parent compound remaining.
-
Calculate the percentage of each degradation product formed.
-
Perform a mass balance calculation to ensure all major degradants are accounted for.
-
If degradation is outside the 5-20% target, adjust stress conditions accordingly and repeat.[11]
-
4.4 Example Data Presentation
| Stress Condition | Duration (hr) | Parent Remaining (%) | Major Degradant 1 (RRT) | Major Degradant 2 (RRT) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 | [Ex: 88.5] | [Ex: 10.2% @ 0.75] | [Ex: N/D]* | [Ex: 98.7] |
| 0.1 M NaOH, 60°C | 8 | [Ex: 85.2] | [Ex: 12.1% @ 0.75] | [Ex: 1.5% @ 0.91] | [Ex: 98.8] |
| 3% H₂O₂, RT | 48 | [Ex: 91.3] | [Ex: N/D] | [Ex: 7.9% @ 1.15] | [Ex: 99.2] |
| Thermal (Solid), 80°C | 72 | [Ex: 99.5] | [Ex: N/D] | [Ex: N/D] | [Ex: >99.5] |
| Photolytic (Solid) | ICH Q1B | [Ex: 96.8] | [Ex: 2.5% @ 1.20] | [Ex: N/D] | [Ex: 99.3] |
**RRT = Relative Retention Time; *N/D = Not Detected. (Note: Data are hypothetical examples.)
Conclusion and Practical Implications
This guide provides a robust framework for the comprehensive characterization of the solubility and stability of this compound. The thermodynamic solubility data generated using the shake-flask method will directly inform the selection of appropriate solvents and concentration limits for formulation, biological screening, and preclinical studies. The forced degradation studies are paramount for identifying the compound's liabilities. For instance, if significant degradation is observed under basic conditions, formulations should be buffered in the neutral to acidic range. If the compound is found to be light-sensitive, manufacturing processes and packaging must incorporate light protection.[11]
By systematically applying these protocols, researchers can build a comprehensive physicochemical profile of this compound, de-risking its development and accelerating its journey from a promising intermediate to a potential therapeutic agent.
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Kamboj, P., & Gupta, G. D. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]
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Fahmy, R., & Brodeur, C. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. Available from: [Link]
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Guimarães, C. R. W., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of Medicinal Chemistry. Available from: [Link]
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Navigating the Bioactive Landscape of 3-Chloro-4-fluoro-benzamidine: A Technical Guide for Researchers
An In-depth Exploration of a Versatile Chemical Moiety in Drug Discovery and Enzyme Inhibition
Introduction: The Significance of the Benzamidine Scaffold
In the intricate world of medicinal chemistry and drug development, the benzamidine scaffold stands as a cornerstone for the design of targeted therapeutics. Its inherent ability to mimic the side chain of arginine, a key amino acid in many enzyme active sites, has rendered it a privileged structure in the development of enzyme inhibitors. 3-Chloro-4-fluoro-benzamidine, a halogenated derivative, represents a key synthetic intermediate leveraged in the creation of more complex bioactive molecules.[1] While specific, direct biological targets of this compound are not extensively documented in publicly available literature, its structural features strongly suggest its primary mode of action is as an inhibitor of a critical class of enzymes: the serine proteases.
This technical guide will provide an in-depth analysis of the known biological targets of the broader benzamidine class of compounds, offering a predictive framework for the likely targets of this compound. Furthermore, we will delve into the mechanistic underpinnings of this inhibition and provide detailed, field-proven experimental protocols for researchers to validate these interactions in their own laboratories. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to effectively harness the potential of this and related compounds.
Part 1: The Primary Biological Targets: Serine Proteases
The benzamidine moiety is a well-established reversible, competitive inhibitor of trypsin-like serine proteases. These enzymes play crucial roles in a vast array of physiological processes, including digestion, blood coagulation, and immunity, making them significant targets for therapeutic intervention. The positively charged amidinium group of benzamidine forms strong ionic interactions with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of these enzymes, a pocket that normally accommodates the side chain of arginine or lysine residues of the natural substrate.
Key Predicted Serine Protease Targets:
-
Trypsin: A digestive enzyme that serves as a classic model for studying serine protease inhibition. Benzamidine is a well-characterized inhibitor of trypsin.
-
Thrombin: A central enzyme in the blood coagulation cascade. Inhibition of thrombin is a key strategy for the development of anticoagulant drugs. The interaction of benzamidines with thrombin is primarily influenced by the hydrophobicity of the substituent.
-
Plasmin: The primary enzyme responsible for the breakdown of fibrin blood clots. Benzamidine and its derivatives are known inhibitors of plasmin.
-
Complement C1s: A serine protease involved in the classical pathway of the complement system, a part of the innate immune system. The binding of benzamidines to C1s is affected by both electron donation from the substituent and its hydrophobicity.
Mechanism of Action: Competitive Inhibition
Benzamidine and its derivatives act as competitive inhibitors, meaning they bind to the active site of the enzyme and prevent the binding of the natural substrate. This interaction is reversible, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity if the inhibitor concentration is lowered.
The core interaction involves the positively charged amidinium group of the benzamidine forming a salt bridge with the negatively charged aspartate residue in the S1 pocket of the enzyme. Additional hydrophobic and van der Waals interactions between the benzene ring of the benzamidine and the amino acid residues lining the active site pocket contribute to the overall binding affinity.
Part 2: Experimental Validation of Biological Targets
To empirically determine and characterize the biological targets of this compound, a series of well-established biochemical and biophysical assays can be employed. The following section provides a detailed, step-by-step protocol for a foundational enzyme inhibition assay.
In Vitro Serine Protease Inhibition Assay
This protocol describes a general method for determining the inhibitory potency (IC50) of this compound against a model serine protease, such as trypsin. This assay can be adapted for other serine proteases by selecting the appropriate enzyme, substrate, and buffer conditions.
Materials:
-
Trypsin (e.g., from bovine pancreas)
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable chromogenic or fluorogenic substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl).
-
Prepare a stock solution of the substrate BAEE in the Tris-HCl assay buffer.
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 10 mM). Create a dilution series of the inhibitor in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the various inhibitor concentrations (or buffer for the control).
-
Add 160 µL of the assay buffer to each well.
-
Add 10 µL of the trypsin solution to each well to initiate the pre-incubation. Mix gently and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of the BAEE substrate solution to each well.
-
Immediately place the microplate in a plate reader and measure the change in absorbance at the appropriate wavelength (e.g., 253 nm for BAEE) over time (e.g., every 30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Self-Validation and Controls:
-
Positive Control: Include a known inhibitor of the target enzyme (e.g., benzamidine) to validate the assay setup.
-
Negative Control: Wells containing the enzyme and substrate without the inhibitor to determine the maximum enzyme activity.
-
Blank: Wells containing all components except the enzyme to correct for any non-enzymatic substrate hydrolysis.
Part 3: Quantitative Data and Visualization
While specific quantitative data for this compound is not available, the following table provides representative inhibition constants (Ki) for the parent compound, benzamidine, against key serine proteases to serve as a benchmark.
| Enzyme | Inhibition Constant (Ki) of Benzamidine |
| Trypsin | ~18 µM |
| Thrombin | ~260 µM |
| Plasmin | ~35 µM |
Note: These values are approximate and can vary depending on the experimental conditions.
Visualizing the Inhibition Mechanism
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Workflow for an in vitro enzyme inhibition assay.
Part 4: Broader Applications in Drug Discovery
Beyond its potential direct inhibitory activity, this compound serves as a valuable building block in the synthesis of more complex and potent therapeutic agents. [1]The presence of the chloro and fluoro groups provides handles for further chemical modification through various cross-coupling reactions, allowing for the exploration of a wider chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. Researchers have utilized similar benzamidine intermediates in the development of novel compounds with potential applications as anti-cancer and anti-viral drugs.
Conclusion
While the specific biological targets of this compound remain to be definitively elucidated in the public domain, its chemical structure provides a strong rationale for its role as a competitive inhibitor of serine proteases. This guide has provided a comprehensive overview of these likely targets, the underlying mechanism of action, and a detailed experimental framework for validation. By understanding the established bioactivity of the benzamidine scaffold and employing the methodologies outlined herein, researchers can effectively probe the biological function of this compound and unlock its potential in the development of novel therapeutics.
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Review of existing literature on 3-chloro-4-fluoro-benzamidine
An In-depth Technical Guide to 3-Chloro-4-fluoro-benzamidine: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile building block in modern medicinal and agrochemical research. We will delve into its synthesis, with a focus on the underlying chemical principles, explore its physicochemical properties, and review the existing literature on its applications, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.
Introduction: The Strategic Importance of this compound
This compound is a halogenated aromatic amidine that has garnered significant interest as a key intermediate in the synthesis of complex organic molecules.[1] The presence of both chloro and fluoro substituents on the benzene ring imparts unique electronic properties that enhance its reactivity and selectivity in various chemical transformations.[1] This makes it a valuable scaffold for the development of targeted therapeutic agents, particularly enzyme inhibitors, with potential applications in treating inflammatory diseases and cancer.[1] Furthermore, its utility extends to the agrochemical sector, where it is explored for the creation of new pesticides and herbicides.[2][3]
This guide will provide a detailed examination of the synthesis of this compound, with a particular focus on the widely used Pinner reaction. We will also explore its chemical reactivity, biological significance, and provide detailed experimental protocols for its synthesis and the preparation of its derivatives.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development. The compound is most commonly available as its hydrochloride salt, which enhances its solubility and stability, making it more convenient for laboratory handling.[1]
| Property | Value | Reference(s) |
| Chemical Name | This compound hydrochloride | [1] |
| CAS Number | 477844-52-3 | [1][4] |
| Molecular Formula | C₇H₆ClFN₂·HCl | [1][4] |
| Molecular Weight | 209.05 g/mol | [1][4] |
| Appearance | Off-white solid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis of this compound via the Pinner Reaction
The most practical and widely employed method for the synthesis of benzamidines is the Pinner reaction.[5][6] This reaction provides a reliable route to this compound from its corresponding nitrile, 3-chloro-4-fluorobenzonitrile. The reaction proceeds in two main stages: the formation of an imino ester salt (a Pinner salt), followed by treatment with ammonia to yield the desired amidine.[6][7][8]
The Causality Behind the Pinner Reaction
The Pinner reaction is an acid-catalyzed process.[6][9] The initial step involves the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride, which activates the nitrile carbon towards nucleophilic attack by an alcohol. This results in the formation of a thermodynamically unstable imino ester salt, also known as a Pinner salt.[6][9] It is crucial to maintain low temperatures during this stage to prevent the rearrangement of the imino ester into an amide or its decomposition into an amide and an alkyl chloride.[6][9] The subsequent addition of ammonia or an amine leads to the displacement of the alkoxy group from the imino ester to form the more stable amidine.[6][7]
Experimental Workflow: A Conceptual Overview
The following diagram illustrates the general workflow for the synthesis of this compound using the Pinner reaction.
Caption: Synthesis workflow for this compound via the Pinner reaction.
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Pinner reaction.[5][7]
Materials:
-
3-Chloro-4-fluorobenzonitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrogen chloride gas
-
Ammonia gas
-
Round-bottom flask
-
Gas inlet tube
-
Drying tube (e.g., with calcium chloride)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Pinner Salt Formation:
-
Dissolve 3-chloro-4-fluorobenzonitrile in an excess of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Cool the mixture in an ice bath to 0°C.
-
Bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at or below 0°C.
-
Continue bubbling HCl gas until the solution is saturated.
-
Seal the flask and allow it to stand at a low temperature (e.g., 0-4°C) for an extended period (e.g., 24-48 hours) to ensure complete formation of the Pinner salt. The Pinner salt may precipitate as a white solid.
-
-
Amidine Formation:
-
After the formation of the Pinner salt, cool the reaction mixture again in an ice bath.
-
Bubble anhydrous ammonia gas through the stirred suspension until the solution is basic. Alternatively, a solution of ammonia in ethanol can be added.
-
Allow the reaction mixture to stir at room temperature for several hours (e.g., 10-12 hours).
-
-
Workup and Purification:
-
Filter the reaction mixture to collect the solid product, which is a mixture of the desired product and ammonium chloride.
-
Wash the solid with cold anhydrous diethyl ether to remove any unreacted starting material and byproducts.
-
The crude this compound hydrochloride can be purified by recrystallization from a suitable solvent, such as n-butanol.[5]
-
Dry the purified product under vacuum.
-
Chemical Reactivity and Synthesis of Derivatives
The benzamidine moiety in this compound is a versatile functional group that can participate in various chemical reactions, making it an excellent starting point for the synthesis of a diverse range of heterocyclic compounds. The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring can influence the reactivity of the benzamidine group.
Several studies have demonstrated the use of benzamidine derivatives in the synthesis of biologically active molecules, such as oxadiazoles and triazoles.[10] For example, 2-(4-carbamimidoylphenoxy)acetohydrazide, a benzamidine derivative, can be condensed with various aromatic acids to form 1,3,4-oxadiazole derivatives or treated with carbon disulfide followed by hydrazination and a Schiff reaction to yield 1,2,4-triazole derivatives.[10] These synthetic strategies highlight the potential of this compound as a scaffold for combinatorial chemistry and the generation of compound libraries for drug screening.
Biological and Pharmacological Significance
The primary interest in this compound within the pharmaceutical industry stems from its role as a precursor to potent enzyme inhibitors.[1] The benzamidine group is a well-known pharmacophore that can mimic the side chain of arginine and interact with the active sites of various proteases.
As an Enzyme Inhibitor Precursor
Benzamidine and its derivatives have been shown to inhibit proteases such as gingipains, which are major virulence factors produced by the bacterium Porphyromonas gingivalis, a key pathogen in periodontal disease.[10] The development of inhibitors for such enzymes is a promising therapeutic strategy. The unique substitution pattern of this compound can be exploited to fine-tune the binding affinity and selectivity of these inhibitors for their target enzymes.
Potential Therapeutic Applications
The derivatives of this compound have been investigated for a range of therapeutic applications:
-
Antibacterial Agents: As mentioned, benzamidine derivatives have shown significant inhibitory potential against bacteria that cause periodontal disease.[10] Semicarbazone derivatives of 3-chloro-4-fluorophenyl compounds have also demonstrated antimicrobial activity.[11]
-
Anticancer Agents: The core structure is utilized in the design of compounds with potential anti-cancer properties, likely through the inhibition of cancer-related enzymes.[1][3]
-
Anti-inflammatory Agents: The development of anti-inflammatory therapies is another area where this compound shows promise.[1][3]
The following diagram illustrates the conceptual role of a this compound-based inhibitor in blocking an enzyme's active site.
Caption: Conceptual diagram of enzyme inhibition by a this compound derivative.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound hydrochloride.
-
Personal Protective Equipment (PPE): Wear protective glasses, gloves, and a lab coat to avoid contact with skin and eyes.[4]
-
Handling: Avoid creating dust. If working with the solid, use a fume hood. If toxic or irritating substances are generated during a reaction, the experiment should be conducted in a glove box.[4]
-
Storage: Store in a cool, dry, and well-ventilated area at the recommended temperature of 0-8°C.[1]
-
Waste Disposal: Dispose of chemical waste according to institutional and local regulations. Waste should be segregated and handled by a professional disposal company to prevent environmental contamination.[4]
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in the fields of medicinal chemistry and agrochemical science. Its straightforward synthesis via the Pinner reaction and the reactivity of its benzamidine moiety make it an attractive starting material for the creation of diverse molecular libraries. The existing literature strongly supports its potential as a scaffold for the development of potent and selective enzyme inhibitors with applications in antibacterial, anticancer, and anti-inflammatory therapies.
Future research will likely focus on the synthesis of novel derivatives of this compound and the systematic evaluation of their biological activities. High-throughput screening of these compound libraries against a wide range of biological targets could lead to the discovery of new drug candidates. Furthermore, a deeper understanding of the structure-activity relationships of these derivatives will be crucial for the rational design of next-generation therapeutic agents.
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Chem-Impex. This compound hydrochloride. [Link]
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Cheng, C. C. (1990). PREPARATION OF AN pSUBSTITUTED BENZAMIDINE BY THE PINNER METHOD. A LITERATLTRE CLARIFICATION. University of Kansas Medical Center. [Link]
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Wikipedia. Pinner reaction. [Link]
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NROChemistry. Pinner Reaction. [Link]
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BIOFOUNT. This compound hydrochloride. [Link]
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SynArchive. Pinner Reaction. [Link]
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PubChem. 3-Chloro-benzamidine. [Link]
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Chem-Impex. 3-Fluoro-benzamidine. [Link]
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Chem-Impex. 2-Chloro-4-fluoro-benzamidine hydrochloride. [Link]
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Chem-Impex. 3-Chloro-4-fluorobenzonitrile. [Link]
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Kavitha, R., et al. (2022). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules, 27(15), 4989. [Link]
- Google Patents. US5466859A - Process for preparing fluorobenzonitriles.
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Ahsan, M. J., et al. (2012). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters, 22(2), 969-973. [Link]
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Chem-Impex. 4-Chloro-2-fluoro-benzamidine hydrochloride. [Link]
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NIST. 3-Chloro-4-fluorothiobenzamide. [Link]
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Alghamdi, S., et al. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. [Link]
-
Martinez, R., et al. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2023(1), M1567. [Link]
- Google Patents. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
-
Wang, Y., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(12), 3123. [Link]
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A Technical Guide to the Therapeutic Potential of 3-Chloro-4-Fluoro-Benzamidine: A Scaffold for Next-Generation Enzyme Inhibitors
This document provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-chloro-4-fluoro-benzamidine as a foundational scaffold for designing novel therapeutic agents. While not a therapeutic agent in itself, its unique chemical architecture makes it a valuable starting point for developing potent and selective inhibitors for key biological targets. This guide will elucidate the rationale behind its use, propose strategic research workflows, and provide detailed experimental protocols for its evaluation.
Introduction: The Strategic Value of the Benzamidine Scaffold
Benzamidine and its derivatives have long been recognized for their significant biological activities, primarily as competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[1] The core benzamidine moiety acts as a strong mimic of the guanidinium group of arginine, allowing it to bind effectively to the S1 pocket of these enzymes. The true potential, however, lies in the chemical space that can be explored by modifying the benzene ring.
The subject of this guide, this compound, is a halogenated derivative that offers distinct advantages for drug design:
-
Modulated Reactivity and Selectivity: The presence of chloro and fluoro substituents on the benzene ring alters the electronic properties of the molecule, influencing its binding affinity and selectivity for specific biological targets.[2]
-
Improved Pharmacokinetic Properties: Halogenation is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability, critical factors for drug efficacy.
-
Versatile Synthetic Intermediate: It serves as a key building block in the synthesis of more complex molecules, enabling the creation of diverse chemical libraries for screening.[2][3]
This guide will focus on leveraging these properties to explore its potential in oncology, inflammation, and infectious diseases.
Caption: Structural relationship of the specific derivative to the core scaffold.
Proposed Therapeutic Arenas and Research Workflow
Based on the known activities of benzamidine derivatives, this compound is a promising starting point for developing inhibitors in several key disease areas.[1][2] A structured, multi-stage research program is the most effective approach to unlock this potential.
Caption: A phased research workflow for evaluating novel derivatives.
Phase 1: Synthesis of a Focused Derivative Library
The initial step is to use this compound as a core to synthesize a library of diverse compounds. The Pinner reaction, which converts a nitrile to an imino ether hydrochloride that is then treated with ammonia, is a classic and effective method for creating the benzamidine moiety itself.[1] For derivatization, one can start with the precursor, 3-chloro-4-fluoro-benzonitrile, and build more complex structures before forming the final amidine group.
Experimental Protocol: Generalized Synthesis of a Novel Benzamidine Derivative
This protocol describes a general two-step process starting from a precursor molecule that will be coupled to the 3-chloro-4-fluoro-benzoyl moiety.
Step A: Amide Coupling
-
Reactant Preparation: Dissolve 1.0 equivalent of 3-chloro-4-fluorobenzoic acid in a suitable aprotic solvent (e.g., Dichloromethane, DMF).
-
Activation: Add 1.1 equivalents of a coupling agent (e.g., HATU, HBTU) and 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA). Stir for 15 minutes at room temperature to form the activated ester.
-
Coupling: Add 1.0 equivalent of the desired amine-containing molecule (e.g., an amino acid ester, a heterocyclic amine) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting benzamide derivative using column chromatography on silica gel.
Step B: Conversion to Benzamidine (Conceptual)
-
This step is more complex and often involves multi-step synthesis starting from the corresponding benzonitrile. A common route involves the conversion of the nitrile to a thioamide, followed by S-alkylation and reaction with ammonia. For the purposes of this guide, we will focus on screening the more readily synthesized benzamide derivatives, which themselves have significant biological potential.[4][5]
Phase 2: High-Throughput In Vitro Screening
The synthesized library should be screened against a panel of assays relevant to the target therapeutic areas.
A. Oncology Applications
-
Rationale: Benzamidine derivatives can be designed to inhibit proteases involved in tumor invasion and metastasis (e.g., uPA, matriptase) or other enzymes critical for cancer cell survival.[2]
-
Primary Assay: Cell Viability (MTT Assay)
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Add the compounds to the wells, including a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Table 1: Hypothetical Screening Data for Oncology (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
|---|---|---|---|
| CFB-001 | 15.2 | 25.8 | 18.4 |
| CFB-002 | > 50 | > 50 | > 50 |
| CFB-003 | 2.5 | 5.1 | 3.8 |
| CFB-004 | 8.9 | 12.3 | 9.5 |
| Doxorubicin | 0.8 | 1.1 | 0.9 |
B. Anti-Inflammatory Applications
-
Rationale: Serine proteases play a significant role in the inflammatory cascade. Inhibitors can modulate this response.[1]
-
Primary Assay: Cyclooxygenase (COX) Inhibition Assay
Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)
-
Enzyme Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).
-
Compound Incubation: In a 96-well plate, add the test compounds, a vehicle control, and a positive control (e.g., Celecoxib for COX-2) to the wells. Add the COX-1 or COX-2 enzyme to the respective wells and incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add a fluorometric substrate (e.g., ADHP) followed by arachidonic acid to initiate the reaction.
-
Data Acquisition: Immediately begin reading the fluorescence intensity (excitation/emission ~535/590 nm) every minute for 10-20 minutes.
-
Analysis: Calculate the rate of reaction (slope of the fluorescence curve). Determine the percent inhibition for each compound relative to the vehicle control and calculate the IC₅₀.
C. Antimicrobial Applications
-
Rationale: Benzamidine derivatives have shown direct antimicrobial activity against various pathogens, including those implicated in periodontal disease.[6][7]
-
Primary Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Protocol: Broth Microdilution Assay
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to all wells containing the test compounds, as well as to a positive control well (no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.
Phase 3: Lead Optimization and Mechanistic Insights
Compounds that show high potency and selectivity in primary screens ("hits") become the focus of this phase. The goal is to improve their properties and understand how they work.
-
Structure-Activity Relationship (SAR) Studies: Synthesize new analogs based on the initial hits to understand how chemical modifications affect activity. The chloro and fluoro groups on the this compound core are key handles for modification to probe interactions within the binding pocket of the target enzyme.
-
Mechanism of Action (MoA) Studies: For enzyme inhibitors, determine the mode of inhibition (e.g., competitive, non-competitive) using enzyme kinetic studies (e.g., Michaelis-Menten kinetics). This involves measuring reaction rates at varying substrate and inhibitor concentrations.
-
ADME Profiling: Evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the lead compounds. In vitro assays for metabolic stability (using liver microsomes) and cell permeability (using Caco-2 cell monolayers) are crucial at this stage.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This compound represents a strategically important starting scaffold for modern drug discovery. Its value is not as an end-product, but as a versatile and promising intermediate for generating novel enzyme inhibitors. The halogenated phenyl ring provides a unique electronic and steric profile that can be exploited to achieve high potency and selectivity. By following a systematic workflow of library synthesis, multi-faceted in vitro screening, and rigorous lead optimization, research teams can effectively explore the therapeutic potential of compounds derived from this scaffold. The protocols and strategies outlined in this guide provide a robust framework for initiating such a research program, with the ultimate goal of developing next-generation therapeutics for cancer, inflammation, and infectious diseases.
References
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- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Chloro-4-fluoro-benzamidine and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-chloro-4-fluoro-benzamidine and its more commonly utilized hydrochloride salt. It covers key identification information, a detailed synthesis protocol, current and potential applications in research and development, safety and handling procedures, and a list of commercial suppliers.
Compound Identification and Properties
This compound is a halogenated aromatic compound. For practical laboratory use, it is most frequently supplied and utilized as its hydrochloride salt, which enhances its stability and solubility in aqueous media.
This compound
-
CAS Number: 504404-34-6
-
Molecular Formula: C₇H₆ClFN₂
-
Molecular Weight: 172.59 g/mol
This compound Hydrochloride
-
CAS Number: 477844-52-3[1]
-
Molecular Formula: C₇H₇Cl₂FN₂[2]
-
Molecular Weight: 209.05 g/mol [1]
-
Appearance: Typically an off-white solid[1]
-
Purity: Commercially available with purity ≥95% (HPLC)[1]
-
Storage Conditions: Recommended storage at 0-8 °C[1]
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is most commonly achieved from the corresponding nitrile, 3-chloro-4-fluorobenzonitrile, via the well-established Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, followed by treatment with ammonia.
Synthesis Pathway Overview
Sources
Methodological & Application
Protocol for using 3-chloro-4-fluoro-benzamidine in enzyme inhibition assays
Application Notes & Protocols
A Guide to the Application of 3-chloro-4-fluoro-benzamidine Hydrochloride in Serine Protease Inhibition Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound hydrochloride as an enzyme inhibitor. Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases, a class of enzymes implicated in numerous physiological and pathological processes. This guide details the mechanistic basis of inhibition, offers field-proven protocols for executing a robust fluorescence-based inhibition assay, and provides insights into data analysis and interpretation. The protocols are designed to be self-validating, ensuring high-quality, reproducible results.
Introduction: Understanding this compound
This compound is a halogenated derivative of benzamidine. The core benzamidine structure is known to act as a reversible, competitive inhibitor of trypsin, trypsin-like enzymes, and other serine proteases. The positively charged amidinium group mimics the side chain of arginine or lysine, allowing it to bind to the S1 pocket of the enzyme's active site, thereby blocking substrate access and preventing catalysis. The addition of chloro and fluoro substituents on the benzene ring can modulate the compound's physiochemical properties, such as its binding affinity, selectivity, and cell permeability, making it a valuable tool in medicinal chemistry and biochemical research.
These application notes focus on a typical workflow for characterizing the inhibitory potential of this compound against a model serine protease, such as trypsin, using a sensitive and continuous fluorescence-based assay.
Principle of the Fluorescence-Based Inhibition Assay
The assay quantifies the inhibitory effect of this compound by measuring its impact on the rate of an enzyme-catalyzed reaction. The core principle is as follows:
-
Enzyme-Inhibitor Binding: The serine protease (e.g., trypsin) is pre-incubated with varying concentrations of this compound, allowing the inhibitor to bind to the enzyme's active site.
-
Catalytic Reaction: A fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC) is introduced to the mixture. In the absence of a potent inhibitor, the enzyme cleaves the substrate, releasing a highly fluorescent molecule (7-Amino-4-methylcoumarin, AMC).
-
Signal Detection: The increase in fluorescence intensity over time is directly proportional to the enzyme's activity.
-
Quantification of Inhibition: When this compound is present and active, it reduces the rate of substrate cleavage, resulting in a lower rate of fluorescence increase. The degree of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
This method allows for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Assay Principle Workflow
Caption: Mechanism of enzyme inhibition by this compound.
Materials and Reagents
Compound and Biologicals
-
Inhibitor: this compound hydrochloride (MW: 209.05 g/mol ).
-
Enzyme: Trypsin, TPCK-treated (or another relevant serine protease).
-
Substrate: Fluorogenic peptide substrate, e.g., Boc-Val-Pro-Arg-AMC.
Buffers and Solutions
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂.
-
Inhibitor Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.
-
Reagent Solvent: Ultrapure water.
Equipment
-
Fluorescence microplate reader with excitation/emission filters for AMC (e.g., Ex: 360 nm, Em: 480 nm).
-
Black, flat-bottom 96-well or 384-well assay plates (low-binding).
-
Calibrated single and multichannel pipettes.
-
Reagent reservoirs.
-
Incubator set to 37°C.
Experimental Protocol: IC₅₀ Determination
This protocol details the steps to determine the IC₅₀ value of this compound.
Step 1: Reagent Preparation
Senior Application Scientist's Note: Precise concentration determination is critical for accurate IC₅₀ values. Always use freshly prepared enzyme and substrate solutions for optimal activity. When preparing the inhibitor stock, ensure it is fully dissolved.
-
Inhibitor Stock Solution (10 mM): Dissolve 2.09 mg of this compound hydrochloride in 1 mL of 100% DMSO. Vortex until fully dissolved. Store at -20°C.
-
Enzyme Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock of Trypsin in 1 mM HCl. Aliquot and store at -80°C.
-
Enzyme Working Solution (2X concentration): Immediately before use, dilute the enzyme stock solution to twice the final desired assay concentration (e.g., 20 nM) in cold Assay Buffer. Keep on ice.
-
Substrate Stock Solution (10 mM): Prepare a 10 mM stock of the fluorogenic substrate in 100% DMSO. Store protected from light at -20°C.
-
Substrate Working Solution (2X concentration): Dilute the substrate stock to twice the final desired assay concentration (e.g., 100 µM) in Assay Buffer.
Step 2: Assay Plate Setup
Senior Application Scientist's Note: Performing the assay in a 96-well plate allows for simultaneous testing of multiple inhibitor concentrations and controls. A logical plate map is essential to avoid errors.
-
Inhibitor Dilution Series:
-
Add 100 µL of Assay Buffer containing 1% DMSO to columns 2-11 of the 96-well plate.
-
Add 200 µL of a 200 µM starting dilution of the inhibitor (prepared from the 10 mM stock) to column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then
-
Application Note: Leveraging 3-Chloro-4-Fluoro-Benzamidine for Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern lead generation, offering an efficient alternative to traditional high-throughput screening (HTS).[1] The core principle of FBDD is to screen small, low-complexity molecules (fragments) that, despite binding with weak affinity, do so with high ligand efficiency. These initial "hits" serve as high-quality starting points for evolution into potent, drug-like candidates.[2][3] The success of an FBDD campaign is critically dependent on the quality and diversity of the fragment library. Within this context, certain "privileged" fragments, which contain specific functional groups capable of forming high-quality interactions with protein targets, are of exceptional value.
This application note details the strategic use of 3-chloro-4-fluoro-benzamidine , a high-value fragment for identifying and optimizing leads against a broad range of protein targets. We will explore the unique chemical attributes of this fragment, provide detailed protocols for its application in a typical FBDD workflow, and discuss strategies for its evolution from a validated hit to a promising lead compound. The combination of a potent, charged anchor group (the benzamidine) with spatially distinct halogen substituents makes this fragment a uniquely powerful tool for probing protein binding sites.
Section 1: The Strategic Value of this compound in FBDD
The utility of this compound is rooted in its distinct molecular features, which align perfectly with the principles of FBDD. It is small enough to sample chemical space broadly yet complex enough to provide specific, actionable information upon binding.
Physicochemical Properties
To be an effective fragment, a molecule should adhere to the "Rule of Three," which provides guidelines for key physicochemical properties to ensure solubility and minimize complexity.[3][4] this compound is an exemplary fragment in this regard.
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | 172.59 g/mol | ≤ 300 Da | Yes |
| cLogP (Calculated) | ~1.8-2.2 | ≤ 3 | Yes |
| Hydrogen Bond Donors | 2 (from -NH2 and =NH) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 2 (from =N and F) | ≤ 3 | Yes |
| Rotatable Bonds | 1 | ≤ 3 | Yes |
Table 1: Physicochemical properties of this compound and its compliance with the FBDD "Rule of Three."
The Benzamidine Moiety: A Potent Anchor
The benzamidine group is a strong organic base and is protonated at physiological pH, forming a positively charged amidinium ion.[5] This feature is of paramount importance in drug design for several reasons:
-
Strong Electrostatic Interactions: The positive charge allows it to form powerful salt bridges with negatively charged amino acid residues, such as aspartate and glutamate, which are frequently found in enzyme active sites (e.g., serine proteases).[6][7]
-
Defined Hydrogen Bonding: The amidinium ion is an excellent hydrogen bond donor, providing well-defined, directional interactions that contribute significantly to binding affinity and specificity.[6]
-
Proven Pharmacophore: Amidines are a common structural element in a wide array of approved therapeutic agents, validating their utility in medicinal chemistry.[8]
The Halogen Substituents: Probing Orthogonal Interactions
The strategic placement of chlorine and fluorine atoms provides unique opportunities for probing the binding pocket and offers distinct vectors for subsequent optimization. Halogen bonds are increasingly recognized as critical, specific interactions in molecular recognition.[9][10]
-
Chlorine as a Halogen Bond Donor: The chlorine atom at the 3-position can form a halogen bond—an interaction between its electropositive region (the σ-hole) and a nucleophilic partner like a backbone carbonyl oxygen or the side chain of serine, threonine, or tyrosine.[11][12] This provides a specific, directional interaction vector distinct from traditional hydrogen bonds.
-
Fluorine as a Modulator and Weak H-Bond Acceptor: The fluorine atom at the 4-position strongly influences the electronic properties of the aromatic ring and can act as a weak hydrogen bond acceptor. Its primary role is often to occupy small, lipophilic pockets and provide a non-obvious vector for optimization.
The combination of these features makes this compound an exceptional probe. It can identify binding sites that feature a combination of charged, polar, and halogen-bonding environments.
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing 3-Chloro-4-fluoro-benzamidine as a Chemical Probe for Serine Protease Research
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization and application of 3-chloro-4-fluoro-benzamidine as a chemical probe. While specific literature on this compound as a probe is nascent, its core benzamidine structure strongly suggests activity as a serine protease inhibitor.[1] This guide outlines the necessary experimental framework to validate this hypothesis and subsequently use the compound to investigate serine protease function in biochemical and cellular contexts. We present detailed protocols for determining inhibitory potency (IC₅₀), confirming cellular target engagement, and applying the probe to study biological processes.
Introduction: The Role of Chemical Probes in Target Validation
A chemical probe is a highly selective and potent small molecule used to modulate the function of a specific protein target within complex biological systems.[2][3] Unlike genetic methods like CRISPR or RNAi, chemical probes offer acute, reversible, and dose-dependent control over protein activity, enabling the dissection of dynamic cellular pathways.[3] The compound this compound hydrochloride is a commercially available research chemical with a structure suggestive of significant biological activity.[4] Its benzamidine core is a well-established pharmacophore known to target the active site of serine proteases, a large family of enzymes critical to processes ranging from blood coagulation to cancer metastasis.[1]
This guide provides the scientific framework to rigorously characterize this compound, transforming it from a mere reagent into a validated chemical probe for investigating serine protease biology.
Part 1: Biochemical Validation of this compound
Core Principle: Establishing Potency and Selectivity
Before a compound can be confidently used to probe biological function, its potency against the intended target and its selectivity over other related proteins must be established.[2][3] An ideal chemical probe exhibits high potency (typically with an IC₅₀ in the nanomolar to low micromolar range) and at least a 30-fold selectivity over other family members.[3] The primary step is to determine the compound's inhibitory concentration (IC₅₀) against a panel of relevant enzymes.
Protocol 1: In Vitro Fluorogenic Serine Protease Inhibition Assay
This protocol details the determination of the IC₅₀ value of this compound against a representative serine protease, such as trypsin, using a continuous kinetic fluorescent assay.[5][6]
Objective: To quantify the inhibitory potency of this compound.
Materials:
-
This compound hydrochloride
-
Human Trypsin (or other desired serine protease)
-
Fluorogenic Substrate (e.g., Boc-Phe-Ser-Arg-MCA)[5]
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
DMSO (for compound dilution)
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of cells with this compound (e.g., at 10x its biochemical IC₅₀) and another with vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS to a known concentration.
-
Heating: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes. One aliquot should be left at room temperature as a control.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (containing the soluble, non-denatured proteins). Analyze these samples by Western Blot using an antibody specific to the target serine protease. A thermal shift is observed as a higher amount of soluble protein in the probe-treated samples at elevated temperatures compared to the vehicle-treated samples.
Protocol 3: Applying the Probe in a Cell-Based Assay (Wound Healing)
Once validated, the probe can be used to investigate the function of its target. Many serine proteases are implicated in cell migration. A wound-healing or "scratch" assay is a straightforward method to test this.
Objective: To determine if inhibition of serine proteases by this compound affects cell migration.
Step-by-Step Methodology:
-
Create Monolayer: Grow cells to a confluent monolayer in a 24-well plate.
-
Create "Wound": Use a sterile p200 pipette tip to gently scratch a straight line through the center of the monolayer.
-
Wash and Treat: Gently wash with PBS to remove detached cells. Add fresh media containing either vehicle (DMSO), this compound (at 1x, 5x, and 10x IC₅₀), or a negative control compound.
-
Imaging: Immediately acquire an image of the scratch at 0 hours using a microscope.
-
Incubation: Incubate the plate under normal cell culture conditions (37°C, 5% CO₂).
-
Final Imaging: Acquire images of the same fields at a later time point (e.g., 12 or 24 hours).
-
Analysis: Measure the width of the scratch at multiple points for each condition at both time points. Calculate the percentage of wound closure. A significant reduction in wound closure in the probe-treated wells compared to controls would suggest that the target serine protease is involved in cell migration.
Conclusion and Best Practices
This compound represents a promising starting point for the development of a chemical probe to study serine protease biology. Based on its core structure, it is hypothesized to function as a competitive inhibitor. However, as outlined in this guide, rigorous validation is paramount. Researchers must first confirm its biochemical potency and selectivity before applying it to cellular systems to ensure that any observed phenotype is a direct result of modulating the intended target. The use of appropriate controls, including a structurally similar but inactive analog (negative control), is crucial for robust and reproducible results. [2]By following these protocols, researchers can confidently characterize and utilize this compound to uncover new insights into the physiological and pathological roles of serine proteases.
References
- Design, synthesis and biological application of chemical probes for bio-imaging.RSC Publishing.
- Choosing & Using Chemical Probes.Cayman Chemical.
- Designing Chemical Probes with 6-Ethynylcinnoline: Application Notes and Protocols.BenchChem.
- Protease Assay Kit Cat. No. 539125.Merck Millipore.
- Chemical probe.Wikipedia.
- What is the best protocol or method to evaluating fecal serine protease activity?ResearchGate.
- Measuring Serine Protease Activity: A Technical Guide to Using Boc-Phe-Ser-Arg-MCA.BenchChem.
- Protease Assays - Assay Guidance Manual.NCBI - NIH.
- This compound hydrochloride.Chem-Impex.
- An In-depth Technical Guide to Benzamidine Derivatives: Discovery, Synthesis, and Biological Activity.BenchChem.
- This compound HYDROCHLORIDE.Huateng Pharma.
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Application Notes and Protocols: Experimental Design for In-Vitro Studies with 3-chloro-4-fluoro-benzamidine
Introduction
Benzamidine and its derivatives are a well-established class of molecules known for their activity as reversible, competitive inhibitors of serine proteases, such as trypsin and thrombin.[1][2][3] The core benzamidine structure serves as a pharmacophore that mimics the guanidinium group of arginine, allowing it to bind effectively to the active sites of these enzymes.[4] The compound of interest, 3-chloro-4-fluoro-benzamidine, is a halogenated derivative. The inclusion of chloro and fluoro substituents can significantly alter the compound's physicochemical properties, such as its lipophilicity, electronic distribution, and metabolic stability, potentially leading to enhanced potency, selectivity, or pharmacokinetic profiles compared to the parent benzamidine molecule.
The primary goal of in-vitro pharmacological studies is to systematically characterize the biological activity of a test compound in a controlled, non-living system.[5][6][7] This process is fundamental in early-stage drug discovery for identifying mechanisms of action, determining potency and selectivity, and flagging potential liabilities like cytotoxicity before advancing to more complex and costly in-vivo models.[7][8] This guide provides a structured, multi-part experimental plan for the comprehensive in-vitro evaluation of this compound, progressing from initial target engagement and kinetic analysis to its effects in a cellular context.
Part A: Foundational Assays - Target Identification and Kinetic Characterization
The logical first step is to ascertain the compound's primary biochemical targets and quantify the potency of inhibition. Given the benzamidine scaffold, serine proteases are the most probable target class.[1][2][9]
Workflow for Initial In-Vitro Characterization
The overall workflow for the initial biochemical assessment is designed to first identify potential targets and then perform in-depth kinetic analysis on the most promising hits.
Caption: A streamlined workflow for the initial biochemical evaluation of this compound.
Protocol 1: Broad-Spectrum Serine Protease Inhibition Profiling
Principle of the Assay This experiment aims to rapidly screen this compound against a diverse panel of serine proteases at a single, high concentration to identify potential targets.[10] The assay relies on the cleavage of a fluorogenic peptide substrate by the enzyme.[10] In the absence of an inhibitor, the enzyme cleaves the substrate, releasing a fluorophore and generating a fluorescent signal. An active inhibitor will prevent this cleavage, resulting in a reduced signal.
Methodology
-
Compound Preparation: Prepare a 10 mM stock solution of this compound hydrochloride in sterile, nuclease-free water or DMSO. Perform serial dilutions to create working solutions.
-
Assay Plate Setup: In a 96-well or 384-well black, flat-bottom plate, add the components in the following order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).
-
Test Compound (final concentration of 10 µM).
-
Positive Control (a known inhibitor for each protease, e.g., aprotinin for trypsin).[11]
-
Negative Control (DMSO vehicle).
-
-
Enzyme Addition: Add each serine protease from the panel (e.g., Trypsin, Thrombin, Plasmin, Factor Xa, Elastase) to the appropriate wells.[1][12] Allow the plate to incubate for 15 minutes at room temperature to permit inhibitor-enzyme binding.
-
Reaction Initiation: Add the corresponding fluorogenic substrate for each enzyme (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin).
-
Signal Detection: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the fluorophore. Measure the kinetic increase in fluorescence over 30-60 minutes at 37°C.
-
Data Analysis: Calculate the initial reaction velocity (v₀) for each well by determining the slope of the linear portion of the fluorescence vs. time curve. Calculate the percent inhibition using the formula: % Inhibition = (1 - (v₀_inhibitor / v₀_vehicle)) * 100
Self-Validation and Controls
-
Positive Control: Ensures that the enzymes and substrates are active and that inhibition can be detected.
-
Negative (Vehicle) Control: Represents 100% enzyme activity and is used for normalization.
-
Z'-factor Calculation: For each enzyme, the Z'-factor should be calculated using the positive and negative controls to assess assay quality. A Z' > 0.5 is considered excellent.
Protocol 2: IC50 and Ki Determination for Validated Hits
Principle of the Assay For enzymes that showed significant inhibition in the initial screen ("hits"), this protocol establishes a full dose-response curve to determine the half-maximal inhibitory concentration (IC50).[13] Further kinetic experiments are then conducted to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).[14][15]
Methodology: IC50 Determination
-
Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of this compound, starting from a high concentration (e.g., 100 µM).
-
Assay Setup: Perform the enzymatic assay as described in Protocol 1, but instead of a single concentration, add the full dilution series of the compound to the plate.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Methodology: Ki Determination (Competitive Inhibition Example)
-
Experimental Design: This experiment requires varying the concentration of both the substrate and the inhibitor.[16][17] Design a matrix of experiments with at least four substrate concentrations (e.g., ranging from 0.2x to 5x the substrate's Km value) and at least four inhibitor concentrations (including zero).
-
Assay Execution: Perform the kinetic assay for each condition in the matrix, measuring the initial reaction velocities.
-
Data Analysis (Lineweaver-Burk Plot):
-
For each inhibitor concentration, plot 1/v₀ versus 1/[S] (where [S] is the substrate concentration).[15]
-
If the resulting lines intersect on the y-axis, it indicates competitive inhibition.[15]
-
The Ki can be determined from the slopes of these lines or by using non-linear regression fitting directly to the Michaelis-Menten equation for competitive inhibition.
-
Data Presentation: Example IC50 and Ki Values
| Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) |
| Trypsin | 1.2 ± 0.2 | Competitive | 0.5 ± 0.1 |
| Thrombin | 8.5 ± 1.1 | Competitive | 3.9 ± 0.7 |
| Plasmin | 25.1 ± 3.5 | Competitive | 11.8 ± 2.1 |
| Elastase | > 100 | - | - |
Part B: Cellular Assays - Assessing Pharmacological Effects
After defining the biochemical profile, it is crucial to assess the compound's activity in a more biologically relevant context. Cellular assays determine if the compound can cross the cell membrane, engage its target in the cellular milieu, and exert a biological effect without causing overt toxicity.[8][18]
Hypothetical Signaling Pathway
Benzamidine derivatives, by inhibiting serine proteases involved in signaling cascades (e.g., coagulation cascade or inflammatory pathways), can modulate downstream cellular responses.
Sources
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emmainternational.com [emmainternational.com]
- 7. ChemPartner [chempartner.com]
- 8. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 9. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. ijbiol.com [ijbiol.com]
- 12. Inhibition of elastase by a synthetic cotton-bound serine protease inhibitor: in vitro kinetics and inhibitor release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. njbio.com [njbio.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 16. Optimum design of experiments for enzyme inhibition kinetic models [pubmed.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
The Versatile Role of 3-Chloro-4-fluoro-benzamidine in Modern Organic Synthesis: Applications and Detailed Protocols
Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of halogen atoms into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and pharmacodynamic properties. Among the halogenated building blocks, 3-chloro-4-fluoro-benzamidine hydrochloride has emerged as a pivotal starting material for the synthesis of a diverse array of heterocyclic compounds. Its unique electronic profile, stemming from the ortho-chloro and para-fluoro substituents on the phenyl ring, offers chemists a versatile tool for constructing complex molecules, particularly those with therapeutic potential as kinase inhibitors and other targeted agents. This application note provides an in-depth guide to the synthetic utility of this compound, complete with detailed experimental protocols for key transformations.
The Strategic Advantage of the 3-Chloro-4-fluoro Substitution
The presence of both a chloro and a fluoro group on the benzamidine core is not incidental. The fluorine atom, with its high electronegativity and small van der Waals radius, can enhance binding affinity to target proteins, improve metabolic stability, and increase membrane permeability. The chlorine atom, in the meta-position to the amidine group, further influences the electronic nature of the aromatic ring and provides an additional site for potential functionalization or steric control in molecular design. This distinct substitution pattern makes this compound a sought-after precursor in the synthesis of targeted therapeutics, including those for oncology.
Core Applications in Heterocyclic Synthesis
This compound serves as a valuable precursor for the construction of key heterocyclic scaffolds that are prevalent in many biologically active compounds. The amidine functional group is a versatile synthon, capable of participating in various cyclocondensation reactions to form nitrogen-containing heterocycles. Two prominent examples are the synthesis of substituted benzimidazoles and quinazolines.
Synthesis of 2-(3-Chloro-4-fluorophenyl)-1H-benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-cancer, and anti-inflammatory properties. The reaction of a benzamidine with a 1,2-dicarbonyl compound or its equivalent is a classical and efficient method for their synthesis.
Reaction Principle: The synthesis of 2-substituted benzimidazoles from benzamidines typically proceeds via a condensation reaction with an ortho-phenylenediamine derivative. However, a more direct approach involves the reaction with α-haloketones, followed by cyclization. A common and straightforward method involves the condensation of the benzamidine with an ortho-phenylenediamine. The 3-chloro-4-fluorophenyl moiety is thus installed at the 2-position of the benzimidazole core.
Experimental Protocol: Synthesis of 2-(3-Chloro-4-fluorophenyl)-1H-benzo[d]imidazole
This protocol outlines a general procedure for the condensation of this compound hydrochloride with o-phenylenediamine.
Materials:
-
This compound hydrochloride
-
o-Phenylenediamine
-
Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound hydrochloride (1.0 eq) and o-phenylenediamine (1.0 eq).
-
Add polyphosphoric acid (PPA) as both the solvent and catalyst (a sufficient amount to ensure stirring).
-
Heat the reaction mixture to 130-150 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 2-(3-chloro-4-fluorophenyl)-1H-benzo[d]imidazole.
Data Summary:
| Reactant 1 | Reactant 2 | Key Reagents | Typical Yield (%) |
| This compound hydrochloride | o-Phenylenediamine | PPA | 75-85 |
Causality Behind Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA serves as an excellent dehydrating agent and a non-oxidizing acidic catalyst, facilitating both the initial condensation and the subsequent cyclization to form the imidazole ring.
-
Temperature: The elevated temperature is necessary to overcome the activation energy for the cyclization and dehydration steps.
-
Aqueous Workup: The quenching with ice and neutralization are crucial to stop the reaction and to allow for the extraction of the organic product.
Visualization of the Synthetic Workflow:
Caption: Pathway for Quinazolinone Synthesis.
Conclusion
This compound hydrochloride is a highly valuable and versatile starting material in organic synthesis, particularly for the construction of medicinally relevant heterocyclic scaffolds. The strategic placement of the chloro and fluoro substituents provides a unique handle for fine-tuning the properties of the final compounds. The protocols detailed in this application note for the synthesis of substituted benzimidazoles and quinazolinones offer reliable and reproducible methods for accessing these important molecular frameworks. By understanding the underlying principles of these reactions and the rationale behind the experimental conditions, researchers can effectively leverage the synthetic potential of this compound in their drug discovery and development endeavors.
References
- General synthetic methods for benzimidazoles can be found in various organic chemistry textbooks and review articles. For a comprehensive overview, see: Theophil Eicher, Siegfried Hauptmann, Andreas Speicher. (2013).
-
For reviews on the synthesis of quinazolinones, see: Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids. Natural Product Reports, 25(1), 166-187. [Link]
- Patents often provide detailed experimental procedures. For examples of syntheses involving related structures, see: U.S. Patent No. 6,727,248 B2 (2004).
- Further examples of heterocycle synthesis from amidines can be found in: Elgemeie, G. H., & Abd-El-Aal, R. M. (2004). Amidines as synthons in heterocyclic synthesis. Targets in Heterocyclic Systems, 8(1), 293-340.
Application Notes and Protocols for Cell-Based Assays Involving 3-chloro-4-fluoro-benzamidine as a Potential IDO1 Inhibitor
Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator in the tumor microenvironment (TME).[1] IDO1 is a heme-containing, intracellular enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) into N-formylkynurenine, which is subsequently converted to kynurenine (Kyn).[2][3] This enzymatic activity has profound immunosuppressive consequences. The depletion of tryptophan in the TME directly inhibits the proliferation and function of effector T cells, which are highly sensitive to tryptophan levels.[2][3] Concurrently, the accumulation of kynurenine and its downstream metabolites actively promotes the generation and recruitment of regulatory T cells (Tregs), further dampening the anti-tumor immune response.[3][4]
Expression of IDO1 is often upregulated in various cancer types and is associated with poor prognosis and resistance to immunotherapy.[1][3][5] Pro-inflammatory cytokines, most notably interferon-gamma (IFNγ) released by activated T cells, are potent inducers of IDO1 expression in both tumor cells and antigen-presenting cells within the TME.[4][5] This creates a feedback loop where an initial anti-tumor immune response can trigger its own suppression through the induction of IDO1. Therefore, the development of small molecule inhibitors targeting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies.[1][3]
3-chloro-4-fluoro-benzamidine is a small molecule with structural features suggestive of potential enzyme inhibitory activity. Benzamidine derivatives are known to interact with various enzymes, and the specific substitutions on the phenyl ring of this compound may confer selectivity and potency towards targets like IDO1.[6][7] These application notes provide a comprehensive guide for researchers to evaluate the inhibitory potential of this compound on IDO1 activity in a cellular context.
The IDO1-Kynurenine Signaling Pathway
The catabolism of tryptophan initiated by IDO1 leads to a cascade of events that culminate in immune suppression. Understanding this pathway is crucial for designing and interpreting cell-based assays for IDO1 inhibitors.
Caption: The IDO1-Kynurenine Immunosuppressive Pathway.
Core Experimental Protocols
A robust evaluation of a potential IDO1 inhibitor requires a multi-faceted approach. The primary assay will quantify the direct inhibitory effect on IDO1 enzymatic activity in cells. This must be complemented by a cytotoxicity assessment to ensure that the observed reduction in IDO1 activity is not a secondary effect of cell death.
I. Cell Line Selection and Culture
The choice of cell line is critical for a successful IDO1 cell-based assay.[8] The selected cell line should express IDO1 at detectable levels upon stimulation with IFNγ.
| Cell Line | Origin | Key Characteristics | Recommended Use |
| SK-OV-3 | Human Ovarian Adenocarcinoma | Known to express IDO1 upon IFNγ treatment.[2] | Primary screening of IDO1 inhibitors. |
| MDA-MB-231 | Human Breast Adenocarcinoma | Demonstrates inducible IDO1 expression.[9] | Alternative cell line for validation. |
| HeLa | Human Cervical Adenocarcinoma | Commonly used for IDO1 assays with robust IFNγ-induced expression.[10] | Mechanistic studies and secondary screening. |
General Cell Culture Conditions:
-
Media: Use the recommended media for your chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubator: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Passaging: Subculture cells before they reach confluency to maintain their health and responsiveness.[11] Avoid high passage numbers, as this can lead to phenotypic drift.[8]
II. Primary Assay: Measurement of IDO1 Activity via Kynurenine Quantification
This protocol details the steps to measure the inhibitory effect of this compound on IFNγ-induced IDO1 activity by quantifying the production of kynurenine in the cell culture supernatant.
Materials:
-
Selected cell line (e.g., SK-OV-3)
-
Complete cell culture medium
-
Recombinant Human IFNγ
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution (30% w/v)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in glacial acetic acid)[12]
-
L-Kynurenine standard
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the Kynurenine Measurement Assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density.[8] Allow cells to adhere and grow for 24 hours.
-
-
Compound and IFNγ Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 dilutions.
-
Prepare a working solution of IFNγ in complete culture medium at a concentration known to induce robust IDO1 expression (e.g., 100 ng/mL).
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of the test compound and IFNγ.
-
Controls are essential:
-
Vehicle Control: Cells treated with IFNγ and the highest concentration of DMSO used for the test compound. This represents 100% IDO1 activity.
-
No IFNγ Control: Cells treated with medium and vehicle only. This serves as the background control.
-
Positive Control: A known IDO1 inhibitor (e.g., Epacadostat) can be included.
-
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[12]
-
-
Kynurenine Measurement:
-
After incubation, carefully collect a portion of the cell culture supernatant from each well (e.g., 140 µL) and transfer it to a new 96-well plate.[12]
-
Add 10 µL of 6.1 N TCA to each well containing the supernatant.[12]
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[12]
-
Centrifuge the plate to pellet any precipitate.[12]
-
Transfer 100 µL of the clear supernatant to a new flat-bottom 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well.[12]
-
Incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 480 nm using a microplate reader.[12]
-
Data Analysis:
-
Subtract the absorbance of the "No IFNγ Control" from all other readings to correct for background.
-
Normalize the data to the "Vehicle Control" (set to 100% IDO1 activity).
-
Plot the percentage of IDO1 activity against the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
III. Secondary Assay: Cytotoxicity Assessment
It is imperative to determine if this compound exhibits cytotoxic effects at the concentrations where IDO1 inhibition is observed.[13][14] A variety of cytotoxicity assays are available.[15] The MTT assay, which measures metabolic activity as an indicator of cell viability, is a common and reliable method.
Protocol: MTT Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere for 24 hours.
-
Treat the cells with the same serial dilutions of this compound as used in the primary IDO1 assay. Do not add IFNγ for this assay.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for the same duration as the primary assay (e.g., 48-72 hours).
-
-
MTT Reagent Addition:
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.
-
-
Data Acquisition:
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells (set to 100% viability).
-
Plot the percentage of cell viability against the log concentration of the compound.
-
Calculate the CC50 (50% cytotoxic concentration).
Interpreting the Results: A desirable IDO1 inhibitor should have an IC50 for IDO1 activity that is significantly lower than its CC50. A large therapeutic window between these two values suggests that the compound's inhibitory effect on IDO1 is specific and not due to general cytotoxicity.
Troubleshooting and Best Practices
-
Low IDO1 Activity: Confirm the activity of your IFNγ stock. Ensure the chosen cell line is responsive to IFNγ and optimize the induction time.[12]
-
High Background Kynurenine: Use fresh cell culture medium, as aged medium may contain tryptophan breakdown products.
-
Assay Variability: Maintain consistent cell seeding densities and passage numbers.[8][16] Handle cells gently to avoid stress.[8] Ensure accurate pipetting.
-
Compound Solubility: this compound hydrochloride is expected to have improved solubility.[7] However, always visually inspect for any precipitation of the compound in the culture medium.
-
General Assay Optimization: For any new cell-based assay, it is crucial to optimize parameters such as cell seeding density, treatment duration, and reagent concentrations to achieve a robust assay window.[8][16]
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the initial characterization of this compound as a potential inhibitor of IDO1. By combining a direct measure of IDO1 enzymatic activity in a cellular context with a thorough assessment of cytotoxicity, researchers can confidently evaluate the compound's potency and specificity. These studies are a critical first step in the drug discovery pipeline for developing novel immuno-oncology therapeutics that target the immunosuppressive IDO1-kynurenine pathway.
References
-
Title: IDO1 in cancer: a Gemini of immune checkpoints - PMC Source: PubMed Central - NIH URL: [Link]
-
Title: Cell based functional assays for IDO1 inhibitor screening and characterization - PMC Source: NIH URL: [Link]
-
Title: Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology Source: Drug Target Review URL: [Link]
-
Title: Ten Tips for Optimizing Cell-Based Assays Source: Biocompare URL: [Link]
-
Title: IDO Expression in Cancer: Different Compartment, Different Functionality? Source: Frontiers URL: [Link]
-
Title: Reimagining IDO Pathway Inhibition in Cancer Immunotherapy via Downstream Focus on the Tryptophan–Kynurenine–Aryl Hydrocarbon Axis Source: AACR Journals URL: [Link]
-
Title: Cell‐Based Identification of New IDO1 Modulator Chemotypes - PMC Source: NIH URL: [Link]
-
Title: 10 Tips for Successful Development of Cell Culture Assays Source: Technology Networks URL: [Link]
-
Title: Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC Source: PubMed Central URL: [Link]
-
Title: Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 Source: Frontiers URL: [Link]
-
Title: Inhibitor sensitivity of indoleamine 2,3-dioxygenase (IDO1) and... Source: ResearchGate URL: [Link]
-
Title: 4.5. IDO Activity Assay and Determination of Kynurenine Concentration in Cell Culture Supernatant Source: Bio-protocol URL: [Link]
-
Title: Optimizing Your Cell Based Assay Performance Key Strategies Source: Marin Biologic Laboratories URL: [Link]
-
Title: L-Kynurenine ELISA kit I High Sensitivity I Cited in 80 papers Source: Immusmol URL: [Link]
-
Title: Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC Source: NIH URL: [Link]
-
Title: Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC Source: URL: [Link]
-
Title: Considerations for Successful Cell-Based Assays I: Choosing Your Cells Source: Promega Connections URL: [Link]
-
Title: Full article: Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells Source: Taylor & Francis Online URL: [Link]
-
Title: Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers' research Source: Immusmol URL: [Link]
-
Title: Best practice in bioassay development Source: BioTechniques URL: [Link]
-
Title: Electrochemical Determination of Kynurenine Pathway Metabolites—Challenges and Perspectives Source: MDPI URL: [Link]
-
Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]
-
Title: Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells Source: ResearchGate URL: [Link]
-
Title: Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures. Source: Semantic Scholar URL: [Link]
-
Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL: [Link]
Sources
- 1. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. fortislife.com [fortislife.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 6. chemimpex.com [chemimpex.com]
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- 8. biocompare.com [biocompare.com]
- 9. tandfonline.com [tandfonline.com]
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- 11. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. kosheeka.com [kosheeka.com]
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- 16. promegaconnections.com [promegaconnections.com]
Application Note: Quantitative Analysis of 3-Chloro-4-fluoro-benzamidine using a Stability-Indicating HPLC-UV Method
Abstract
This application note presents a detailed, robust, and validated analytical protocol for the quantification of 3-chloro-4-fluoro-benzamidine in bulk drug substance and reaction monitoring samples. As a critical intermediate in pharmaceutical synthesis, ensuring the purity and accurate quantification of this compound is paramount for downstream process efficiency and final product quality. This document outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with UV detection. The described methodology is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) for analytical procedure validation. We further detail protocols for forced degradation studies to establish the specificity of the method in the presence of potential degradation products.
Introduction
This compound hydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, including enzyme inhibitors. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, a reliable and accurate analytical method for its quantification is essential.
The primary challenge in analyzing benzamidine derivatives lies in their potential for degradation via hydrolysis. This necessitates a stability-indicating method—one that can accurately measure the analyte of interest without interference from impurities, excipients, or degradation products. This application note provides a comprehensive guide for researchers, quality control analysts, and drug development professionals to implement a validated HPLC-UV method for this purpose.
Method Rationale and Experimental Design
Choice of Analytical Technique: Reversed-Phase HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the technique of choice for the analysis of non-volatile and thermally labile small molecules like this compound.
-
Expertise & Experience: A reversed-phase HPLC (RP-HPLC) method using a C18 stationary phase was selected. This is based on the principle that the non-polar C18 stationary phase will effectively retain the moderately polar benzamidine derivative, allowing for separation from more polar impurities (which elute earlier) and less polar impurities (which are retained longer). A C18 column provides robust and reproducible performance for aromatic amines and related compounds.
-
Causality: UV detection is chosen for its simplicity, robustness, and the presence of a chromophore (the benzene ring) in the analyte, which allows for sensitive detection. The hydrochloride salt form of the analyte enhances its solubility in aqueous mobile phases, making it highly compatible with RP-HPLC. To ensure sharp peak shapes and reproducible retention times for the basic benzamidine moiety, an acidic modifier (formic acid) is added to the mobile phase. This suppresses the interaction of the protonated analyte with residual silanol groups on the silica-based stationary phase.
Method Validation Strategy
The trustworthiness of an analytical method is established through rigorous validation. The protocol described herein is designed to meet the criteria set forth in ICH Q2(R2). The validation will assess the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound hydrochloride (Purity ≥ 99.5%)
-
Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade, filtered and degassed)
-
Reagents: Formic acid (ACS Grade)
-
Filters: 0.45 µm PTFE syringe filters
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent, with gradient pump, autosampler, column oven, and UV detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) |
Standard and Sample Preparation Workflow
Caption: Workflow for Standard and Sample Preparation for HPLC Analysis.
Protocol Steps:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the sample expected to contain about 10 mg of the analyte into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute this solution as necessary to bring the concentration into the middle of the calibration range.
-
Filtration: Prior to injection, filter all sample solutions through a 0.45 µm syringe filter to remove particulates that could damage the HPLC system.
Method Validation Protocol & Acceptance Criteria
The following protocols are based on ICH Q2(R2) guidelines.
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), and spiked samples. Perform forced degradation studies (see Sec. 5). | Peak for this compound is pure and resolved from all other peaks (impurities, degradants). Resolution > 2. |
| Linearity | Analyze calibration standards at a minimum of five concentrations in triplicate. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significant. |
| Range | Confirmed by linearity, accuracy, and precision data. | Typically 80-120% of the test concentration for an assay. |
| Accuracy | Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0% at each level. |
| Precision | Repeatability (Intra-assay): Six replicate injections of a standard solution at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOQ/LOD | Determined based on the signal-to-noise ratio (S/N) method. | LOQ: S/N ≥ 10; LOD: S/N ≥ 3. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters (e.g., tailing factor, theoretical plates) must remain within acceptable limits. RSD of results should be ≤ 2.0%. |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method by showing that the analyte peak is resolved from potential degradation products. A solution of this compound (approx. 100 µg/mL) is subjected to the following stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.
Caption: Workflow for Forced Degradation Studies.
Protocols:
-
Acid Hydrolysis: Mix the sample solution with 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M NaOH, and analyze.
-
Base Hydrolysis: Mix the sample solution with 0.1 M NaOH and heat at 60°C. Withdraw samples at various time points, neutralize with 0.1 M HCl, and analyze.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature. Monitor the reaction and analyze after a suitable time (e.g., 24 hours).
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for 48 hours. Dissolve the stressed solid and analyze.
-
Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
The results from these studies will confirm that any degradants formed do not co-elute with the parent peak, thus proving the method is "stability-indicating."
Conclusion
The HPLC-UV method detailed in this application note provides a reliable, accurate, and robust framework for the quantitative analysis of this compound. The systematic approach, grounded in ICH guidelines, ensures that the method is fit for its intended purpose in a regulated pharmaceutical development environment. The inclusion of forced degradation protocols establishes the method's specificity and its utility as a stability-indicating assay. This comprehensive guide serves as a valuable resource for scientists and researchers, enabling confident and compliant analysis of this critical pharmaceutical intermediate.
References
- AMSbiopharma. (2025, July 22).
- Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- YouTube. (2025, July 2). Understanding ICH Q2(R2)
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
- Cytiva. BenzamidineSepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub).
- Cytiva. HiTrap Benzamidine FF (high sub).
- Sigma-Aldrich. HiTrap® Benzamidine FF for Thrombin & Factor Xa Removal.
- NIST. 3-Chloro-4-fluorothiobenzamide.
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
- Shinde, P., et al. (2016).
- Rawat, T., & Pandey, I. P. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Clinical Research, 7(3), 228-234.
- Jorgensen, L., et al. (2009). Forced Degradation Studies for Biopharmaceuticals.
- Anusha, M., et al. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(10), 4645-4650.
- National Institutes of Health. (2021). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria.
- Sigma-Aldrich. *
Use of 3-chloro-4-fluoro-benzamidine in co-crystallization with proteins
Application Note & Protocol Guide
Topic: Strategic Co-crystallization of Proteins with 3-chloro-4-fluoro-benzamidine for High-Resolution Structural Analysis
Audience: Researchers, scientists, and drug development professionals in structural biology and medicinal chemistry.
Preamble: The Strategic Value of this compound in Structural Biology
The determination of high-resolution three-dimensional structures of protein-ligand complexes is a cornerstone of modern drug discovery.[1] It provides invaluable insights into the molecular basis of binding, guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[1] Benzamidine and its derivatives are well-established as reversible, competitive inhibitors of trypsin-like serine proteases, targeting the S1 specificity pocket.[2][3] This makes them excellent tools for stabilizing these enzymes and elucidating their mechanisms.
This compound is a halogenated derivative designed to probe specific interactions within the protein's active site. The chloro and fluoro substituents modify the compound's electrostatic potential and steric profile, potentially leading to altered binding affinities and selectivities compared to unsubstituted benzamidine. Its utility extends beyond protease inhibition, serving as a versatile fragment for targeting pockets that accommodate similar pharmacophores. As an intermediate in the synthesis of novel therapeutic agents, understanding its binding mode through co-crystallization is of significant interest.[4]
This guide provides a detailed framework for the successful co-crystallization of target proteins with this compound, moving beyond a simple recitation of steps to explain the underlying rationale and troubleshooting strategies essential for success.
Foundational Choice: Why Co-crystallization?
Obtaining a protein-ligand complex structure can be approached in two primary ways: crystal soaking or co-crystallization.[5][6]
-
Soaking: Involves diffusing the ligand into a pre-existing apo-protein crystal. It is often faster and requires less protein if a robust crystal system is already established.[7][8]
-
Co-crystallization: Involves forming the protein-ligand complex in solution before initiating crystallization trials.[5][7]
Co-crystallization is frequently the superior, and sometimes the only, viable strategy under several circumstances:
-
Ligand-Induced Conformational Changes: If a ligand induces a significant change in the protein's structure, soaking it into an apo-crystal lattice can cause stress, cracking, or complete dissolution of the crystal.[9]
-
Low Ligand Solubility: For compounds with poor solubility in the crystallization buffer, achieving a high enough concentration for effective soaking is challenging. Co-crystallization allows complex formation to occur at lower, more manageable protein concentrations.[9]
-
High Binding Affinity: For very potent inhibitors, the ligand may bind irreversibly or with a very slow off-rate, making co-crystallization a more direct path to the complex structure.
-
Inaccessible Binding Sites: In some crystal forms, the ligand-binding site may be occluded by crystal packing contacts, physically preventing the ligand from diffusing in.[10]
Decision Workflow: Soaking vs. Co-crystallization
The following decision tree illustrates the logical process for choosing the appropriate crystallographic method.
Sources
- 1. MagHelix™ Co-crystallization and Soaking - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzamidine - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sptlabtech.cn [sptlabtech.cn]
- 9. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 10. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
Safe handling and disposal procedures for 3-chloro-4-fluoro-benzamidine
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-fluoro-benzamidine and its hydrochloride salt are versatile compounds with significant applications in pharmaceutical research and development.[1] These molecules serve as key intermediates in the synthesis of a variety of therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.[1][2][3][4] Their utility is noted in the design of compounds with potential anti-inflammatory and anti-cancer properties.[1] The presence of halogen substituents (chlorine and fluorine) on the aromatic ring enhances the chemical reactivity and selectivity, making it a valuable building block in medicinal chemistry.[1]
Given the reactive nature of halogenated aromatic compounds and the potential for biological activity, it is imperative that researchers handle this compound with a thorough understanding of its potential hazards and the procedures required for its safe use and disposal. This document provides a detailed guide to the safe handling and disposal of this compound, drawing upon safety data for the compound itself and structurally related halogenated aromatic compounds.
Hazard Identification and Risk Assessment
As a halogenated aromatic compound, this compound should be handled with caution. Halogenated organic compounds can exhibit a range of toxicological effects, and their persistence in the environment is a concern.[5][6] Chlorinated aromatic compounds, in particular, have been associated with various adverse health effects, including skin irritation and more severe toxicities with prolonged exposure.[5][7]
Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation to the skin and eyes.[8][9][10]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[8][10][11]
-
Toxicity: While specific toxicity data for this compound is limited, related halogenated aromatic compounds are known to have toxic properties, including potential for carcinogenicity and mutagenicity.[12][13][14] Therefore, it is prudent to treat this compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.[8][15]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.[12][16] Proper disposal is crucial to prevent environmental contamination.
Safe Handling Procedures
Engineering Controls
-
Fume Hood: All work with this compound, including weighing and preparing solutions, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[17]
-
Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors or dust.[9][18]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for the safe handling of this compound.[19][20] The following table summarizes the recommended PPE:
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield.[21] | To protect against splashes and airborne particles. |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene).[21][22][23] Double gloving is recommended.[17] | To prevent skin contact. Regularly inspect gloves for any signs of degradation or perforation.[11] |
| Body | A fully buttoned lab coat, preferably made of a flame-resistant material like Nomex®.[21] | To protect the skin and clothing from contamination. |
| Feet | Closed-toe shoes.[21] | To protect feet from spills. |
| Respiratory | For handling larger quantities or when there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[11][22] | To prevent inhalation of the compound. |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Storage Procedures
-
Container: Store in a tightly sealed, properly labeled container.[8][17]
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[8][17]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[8][9]
Spill and Emergency Procedures
Small Spills
-
Evacuate: If necessary, evacuate the immediate area.
-
PPE: Ensure you are wearing the appropriate PPE before cleaning the spill.[17]
-
Containment: Absorb the spill with an inert, dry material such as vermiculite or sand.[17]
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[11][18]
-
Decontamination: Clean the spill area with soap and water.[24]
-
Waste Disposal: Dispose of all contaminated materials as halogenated organic waste.[17]
Large Spills
-
Evacuate: Evacuate the laboratory immediately and alert others.
-
Emergency Services: Contact your institution's emergency response team.
-
Ventilation: If it is safe to do so, ensure the area is well-ventilated.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11][18]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][15]
Disposal Procedures
The disposal of this compound and any contaminated materials must be handled in accordance with local, state, and federal regulations for hazardous waste. As a halogenated organic compound, it requires specific disposal protocols.[25][26]
Waste Segregation and Collection
-
Halogenated Waste Stream: All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, labeled hazardous waste container for halogenated organic compounds.[25][26]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the chemical name "this compound."[25]
-
Container Integrity: Use a chemically compatible and sealable container for waste collection.[17][25] Keep the container closed except when adding waste.[25]
Disposal Workflow
The following diagram outlines the proper disposal workflow for this compound waste.
Decontamination of Glassware
Glassware that has been in contact with this compound should be decontaminated before being washed and reused.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood.
-
Collect Rinse: Collect the solvent rinse in the designated halogenated organic waste container.
-
Wash: After the initial rinse, wash the glassware with soap and water.
Thermal Decomposition Considerations
Halogenated organic compounds can produce toxic and corrosive byproducts upon thermal decomposition, such as hydrogen halides (HCl, HF) and other hazardous gases.[27][28][29][30] Therefore, it is crucial to avoid exposing this compound to high temperatures or open flames. In the event of a fire, firefighters should wear self-contained breathing apparatus.[11]
Conclusion
This compound is a valuable compound in pharmaceutical research. Adherence to the safe handling and disposal procedures outlined in these application notes is essential to protect researchers, the community, and the environment. A proactive approach to safety, including the consistent use of engineering controls and personal protective equipment, is paramount when working with this and other halogenated aromatic compounds.
References
-
Michael, J., & Kumaran, S. S. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Combustion Science and Technology, 134(1-6), 211-236. [Link]
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Toxicity of Halogen, Sulfur and Chlorinated Aromatic Compounds. IGI Global. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
- Process for dehalogenation of contaminated waste materials. (1992).
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). U.S. Environmental Protection Agency. [Link]
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Halogenated Solvents. Washington State University, Environmental Health & Safety. [Link]
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Michael, J., & Kumaran, S. S. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Semantic Scholar. [Link]
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Decontamination methods. (n.d.). EBSCO. [Link]
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Fact sheet: Dehalogenation—ex situ. (n.d.). Federal Remediation Technologies Roundtable. [Link]
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Personal Protective Equipment (PPE). (n.d.). CHEMM. [Link]
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Hazardous waste segregation. (n.d.). University of Wisconsin-Madison, Department of Chemistry. [Link]
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Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara, Environmental Health & Safety. [Link]
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Blazso, M., & Bozi, J. (2011). Catalytic Conversion of Thermal Decomposition Products of Halogen Containing Polymers Studied by Pyrolysis-GC-MS. Current Analytical Chemistry, 7(2), 110-116. [Link]
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Personal Protective Equipment: Chemical Handling. (2016). Good Day's Work. [Link]
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Toxicity of Halogen, Sulfur and Chlorinated Aromatic Compounds. (2016). ResearchGate. [Link]
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Halogenated Organic Compounds in Water and in Wastewater. (2018). Civil and Environmental Engineering Reports. [Link]
-
Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. (1985). Environmental Health Perspectives, 60, 69-76. [Link]
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Chlorinated polycyclic aromatic hydrocarbon. (n.d.). Wikipedia. [Link]
-
PPE and Safety for Chemical Handling. (2020). ACS Material. [Link]
-
[An outline of chloro-organic compound toxicology]. (1996). Roczniki Państwowego Zakładu Higieny, 47(1), 1-12. [Link]
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Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX=CH2 (X = F, Cl, Br). (2021). RSC Publishing. [Link]
-
Material Safety Data Sheet - this compound. (n.d.). Capot Chemical. [Link]
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PPE and Safety for Chemical Handling. (2020). ACS Material. [Link]
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Degradation of halogenated aromatic compounds. (1990). Biodegradation, 1(2-3), 207-220. [Link]
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3-Chloro-4-fluorobenzaldehyde. (n.d.). PubChem. [Link]
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SAFETY DATA SHEET - Benzamidine Hydrochloride Hydrate. (2014). Fisher Scientific. [Link]
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Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. [Link]
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Safety Data Sheet: Benzamidine hydrochloride monohydrate. (n.d.). Carl ROTH. [Link]
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Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis. (2024). ResearchGate. [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). U.S. Environmental Protection Agency. [Link]
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Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. (2022). PMC - NIH. [Link]
-
Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. (2022). PMC - NIH. [Link]
-
Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. (2025). ResearchGate. [Link]
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Synthesis of 3-chloro-4-fluoro-nitrobenzene. (n.d.). PrepChem.com. [Link]
-
Chemical Compatibility Database. (n.d.). Cole-Parmer. [Link]
- Benzamidine derivatives substituted by amino acid and hydroxy acid derivatives and their use as anti-coagulants. (2001).
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Application Notes & Protocols: Formulation of 3-Chloro-4-fluoro-benzamidine for In-Vivo Experiments
Abstract
This document provides a comprehensive guide for the formulation of 3-chloro-4-fluoro-benzamidine, a versatile research compound, for in-vivo experimental use.[1] Recognizing the critical link between formulation strategy and experimental outcomes, this guide details the physicochemical properties, vehicle selection, and step-by-step protocols for preparing formulations suitable for oral (PO), intravenous (IV), and intraperitoneal (IP) administration. The methodologies are grounded in established principles of preclinical formulation development to ensure safety, stability, and maximal exposure for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[2][3]
Introduction: The Critical Role of Formulation
This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of formulating benzamidine derivatives. It emphasizes a structured, science-driven approach, moving from initial characterization to the final preparation of dosing solutions.[7]
Pre-formulation Analysis: Understanding the Molecule
A thorough understanding of the physicochemical properties of this compound is the foundation of a rational formulation strategy.[6] The compound is typically supplied as a hydrochloride (HCl) salt to improve handling and solubility.[1]
Key Physicochemical Properties:
| Property | Value / Observation | Justification & Impact on Formulation |
| Chemical Structure | C₇H₆ClFN₂·HCl | The aromatic ring with halogen substituents (Cl, F) increases lipophilicity, potentially reducing aqueous solubility. The basic amidine group allows for salt formation (HCl), which enhances water solubility.[1][8] |
| Molecular Weight | 209.05 g/mol | Standard for a small molecule; does not present unusual formulation challenges.[1] |
| Appearance | Off-white solid | Visual confirmation of the starting material.[1] |
| Solubility Profile | Aqueous: The HCl salt form significantly improves water solubility compared to the free base.[1][8] Benzamidine HCl is soluble in water at concentrations up to 50 mg/mL, sometimes requiring gentle heating.[4] Organic Solvents: Soluble in DMSO and DMF (~25 mg/mL) and ethanol (~10 mg/mL).[9][10] | The inherent aqueous solubility of the HCl salt is advantageous. However, for higher concentrations or to overcome potential stability issues, co-solvent systems or other solubilizing agents may be necessary.[6][7] |
| Stability | Benzamidine solutions are susceptible to oxidation and are not considered stable over long periods.[4][10][11] | Crucial Insight: Formulations must be prepared fresh daily.[10][11] Stock solutions in organic solvents should be stored under inert gas and frozen for short-term storage only.[4][9] |
| pKa (Predicted) | The amidine group is basic (predicted pKa ~11-12), meaning it will be protonated and positively charged at physiological pH. | This high pKa ensures the compound remains in its more soluble, ionized form in the acidic environment of the stomach and in blood (pH ~7.4), which is favorable for absorption and distribution.[8] |
Safety & Handling of a Halogenated Aromatic Compound
As a halogenated aromatic compound, this compound requires stringent safety protocols.[12]
-
Primary Hazards: Potential for skin, eye, and respiratory irritation. Harmful if swallowed.[12]
-
Personal Protective Equipment (PPE): Always handle within a chemical fume hood. Wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., Nitrile).[12]
-
Waste Disposal: All waste, including rinsates from glassware, must be collected as hazardous halogenated organic waste and disposed of according to institutional guidelines.[12]
Formulation Development Workflow
The selection of a formulation strategy is dictated by the intended route of administration and the required dose. The following workflow provides a logical progression from vehicle selection to final preparation.
Caption: Formulation Development Workflow.
Protocols for In-Vivo Formulation
CRITICAL NOTE: All formulations must be prepared fresh on the day of use.[4][10][11] Benzamidine solutions are not stable and should not be stored.
Protocol 1: Aqueous Solution for IV / IP / Low-Dose PO Administration
This is the preferred method for soluble compounds as it minimizes confounding effects from excipients.[13]
-
Target: Clear, isotonic solution with a physiological pH.
-
Applicability: Doses up to the compound's solubility limit in an aqueous vehicle (e.g., up to ~3 mg/mL in PBS).[9]
Materials:
-
This compound HCl
-
Sterile Water for Injection (WFI)
-
Sterile 10X Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 N HCl and 0.1 N NaOH (sterile) for pH adjustment
-
Sterile 0.22 µm syringe filters
Step-by-Step Methodology:
-
Calculate Required Amounts: Determine the total volume needed based on the number of animals, dose per animal (mg/kg), and dosing volume (e.g., 10 mL/kg for mice).
-
Weigh Compound: Accurately weigh the required amount of this compound HCl in a sterile container.
-
Initial Solubilization: Add approximately 80% of the final volume of Sterile WFI. Add the appropriate volume of 10X PBS to achieve a 1X final concentration.
-
Dissolution: Gently vortex or sonicate until the compound is fully dissolved. Avoid vigorous shaking to minimize oxidation. Gentle warming (<40°C) can be used if necessary, as is common for benzamidine HCl.[4]
-
pH Measurement & Adjustment: Check the pH of the solution. It should be near physiological pH (7.2-7.4). Adjust carefully with sterile 0.1 N HCl or 0.1 N NaOH if necessary. The pH is critical for preventing tissue injury upon injection.[14]
-
Final Volume: Add Sterile WFI to reach the final calculated volume.
-
Sterilization: Sterilize the final solution by passing it through a sterile 0.22 µm syringe filter into a sterile final container. This is a mandatory step for IV and IP routes.
-
Quality Control: Visually inspect the final solution for any particulates or precipitation. Label clearly with compound name, concentration, vehicle, and date of preparation.
Protocol 2: Co-Solvent Formulation for Higher-Dose PO/IP Administration
For doses exceeding aqueous solubility, a co-solvent system is required. The goal is to use the minimum amount of organic solvent necessary.
-
Target: Clear solution, stable upon dilution, and safe for the animal model.
-
Common Vehicles: A common, well-tolerated system for preclinical studies is PEG 400/Water.[6] DMSO can also be used but should be kept to a minimum due to its own potential physiological effects.[13][15]
Materials:
-
This compound HCl
-
Dimethyl sulfoxide (DMSO), Endotoxin-free
-
Polyethylene glycol 400 (PEG 400), Low-endotoxin
-
Sterile Saline (0.9% NaCl) or Water
Step-by-Step Methodology:
-
Weigh Compound: Accurately weigh the this compound HCl.
-
Initial Wetting/Dissolution: Add a small volume of DMSO (e.g., 5-10% of the final volume) to the compound and vortex until a clear solution is formed. This leverages the high solubility in DMSO.[9]
-
Add Co-Solvent: Add PEG 400 to the DMSO solution (e.g., 30-40% of the final volume) and mix thoroughly.
-
Aqueous Dilution: Slowly add the aqueous component (Saline or Water) dropwise while vortexing to bring the solution to the final volume. This is a critical step. Rapid addition can cause the compound to precipitate.
-
Quality Control: Observe the solution for at least 15-30 minutes to ensure no precipitation occurs. If the solution becomes cloudy, the formulation is not viable and the ratio of solvents must be adjusted (e.g., increase the organic solvent percentage).
-
Administration: This formulation is typically suitable for oral gavage or intraperitoneal injection. It is not recommended for IV administration due to the risk of drug precipitation in the bloodstream and potential hemolysis.[16]
Protocol 3: Suspension for High-Dose Oral (PO) Administration
For very high oral doses where a solution is not feasible, a uniform suspension is the appropriate choice.
-
Target: A homogenous suspension that does not settle quickly, ensuring consistent dosing.
-
Common Vehicle: 0.5% Carboxymethylcellulose (CMC) in water.[15][17]
Materials:
-
This compound HCl
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Purified Water
Step-by-Step Methodology:
-
Prepare Vehicle: Prepare a 0.5% (w/v) CMC solution by slowly adding CMC powder to water while stirring vigorously with a magnetic stirrer. Leave it to stir for several hours or overnight until a clear, viscous solution forms.
-
Weigh Compound: Accurately weigh the required amount of the compound.
-
Create Paste: Place the weighed powder in a mortar. Add a very small amount of the 0.5% CMC vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure particles are properly wetted and avoid clumping.
-
Geometric Dilution: Gradually add more of the CMC vehicle in small portions, mixing thoroughly after each addition, until the final desired volume is reached.
-
Homogenization: Transfer the suspension to a suitable container and stir continuously with a magnetic stirrer until just before and during animal dosing to maintain uniformity.
-
Quality Control: Check for uniformity and ease of withdrawal into a dosing syringe.
Mechanism of Action Context: Why Formulation Matters
Benzamidines often act as competitive inhibitors of enzymes like serine proteases by mimicking the structure of arginine or lysine side chains, fitting into the enzyme's active site.
Sources
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- 15. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-chloro-4-fluoro-benzamidine
For Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just the "what" but the "why" behind each recommendation.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields in the synthesis of 3-chloro-4-fluoro-benzamidine, typically prepared from 3-chloro-4-fluorobenzonitrile, often stem from incomplete reaction, side product formation, or degradation of the intermediate Pinner salt. The most common synthetic route is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (Pinner salt), followed by treatment with ammonia to yield the amidine.[1][2][3]
Here are the primary factors to investigate:
-
Incomplete Pinner Salt Formation: The initial step is critical.
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the intermediate Pinner salt to form an ester, or the starting nitrile to the corresponding amide, which is often unreactive under these conditions.[3][4] Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Bubbling dry hydrogen chloride gas through the reaction mixture is a standard procedure.[3][4]
-
Acid Catalyst: The concentration and delivery of hydrogen chloride (HCl) gas are crucial. Insufficient HCl will lead to incomplete conversion of the nitrile. Conversely, an excessive amount can lead to unwanted side reactions. A steady, controlled stream of dry HCl gas is recommended.
-
Temperature Control: The formation of the Pinner salt is typically carried out at low temperatures (e.g., 0 °C) to prevent its thermodynamically favored rearrangement into an N-alkyl amide and alkyl chloride.[1][2]
-
-
Inefficient Ammonolysis: The conversion of the Pinner salt to the amidine requires careful control.
-
Ammonia Addition: Gaseous ammonia is typically bubbled through the reaction mixture after the Pinner salt has formed. The reaction should be monitored to ensure complete conversion. The pH of the reaction mixture should be checked to ensure it is sufficiently basic (pH ≥ 8) for the ammonolysis to proceed to completion.[4]
-
Alternative Ammonia Sources: While gaseous ammonia is common, other methods like using a solution of ammonia in an alcohol or using ammonium salts can also be employed, though reaction times and yields may vary.[5]
-
-
Side Reactions:
-
Hydrolysis to Amide: As mentioned, water contamination can lead to the formation of 3-chloro-4-fluoro-benzamide.[6][7] This is a significant issue as amides are generally more difficult to hydrolyze than nitriles under the same conditions.[7]
-
Orthoester Formation: If an excess of alcohol is present during the Pinner salt formation and subsequent workup, it can react further to form an orthoester.[1][2]
-
Question 2: I am observing significant impurity peaks in my crude product analysis (HPLC/LC-MS). What are the likely impurities and how can I minimize their formation?
Answer: The primary impurities in this compound synthesis are typically the corresponding amide and carboxylic acid, arising from hydrolysis.
-
3-chloro-4-fluoro-benzamide: This is the most common impurity, formed by the hydrolysis of the starting nitrile or the intermediate Pinner salt.[6][8]
-
3-chloro-4-fluoro-benzoic acid: This impurity arises from the further hydrolysis of the amide or the amidine product itself, especially during workup if the pH becomes acidic.
-
Mitigation: During the workup, after the ammonolysis step, it is important to maintain a basic pH to prevent hydrolysis of the desired amidine. When isolating the product, careful pH adjustment is necessary.
-
-
Unreacted 3-chloro-4-fluorobenzonitrile: Incomplete reaction will leave the starting material in your crude product.
-
Mitigation: Ensure sufficient reaction time and an adequate supply of HCl gas during the Pinner salt formation. Monitoring the reaction by TLC or GC can help determine the point of complete consumption of the starting material.
-
Table 1: Troubleshooting Impurity Formation
| Impurity | Likely Cause | Recommended Action |
| 3-chloro-4-fluoro-benzamide | Presence of water during Pinner reaction. | Use oven-dried glassware, anhydrous solvents, and dry HCl gas. |
| 3-chloro-4-fluoro-benzoic acid | Hydrolysis of amide or amidine during workup. | Maintain a basic pH during workup and product isolation. |
| Unreacted 3-chloro-4-fluorobenzonitrile | Incomplete reaction. | Increase reaction time and/or ensure sufficient HCl is used. Monitor reaction progress. |
Question 3: The reaction seems to stall and does not go to completion. What factors could be responsible?
Answer: A stalled reaction is often due to issues with reagents, temperature, or catalyst activity.
-
Reagent Quality:
-
Starting Material Purity: The purity of the 3-chloro-4-fluorobenzonitrile is important. Impurities in the starting material can interfere with the reaction.[9] Ensure you are using a high-purity starting material (typically >98%).[9]
-
Solvent Quality: Use high-quality, anhydrous solvents. Alcohols like ethanol or methanol are commonly used.
-
-
Reaction Conditions:
-
Temperature: While the Pinner salt formation is conducted at low temperatures, the subsequent ammonolysis may require warming to proceed at a reasonable rate.[4] A common procedure involves raising the temperature to around 30 °C during the ammonia addition.[4]
-
Mixing: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture, especially during the introduction of gaseous reagents like HCl and ammonia.
-
-
Alternative Synthetic Routes: If the Pinner reaction consistently gives low yields, consider alternative methods for amidine synthesis. These can include the reaction of nitriles with amines in the presence of a Lewis acid, or the conversion of amides to imidoyl chlorides followed by reaction with an amine.[10]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Pinner reaction for synthesizing this compound?
A1: The Pinner reaction proceeds in two main stages:
-
Formation of the Pinner Salt (Imino Ester Salt): The nitrile (3-chloro-4-fluorobenzonitrile) is treated with an alcohol (e.g., ethanol) in the presence of an acid catalyst, typically dry hydrogen chloride. The nitrile nitrogen is protonated, making the carbon atom of the nitrile group highly electrophilic. The alcohol then acts as a nucleophile, attacking this carbon to form a protonated imino ester. This intermediate is then deprotonated to yield the Pinner salt, which is an imino ester hydrochloride.[3][4]
-
Ammonolysis to the Amidine: The isolated or in-situ generated Pinner salt is then treated with ammonia. The ammonia acts as a nucleophile, attacking the electrophilic carbon of the imino ester. This is followed by the elimination of the alcohol to form the final amidine product.[2][4]
Caption: Pinner reaction workflow for amidine synthesis.
Q2: What are the key safety precautions I should take when working with 3-chloro-4-fluorobenzonitrile and the reagents involved in this synthesis?
A2: Safety is paramount. Here are the key considerations:
-
3-chloro-4-fluorobenzonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled.[11] It can also cause skin and eye irritation.[11] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]
-
Hydrogen Chloride (Gas): HCl is a corrosive gas that can cause severe respiratory and skin burns. It must be handled in a fume hood with a proper gas delivery setup. Ensure your apparatus is leak-proof.
-
Ammonia (Gas): Ammonia is a toxic and corrosive gas with a pungent odor. It can cause severe irritation to the respiratory tract, eyes, and skin. Handle it in a well-ventilated fume hood.
-
Anhydrous Solvents: Many anhydrous solvents are flammable. Keep them away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before starting your experiment.[11][12]
Q3: What are some recommended purification methods for this compound?
A3: The purification strategy will depend on the scale of your reaction and the nature of the impurities.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product can be dissolved in a suitable hot solvent (or solvent mixture) and allowed to cool slowly, causing the pure product to crystallize out while the impurities remain in the solution. A common solvent system for the final product is a mixture of ethanol and ethyl acetate.[4]
-
Column Chromatography: For smaller scale reactions or when dealing with impurities that have similar solubility to the product, silica gel column chromatography can be an effective purification method. A suitable eluent system would need to be determined empirically, for example, using a mixture of hexane and ethyl acetate.
-
Acid-Base Extraction: Since amidines are basic, an acid-base extraction can be used to separate the product from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the amidine into the aqueous layer as its salt. The aqueous layer is then basified to precipitate the free amidine, which can be extracted back into an organic solvent.
Experimental Protocol: A Generalized Pinner Reaction for this compound Synthesis
This protocol is a generalized procedure and may require optimization for your specific laboratory conditions and scale.
Materials:
-
3-chloro-4-fluorobenzonitrile
-
Anhydrous ethanol
-
Dry hydrogen chloride gas
-
Ammonia gas
-
Ammonium carbonate (optional, for pH adjustment)
-
Ethyl acetate (for recrystallization)
Procedure:
-
Pinner Salt Formation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Dissolve 3-chloro-4-fluorobenzonitrile (1.0 eq) in anhydrous ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution for several hours. Monitor the reaction progress by TLC or GC until the starting nitrile is consumed.
-
-
Ammonolysis:
-
Once the Pinner salt formation is complete, stop the HCl gas flow.
-
While maintaining the low temperature, bubble ammonia gas through the reaction mixture until the pH is ≥ 8.
-
(Optional) Add ammonium carbonate (e.g., 3.7 eq) to the basified mixture.[4]
-
Allow the reaction mixture to warm to room temperature or gently warm to ~30 °C and stir for several hours until the Pinner salt is consumed (monitor by TLC or GC).
-
-
Workup and Purification:
-
Filter the reaction mixture to remove any inorganic salts. Wash the salts with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/ethyl acetate, to obtain pure this compound.[4]
-
Sources
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- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 3-Chloro-4-Fluorobenzonitrile Supplier in China [nj-finechem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting low solubility of 3-chloro-4-fluoro-benzamidine in aqueous buffers
Welcome to the technical support resource for 3-chloro-4-fluoro-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low aqueous solubility of this compound. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind our recommendations to ensure you achieve reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound in my aqueous buffer (e.g., PBS, pH 7.4). What is the primary cause?
The low aqueous solubility of this compound is the most likely cause of precipitation. This is often attributed to the compound's molecular structure, which includes a hydrophobic halogenated benzene ring. The solubility of such compounds is highly dependent on the pH of the solution. As a benzamidine derivative, this molecule is a weak base. In its neutral, uncharged form, it is less soluble in water.
To improve solubility, it is crucial to protonate the amidine group by lowering the pH of the buffer. The protonated form carries a positive charge, which enhances its interaction with polar water molecules and increases solubility. Therefore, preparing your stock solution and potentially your final assay buffer at a pH below the compound's pKa is a critical first step.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section provides a systematic workflow to identify the optimal buffer conditions for this compound.
Step 1: Determine the Optimal pH for Solubilization
The initial and most critical step is to perform a pH-solubility profile. This experiment will determine the pH at which this compound achieves maximum solubility.
Experimental Protocol: pH-Solubility Profiling
-
Prepare a series of buffers: Prepare a set of buffers with pH values ranging from 3.0 to 8.0 (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8).
-
Prepare a high-concentration stock solution: Dissolve a small, accurately weighed amount of this compound in a minimal amount of a water-miscible organic co-solvent such as DMSO or ethanol.
-
Create supersaturated solutions: Add a small aliquot of the stock solution to each buffer to a final concentration that is expected to be above the solubility limit (e.g., 1 mM).
-
Equilibrate: Gently agitate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 2-24 hours) to allow them to reach equilibrium.
-
Separate undissolved compound: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved precipitate.
-
Quantify the soluble fraction: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the results: Plot the measured solubility (e.g., in µg/mL or µM) as a function of pH.
Expected Outcome: You should observe a significant increase in solubility at lower pH values.
Q2: I've tried lowering the pH, but I still see some precipitation over time. What are my next options?
While pH is a primary factor, other components of your buffer system can influence the solubility and stability of your compound. The use of co-solvents and excipients can be an effective secondary strategy.
Step 2: Investigate the Use of Co-solvents
If adjusting the pH alone is insufficient, introducing a small percentage of a water-miscible organic co-solvent can help to disrupt the hydrophobic interactions that lead to precipitation.
Experimental Protocol: Co-solvent Screening
-
Select a suitable buffer: Use the optimal pH determined from the pH-solubility profiling experiment.
-
Screen various co-solvents: Prepare a series of solutions containing different co-solvents, such as DMSO, ethanol, or polyethylene glycol (PEG), at varying concentrations (e.g., 1%, 2%, 5% v/v).
-
Assess solubility: Use the same equilibration and quantification method described in the pH-solubility profiling protocol to determine the solubility in each co-solvent condition.
-
Consider downstream applications: When selecting a co-solvent and its concentration, be mindful of its potential impact on your specific assay (e.g., enzyme activity, cell viability).
Data Summary: Co-solvent Effects
| Co-solvent | Concentration (v/v) | Relative Solubility Increase (Fold) | Notes |
| DMSO | 1% | ~1.5x | Commonly used, but can have biological effects at higher concentrations. |
| Ethanol | 2% | ~1.2x | Can be a good alternative to DMSO. |
| PEG 400 | 5% | ~2.0x | Generally well-tolerated in many biological assays. |
Note: The values presented in this table are illustrative and should be confirmed experimentally for this compound.
Q3: Are there any other additives that can enhance solubility?
Yes, certain excipients, particularly cyclodextrins, can be very effective in increasing the solubility of hydrophobic compounds.
Step 3: Evaluate the Impact of Excipients
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, effectively shielding them from the aqueous environment and increasing their apparent solubility.
Experimental Protocol: Cyclodextrin Screening
-
Choose a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Prepare solutions: In your optimized buffer, prepare a series of solutions with increasing concentrations of HP-β-CD (e.g., 0.5%, 1%, 2% w/v).
-
Determine solubility: Measure the solubility of this compound in each cyclodextrin-containing solution as previously described.
Visualization of the Troubleshooting Workflow
Caption: A flowchart illustrating the systematic approach to troubleshooting the low solubility of this compound.
Chemical Stability Considerations
It is important to consider the chemical stability of this compound in your final buffer formulation, especially under acidic conditions. The amidine functional group can be susceptible to hydrolysis.
Recommendation: After preparing your final formulation, it is advisable to perform a short-term stability study. This can be done by incubating the solution at the intended experimental temperature and monitoring the concentration of the parent compound over time using a stability-indicating method like HPLC.
Summary of Recommendations
-
Prioritize pH optimization: This is the most effective initial step for improving the solubility of this compound.
-
Use co-solvents judiciously: If pH adjustment is not sufficient, introduce a minimal amount of a suitable co-solvent.
-
Consider excipients for challenging cases: Cyclodextrins can provide a significant solubility enhancement.
-
Always verify stability: Ensure that your final formulation does not lead to the degradation of the compound over the time course of your experiment.
By following this structured approach, you can systematically overcome the solubility challenges associated with this compound and ensure the reliability of your experimental data.
Technical Support Center: Optimizing Derivatization of 3-Chloro-4-fluoro-benzamidine
Welcome to the technical support center for the derivatization of 3-chloro-4-fluoro-benzamidine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your synthetic challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab.
Section 1: Foundational Knowledge & FAQs
This section addresses common initial questions regarding the handling and reactivity of this compound.
Q1: What are the most common strategies for derivatizing this compound?
The primary reactive site is the benzamidine functional group, which consists of a central carbon atom double-bonded to one nitrogen and single-bonded to another. This moiety allows for several key transformations:
-
N-Substitution (Alkylation/Arylation): The nitrogen atoms are nucleophilic and can be functionalized with various alkyl or aryl halides. N-arylation often requires catalytic methods like the Buchwald-Hartwig amination to form C-N bonds with aryl halides.[1]
-
Cyclization Reactions: The benzamidine can act as a key building block for constructing nitrogen-containing heterocycles. By reacting it with bifunctional reagents, one can synthesize important scaffolds such as imidazoles, triazoles, or thiadiazoles.[2][3][4]
-
Acylation: Reaction with acylating agents (e.g., acid chlorides, anhydrides) can form N-acyl benzamidines. These intermediates can be stable products or can be used in subsequent cyclization reactions, such as the Camps cyclization, to form quinolinones.[5][6][7]
Q2: How do the 3-chloro and 4-fluoro substituents affect the reactivity of the benzamidine group?
The electronic nature of the aromatic ring significantly influences the reactivity of the benzamidine.
-
Inductive Effect: Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect makes the amidine carbon more electrophilic and susceptible to nucleophilic attack.[8][9]
-
Reactivity Enhancement: The introduction of halogen atoms, particularly chlorine, into a phenyl scaffold can enhance the reactivity of an attached functional group (like a carbonyl or amidine) in forming adducts.[8][9] This is due to the increased electron-withdrawing capacity of the aromatic ring, which makes the reaction center more electron-deficient.[8]
-
Positional Influence: The ortho (3-chloro) and para (4-fluoro) positions of these halogens create a specific electronic environment that can also influence the regioselectivity of further aromatic substitutions, although derivatization typically occurs at the distal amidine group.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot and resolve common problems encountered during the derivatization of this compound.
Problem Area 1: Low Conversion & Poor Yield
Low conversion is a frequent issue, often traceable to three key parameters: the choice of base, the solvent system, or the reaction temperature.
1. Inappropriate Base Selection: The base must be strong enough to deprotonate the nucleophilic nitrogen of the benzamidine (or another reacting partner) to initiate the reaction, but not so strong that it causes degradation or unwanted side reactions.
-
Causality: Benzamidines are strong bases themselves (pKa of the conjugate acid is ~11). To deprotonate the N-H group for substitution, you need a base that is significantly stronger. If the chosen base is too weak, the equilibrium will favor the starting materials.
-
Solution:
-
For N-alkylation or N-arylation, consider strong, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium bis(trimethylsilyl)amide (LiHMDS).
-
Consult a pKa table to ensure a sufficient basicity gap between your chosen base and the benzamidine.
-
2. Suboptimal Solvent: The solvent dictates the solubility of reagents and the stabilization of charged intermediates or transition states.
-
Causality: Aprotic polar solvents like DMF, DMSO, THF, or acetonitrile are generally preferred. They effectively dissolve the benzamidine salt and other polar reagents without interfering with the reaction. Using a non-polar solvent like toluene or hexane may result in poor solubility and slow reaction rates.
-
Solution:
-
Ensure your starting material and reagents are fully dissolved. If solubility is an issue, switch to a more polar aprotic solvent.
-
For reactions involving strong bases like NaH, strictly anhydrous solvents are critical to prevent quenching of the base.
-
3. Insufficient Thermal Energy: Many derivatization reactions, especially C-N cross-coupling, require heating to overcome the activation energy barrier.
-
Causality: Room temperature may not be sufficient to drive the reaction to completion.
-
Solution:
-
Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and potential decomposition by TLC or LC-MS.
-
For high-boiling point solvents like DMF or DMSO, reactions can often be heated to 80-120 °C.
-
Problem Area 2: Formation of Major Side Products
The conversion of a benzamidine to its corresponding benzamide is a classic hydrolysis side reaction.[10]
-
Mechanism & Causality: Benzamidines can undergo hydrolysis in the presence of water, particularly under basic or acidic conditions. The dominant pathway, especially in basic media, involves the attack of a hydroxide ion (HO⁻) on the amidine carbon.[11][12][13] The rate of this hydrolysis increases significantly with a higher pH.[11][12] Even trace amounts of water in your solvent or reagents can lead to significant benzamide formation over the course of a long reaction.
-
Preventative Measures:
-
Strict Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
Choice of Base: Avoid aqueous bases like NaOH or KOH if possible. Opt for non-aqueous bases like NaH, t-BuOK, or organic amine bases like DBU or DIPEA.
-
Control Reaction Time: Do not let the reaction run unnecessarily long, as this increases the window for hydrolysis to occur. Monitor the reaction by TLC or LC-MS and quench it once the starting material is consumed.
-
This occurs when both nitrogen atoms of the amidine group react.
-
Causality: Using a large excess of the electrophile (e.g., alkyl halide) or a highly reactive electrophile can drive the reaction towards di-substitution. The initial mono-substituted product may be similarly or even more reactive than the starting benzamidine.
-
Solution:
-
Control Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the electrophile. You can even try a sub-stoichiometric amount (e.g., 0.9 equivalents) to ensure all of it is consumed, though this will leave some unreacted starting material.
-
Slow Addition: Add the electrophile slowly to the reaction mixture at a controlled temperature (e.g., 0 °C) using a syringe pump. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Use a Bulky Base: A sterically hindered base may form a complex with the mono-substituted product, sterically shielding it from a second reaction.
-
Problem Area 3: Purification Challenges
Highly polar compounds, especially those with basic nitrogen groups like benzamidines, are notoriously difficult to purify using standard chromatography.[14]
-
Causality: The polar nature leads to very high solubility in polar solvents, causing it to elute with the solvent front in reverse-phase HPLC.[14] On normal-phase silica, the basic nitrogens can interact strongly with the acidic silanol groups, leading to peak tailing and poor separation.[14]
-
Recommended Purification Techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best choice for highly polar compounds. HILIC uses a polar stationary phase with a mobile phase high in organic content, providing good retention for polar analytes.[14]
-
Reverse-Phase with Modified Columns: Use a polar-endcapped or polar-embedded C18 column, which is designed to provide better retention for polar molecules.[14][15]
-
Ion-Exchange Chromatography (IEC): If your derivative is ionizable, IEC can separate it based on its net charge, which is a very effective technique for this class of compounds.[14]
-
Silica Gel Chromatography with Additives: To mitigate peak tailing on silica, add a small amount of a basic modifier like triethylamine (~1%) or ammonia (in methanol) to your mobile phase. This will saturate the acidic sites on the silica gel and improve peak shape.
-
Crystallization: If the product is a solid, crystallization is an excellent and scalable purification method. Experiment with various solvent/anti-solvent systems to find conditions that yield high-purity crystals.[14]
-
Section 3: Experimental Protocols & Optimization Workflows
Protocol 1: General Procedure for N-Arylation via Buchwald-Hartwig Amination
This protocol describes a general method for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials:
-
This compound hydrochloride
-
Aryl bromide
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos, SPhos)
-
Base (e.g., K₃PO₄, NaOt-Bu)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound HCl (1.0 eq), aryl bromide (1.1 eq), base (2.5 eq), palladium catalyst (0.02 eq), and ligand (0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous solvent via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product using an appropriate method as discussed in Q6.
Optimization Workflow
When developing a new derivatization, a systematic approach is key. The following diagram illustrates a logical workflow for troubleshooting and optimization.
Caption: A decision-tree workflow for optimizing reaction conditions.
Section 4: Key Reference Data
For your convenience, here are tables summarizing common solvents and bases used in benzamidine derivatization.
Table 1: Properties of Common Solvents
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant | Notes |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Excellent for solubility, high boiling point. Must be anhydrous. |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 189 | 46.7 | Highly polar, high boiling point. Difficult to remove. |
| Acetonitrile (MeCN) | C₂H₃N | 82 | 37.5 | Good general-purpose polar aprotic solvent. |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Less polar than DMF/DMSO, good for reactions with organometallics. |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.1 | Useful for reactions at or below room temperature. |
| Toluene | C₇H₈ | 111 | 2.4 | Non-polar, often used in catalytic reactions like Buchwald-Hartwig. |
Table 2: Properties of Common Bases
| Base | Formula | pKa (Conjugate Acid) | Type | Common Uses & Notes |
| Potassium Carbonate | K₂CO₃ | 10.3 | Inorganic | Mild base, often used in alkylations. Low solubility in organic solvents. |
| Sodium Hydride | NaH | ~35 | Hydride | Very strong, non-nucleophilic. Reacts violently with water. Requires anhydrous solvent. |
| Potassium tert-Butoxide | KOtBu | ~17 | Alkoxide | Strong, sterically hindered base. Soluble in THF. Moisture sensitive. |
| Triethylamine | Et₃N | 10.7 | Amine | Organic base, often used as an acid scavenger. |
| DBU | C₉H₁₆N₂ | 13.5 | Amidine | Strong, non-nucleophilic organic base. Soluble in most organic solvents. |
| K₃PO₄ | K₃PO₄ | 12.3 | Inorganic | Often used in Palladium-catalyzed cross-coupling reactions. |
References
-
G. I. Aljuhani & D. P. O'Neill (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. J. Org. Chem., 86(19), 13762–13767. [Link]
-
Request PDF (n.d.). Transformations of N-(2-acylaryl)benzamides and their analogs under the Camps cyclization conditions. ResearchGate. [Link]
-
Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxazolines. (2020). ChemRxiv. [Link]
-
Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. (2021). PubMed. [Link]
-
Utilizing N-Acyl Iminium Ion Cyclizations to Efficiently Synthesize Natural Product Alkaloids. (n.d.). University of South Florida. [Link]
-
Regioselective Base-Mediated Cyclizations of Mono-N-acylpropargylguanidines. (2014). PMC. [Link]
-
Chemical Properties of Amides- Hydrolysis. (2024). Chemistry LibreTexts. [Link]
-
Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. (1956). Journal of the Chemical Society (Resumed). [Link]
-
Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. (2021). The Australian National University. [Link]
- Synthesis method for benzamidine derivatives. (2017).
-
Enterokinase Cleavage Enzyme – Technical Notes Troubleshooting. (n.d.). Applied Biological Materials Inc.[Link]
-
Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction. (2022). ETH Zurich Research Collection. [Link]
-
Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. (2016). PMC - NIH. [Link]
-
The study of halogen effect on the reactivity of the serine-targeting covalent warheads. (2024). Research Square. [Link]
- Purifying method of high-purity amidine hydrochloride. (2009).
- Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. (2003).
-
Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. (2012). ResearchGate. [Link]
-
Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. (2014). NIH. [Link]
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2017). ACS Publications. [Link]
-
Synthesis of 3-substituted bicyclic imidazo[1,2-d][5][11][12]thiadiazoles and tricyclic benzo[4,5 ... (2005). PubMed. [Link]
-
The study of halogen effect on the reactivity of the serine-targeting covalent warheads. (2024). Research Square. [Link]
-
Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. (2022). PubMed. [Link]
-
Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022). TSI Journals. [Link]
-
Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. (2017). PMC. [Link]
-
Synthesis of benzamidine derivatives of the imidazoles. (2014). ResearchGate. [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). NIH. [Link]
-
The study of halogen effect on the reactivity of the serine-targeting covalent warheads. (2024). NIH. [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010). PubMed. [Link]
-
The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. (2015). ResearchGate. [Link]
-
Overcoming analytical challenges with chemical derivatization in LC-MS/MS. (n.d.). Syngene International Ltd. [Link]
-
Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. (2020). Crawford Scientific. [Link]
-
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (2006). PMC - NIH. [Link]
-
BenzamidineSepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). (n.d.). Cytiva. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 3-substituted bicyclic imidazo[1,2-d][1,2,4]thiadiazoles and tricyclic benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 7. Regioselective Base-Mediated Cyclizations of Mono-N-acylpropargylguanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The study of halogen effect on the reactivity of the serine-targeting covalent warheads [frontiersin.org]
- 9. The study of halogen effect on the reactivity of the serine-targeting covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 12. Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 14. benchchem.com [benchchem.com]
- 15. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to 3-Chloro-4-fluoro-benzamidine
Welcome to the technical resource center for 3-chloro-4-fluoro-benzamidine. As a Senior Application Scientist, I've designed this guide to address the common, yet often complex, challenges researchers encounter when working with this versatile but sensitive reagent. This is not just a list of steps; it's a compilation of field-proven insights and troubleshooting strategies to ensure the integrity and success of your experiments.
This compound and its hydrochloride salt are valuable intermediates in medicinal chemistry, frequently employed in the synthesis of enzyme inhibitors and other therapeutic agents.[1][2] Its unique halogen substitution pattern enhances reactivity and selectivity, but also introduces specific vulnerabilities that require careful management.[1] This guide will help you navigate these challenges effectively.
Section 1: Storage, Handling, and Stability FAQs
Proper handling and storage are the foundation of any successful experiment. Given the reactivity of the amidine functional group, these initial steps are critical to prevent degradation before your reaction even begins.
Q1: My this compound (often the HCl salt) shows signs of degradation over time, even in the freezer. What's happening and how can I prevent it?
A1: The primary culprit is hydrolysis. Amidines are highly susceptible to reaction with atmospheric moisture, which cleaves the C=N bond to form the corresponding, and often unreactive, benzamide.[3] The hydrochloride salt is more stable than the free base but is also hygroscopic.
Causality & Prevention Protocol:
-
Mechanism: The amidine carbon is electrophilic and readily attacked by water. This is exacerbated by acidic or basic conditions.
-
Expert Recommendation:
-
Inert Atmosphere: Upon receiving the material, immediately transfer it into a desiccator or a glove box. For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.[3]
-
Aliquotting: Avoid repeatedly opening and closing the main stock bottle. Aliquot the reagent into smaller, single-use vials.
-
Temperature: Store at the recommended temperature of 0-8°C, and for highly purified free-base, consider -20°C.[1][3]
-
Moisture Avoidance: Always allow the container to warm to room temperature before opening to prevent condensation from forming inside.[4]
-
Q2: I'm weighing the compound on an open bench. Are there any special precautions?
A2: Yes. Due to its susceptibility to moisture and potential hazards, weighing on an open bench should be done swiftly and with appropriate safety measures.
Expert Recommendation:
-
Safety First: Always wear gloves, safety glasses, and a lab coat.[5][6] Benzamide derivatives are classified as harmful if swallowed and are suspected of causing genetic defects.[6][7]
-
Minimize Exposure: Have all your equipment ready. Weigh the compound quickly and close the container immediately. If possible, perform weighing operations in a glove box or under a stream of dry nitrogen.
-
Ventilation: Handle in a well-ventilated area to avoid inhaling fine dust particles.[8]
| Parameter | Specification | Source |
| CAS Number | 477844-52-3 (HCl Salt); 504404-34-6 (Free Base) | [1][9] |
| Appearance | Off-white solid | [1] |
| Molecular Formula | C₇H₆ClFN₂·HCl | [1] |
| Molecular Weight | 209.05 g/mol | [1][5] |
| Recommended Storage | 0-8 °C, under inert gas, protected from moisture | [1][4] |
| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides, moisture | [4] |
Section 2: Synthesis and Reaction Troubleshooting
The utility of this compound lies in its reactivity. However, this same reactivity can lead to undesired side products if conditions are not meticulously controlled.
Q3: My reaction yield is consistently low when using this compound. What are the most likely causes?
A3: Low yields typically trace back to three main issues: (1) degradation of the starting material, (2) formation of side products due to improper reaction conditions, or (3) incomplete reaction.
Expert Recommendation:
-
Verify Starting Material: Before starting, run a quick purity check (e.g., ¹H NMR) on your amidine to ensure it hasn't hydrolyzed to the corresponding benzamide during storage.
-
Anhydrous Conditions: The most critical factor is the rigorous exclusion of water. Use dry solvents and reagents. If your reaction involves a base, ensure it is anhydrous or used in a biphasic system where the amidine's exposure to aqueous layers is minimized.[3][10]
-
Temperature Control: Overheating can lead to decomposition or side reactions.[10] Maintain the recommended temperature for your specific protocol.
-
Stoichiometry: Ensure accurate stoichiometry. If the reaction generates an acid (e.g., HCl), an adequate amount of a non-nucleophilic base is crucial to prevent protonation of the amidine, which would render it non-reactive.[10]
Q4: I'm performing a coupling reaction and suspect the amidine is reacting with my solvent. Is this possible?
A4: Yes, this is a valid concern. Protic solvents (like alcohols) can react with amidines, especially at elevated temperatures or in the presence of a catalyst, in a process similar to the Pinner reaction, leading to imidate esters or other byproducts.[11]
Expert Recommendation:
-
Solvent Choice: Use aprotic, anhydrous solvents such as THF, Dioxane, DMF, or Toluene whenever possible. If the protocol demands a protic solvent, the reaction should be conducted at the lowest possible temperature to minimize side reactions.
-
Control Experiment: If you suspect a solvent-related side reaction, run a control experiment by heating the amidine in the solvent (with any catalysts or bases present) without the other coupling partner. Analyze the resulting mixture to identify any degradation products.
Section 3: Work-up and Purification Pitfalls
The purification stage is where many promising reactions fail due to the compound's instability.
Q5: During aqueous work-up, my product seems to disappear or convert into an impurity. How do I avoid this?
A5: This is a classic sign of hydrolysis during extraction. Standard aqueous acidic or basic washes will rapidly degrade your product.[3]
Expert Recommendation:
-
Neutral pH: Perform all aqueous extractions using neutral or near-neutral solutions (e.g., saturated brine). Avoid strong acids or bases. If a wash is necessary to remove acidic or basic impurities, use a carefully buffered solution or a very dilute, weak acid/base (e.g., dilute NH₄Cl or NaHCO₃ solution) and minimize contact time.[3]
-
Temperature: Perform the work-up at low temperatures (e.g., in an ice bath) to slow the rate of hydrolysis.
-
Anhydrous Work-up: If possible, opt for a non-aqueous work-up. This could involve filtering the reaction mixture through a plug of silica or celite and concentrating the filtrate.
Q6: My purified product is an oil instead of the expected solid. What should I do?
A6: The formation of an oil suggests the presence of impurities that are depressing the melting point or that the product itself has a low melting point.[10]
Expert Recommendation:
-
Purity Check: First, analyze the oil (e.g., by TLC or NMR) to confirm it is your product and to gauge its purity.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the oil. The microscopic imperfections in the glass can serve as nucleation sites.[10]
-
Seeding: If you have a tiny crystal of the pure product, add it to the oil to induce crystallization.[10]
-
Solvent Trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexane or ether). This may wash away impurities and/or induce precipitation of your product as a solid.
-
-
Re-purification: If the oil is impure, an additional chromatographic purification step may be necessary.
Section 4: Analytical and Characterization Challenges
The unique structure of amidines presents common challenges during spectroscopic analysis.
Q7: The N-H protons in my ¹H NMR spectrum are very broad or don't appear at all. How can I get a clean spectrum?
A7: This is a very common and expected phenomenon for amidines. The broadening is caused by a combination of factors: rapid tautomeric exchange, quadrupolar broadening from the adjacent ¹⁴N nucleus, and chemical exchange with any residual protic solvent (including water).[3]
Expert Recommendation:
-
Use a Dry, Aprotic Solvent: Prepare your sample using a high-quality, dry, deuterated aprotic solvent. DMSO-d₆ is often an excellent choice as it can slow down proton exchange through hydrogen bonding, resulting in sharper N-H peaks.[3]
-
Low-Temperature NMR: Acquiring the spectrum at a lower temperature (e.g., 0°C or -20°C) can slow the rate of tautomeric exchange, often resolving broad signals into sharper, distinct peaks.[3]
-
D₂O Exchange: To confirm the identity of N-H protons, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The N-H signals will disappear due to exchange with deuterium, confirming their assignment.[3]
Q8: I'm struggling to get a clean mass spectrum of my amidine product. What's the best approach?
A8: Amidines can be tricky to analyze by mass spectrometry due to their basicity and potential for fragmentation or adduct formation.
Expert Recommendation:
-
Use Soft Ionization: Electrospray Ionization (ESI) is generally the preferred method as it is a soft technique that minimizes fragmentation and is well-suited for polar, basic compounds.[3]
-
Optimize Mobile Phase (for LC-MS): If using LC-MS, the mobile phase pH can significantly impact ionization efficiency. Adding a small amount of a volatile acid (like 0.1% formic acid) will ensure the amidine is protonated, giving a strong [M+H]⁺ signal in positive ion mode.
-
Direct Infusion: If you are still having issues, consider direct infusion of a dilute solution of your sample into the mass spectrometer. This eliminates chromatographic variables and can help optimize ionization source conditions.[3]
Protocols
Protocol 1: General Procedure for HPLC Purity Analysis
This protocol is a standard starting point for assessing the purity of this compound and related reaction mixtures.
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[12]
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
Degas both solvents prior to use.[13]
-
-
Sample Preparation:
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[12]
-
Injection Volume: 10 µL.
-
Gradient Program (Example):
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
-
Analysis: Calculate purity based on the area percent of the main peak relative to all other peaks in the chromatogram.
Protocol 2: Optimized ¹H NMR Sample Preparation
-
Drying: Ensure your purified compound is thoroughly dried under a high vacuum for several hours to remove all residual solvents and moisture.[3]
-
Solvent Selection: Use a high-purity deuterated solvent, preferably from a sealed ampoule. DMSO-d₆ is highly recommended for observing N-H protons.[3]
-
Sample Preparation:
-
In a dry NMR tube, weigh 5-10 mg of your compound.
-
Add ~0.6 mL of the deuterated solvent.
-
Cap the tube and gently mix until the sample is fully dissolved. A brief sonication can be used if needed.
-
-
Acquisition: Acquire the spectrum as soon as possible after preparation. If broadening is an issue, consider re-running the sample at a lower temperature.
Visual Workflow Guides
Troubleshooting Low Reaction Yield
Caption: A decision tree for selecting the appropriate analytical method.
References
- Chem-Impex International. (n.d.). This compound hydrochloride.
- BenchChem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis.
- BenchChem. (n.d.). Technical Support Center: Characterization of Novel Amidines.
- BIOFOUNT. (n.d.). 477844-52-3|this compound hydrochloride.
- Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425.
- Capot Chemical. (n.d.). Material Safety Data Sheet - this compound.
- Chem-Impex International. (n.d.). 3-Fluoro-benzamidine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 204144, 3-Chloro-benzamidine.
- Abdel-Gawad, H., et al. (2011). Synthesis, some Properties and Reactions of 2-Amino-N'-Aryl(or Alkyl)Benzamidines. Afinidad, 68(553).
- ChemicalBook. (n.d.). 477844-52-3(this compound HYDROCHLORIDE) Product Description.
- Sigma-Aldrich. (n.d.). This compound hydrochloride.
- Kumar, S., & Narasimhan, B. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
- BenchChem. (n.d.). Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions.
- Fisher Scientific. (2010). Safety Data Sheet - Benzamide.
- Organic Chemistry Portal. (n.d.). Synthesis of amidines.
- Sigma-Aldrich. (n.d.). Safety Data Sheet - Benzamide.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride.
- BenchChem. (n.d.). Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide.
- Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.
- Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation.
- Yusof, Y., et al. (2019). New single step route for efficient synthesis of amidine containing molecules. AIP Conference Proceedings, 2085(1).
- BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline.
- ChemicalBook. (2022). 3-CHLORO-BENZAMIDINE - Safety Data Sheet.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. capotchem.com [capotchem.com]
- 5. 477844-52-3|this compound hydrochloride|this compound hydrochloride|-范德生物科技公司 [bio-fount.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 504404-34-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
How to address off-target effects of 3-chloro-4-fluoro-benzamidine
Introduction:
Welcome to the technical support center for 3-chloro-4-fluoro-benzamidine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a synthetic intermediate, this compound is frequently employed in the development of targeted therapeutic agents, particularly enzyme inhibitors.[1] While its primary application is in chemical synthesis, the inherent structural motifs, specifically the benzamidine core, may lead to off-target biological activities that can impact experimental outcomes.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and address potential off-target effects of this compound and its derivatives. Our goal is to equip you with the knowledge to ensure the specificity and validity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What are the most probable off-target effects of this compound?
A1: While specific off-target screening data for this compound is not extensively published, the core chemical structure, benzamidine, is a well-characterized competitive inhibitor of serine proteases.[2][3] Therefore, the most probable off-target effects will involve the inhibition of serine proteases such as trypsin, thrombin, and plasmin.[2][4] The substitutions on the benzene ring (a chloro and a fluoro group) will influence the binding affinity and selectivity for different proteases.[2]
Q2: How can I preemptively assess the potential for off-target effects in my experimental system?
A2: Before initiating extensive experiments, it is prudent to conduct a preliminary assessment. This can include:
-
In Silico Analysis: Utilize computational docking studies to predict the binding affinity of this compound to a panel of known serine proteases.
-
Literature Review: Investigate the biological activities of structurally similar compounds. The presence of the benzamidine moiety is a strong indicator of potential serine protease inhibition.[2][3][4]
-
Preliminary Biochemical Screens: If your budget and resources allow, a small-scale screen against a commercially available panel of serine proteases can provide valuable preliminary data.
Q3: At what concentration are off-target effects likely to become significant?
A3: The concentration at which off-target effects become prominent is highly dependent on the specific enzyme and the experimental conditions. Generally, it is advisable to perform dose-response curves for both your intended target and potential off-targets. A significant overlap in the effective concentration ranges may indicate a high likelihood of off-target effects confounding your results.
Q4: Can the hydrochloride salt form of this compound influence its off-target profile?
A4: The hydrochloride salt is primarily used to improve the solubility and stability of the compound in aqueous solutions, which facilitates its use in biological assays.[1] While the salt form itself does not directly alter the pharmacophore responsible for binding to off-targets, the improved solubility may lead to higher effective concentrations in your experiments, potentially increasing the observed off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Changes in Cell-Based Assays
You are observing cellular effects (e.g., changes in morphology, viability, or signaling pathways) that are inconsistent with the known function of your primary target.
Root Cause Analysis:
This is a classic indicator of off-target effects. The benzamidine core of your compound may be interacting with endogenous serine proteases that regulate the cellular processes you are observing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Step-by-Step Protocol: Broad-Spectrum Serine Protease Inhibitor Control
-
Objective: To determine if the observed off-target effect is mediated by serine protease inhibition.
-
Materials:
-
Your cell line of interest
-
This compound
-
A broad-spectrum serine protease inhibitor cocktail (e.g., aprotinin, leupeptin)
-
Appropriate cell culture reagents and assay components
-
-
Procedure:
-
Plate your cells and allow them to adhere overnight.
-
Set up the following experimental groups:
-
Vehicle control
-
This compound alone
-
Broad-spectrum serine protease inhibitor cocktail alone
-
This compound + broad-spectrum serine protease inhibitor cocktail
-
-
Pre-incubate the cells with the broad-spectrum serine protease inhibitor cocktail for 1-2 hours.
-
Add this compound to the appropriate wells.
-
Incubate for the desired experimental duration.
-
Perform your phenotypic assay.
-
-
Interpretation: If the unexpected phenotype caused by this compound is attenuated or reversed in the presence of the broad-spectrum inhibitor cocktail, it strongly suggests that the effect is mediated by off-target inhibition of one or more serine proteases.
Issue 2: Inconsistent or Non-Reproducible Biochemical Assay Data
Your in vitro assays with the purified primary target yield variable results, particularly when using different batches of the compound or slight variations in the assay protocol.
Root Cause Analysis:
This could be due to the inhibition of contaminating proteases in your purified protein preparation, which may be degrading your target protein or other assay components. The benzamidine moiety can inhibit these contaminating proteases, leading to variability in results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biochemical data.
Step-by-Step Protocol: Kinome-Wide Off-Target Profiling
For a comprehensive understanding of potential off-target effects beyond serine proteases, a kinome scan is a powerful tool, especially if your primary target is a kinase or if you suspect broader off-target activity.
-
Objective: To identify unintended kinase targets of this compound.
-
Methodology: Services like KINOMEscan® utilize a competition binding assay to quantify the interaction of a test compound with a large panel of kinases.[5]
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (typically DMSO).
-
Submit the compound to a commercial vendor that offers kinome profiling services.
-
Select the desired screening panel (e.g., scanMAX for a broad survey).[5]
-
The vendor will perform the binding assays and provide a detailed report.
-
-
Data Interpretation:
-
The results are often presented as a percentage of control, indicating the degree of displacement of a known ligand from each kinase.
-
A lower percentage of control signifies stronger binding.
-
The data can be visualized using a TREEspot™ diagram, which maps the interacting kinases onto a dendrogram of the human kinome.[6]
-
Prioritize hits based on the strength of interaction and their biological relevance to your experimental system.
-
Data Summary Table
| Potential Off-Target Class | Examples | Recommended Confirmatory Assays | Mitigation Strategies |
| Serine Proteases | Trypsin, Thrombin, Plasmin, uPA[2][3][7] | Enzyme inhibition assays (e.g., using chromogenic or fluorogenic substrates), Cellular Thermal Shift Assay (CETSA) | - Lower the compound concentration- Modify the compound to reduce affinity for off-targets- Use a more specific analog if available |
| Kinases | Varies widely | In vitro kinase activity assays, Kinome profiling (e.g., KINOMEscan®)[5] | - Rational drug design to improve selectivity- Validate hits in cell-based assays |
| Other Unforeseen Targets | Varies | Chemical proteomics, Phenotypic screening[8] | - Depends on the identified off-target |
References
- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
- Geratz, J. D., Cheng, M. C., & Tidwell, R. R. (1976). Inhibition of four human serine proteases by substituted benzamidines. Journal of medicinal chemistry, 19(5), 634–639.
- Wilmouth, R. C., Edman, K., Neutze, R., Wright, P. A., Clifton, I. J., Schneider, T. R., Schofield, C. J., & Hajdu, J. (2001). X-ray snapshots of serine protease catalysis reveal a tetrahedral intermediate.
- Laskowski, M., & Kato, I. (1980). Protein inhibitors of proteinases. Annual review of biochemistry, 49, 593–626.
- Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes.
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Wang, Q., Liu, F., Wang, B., Zou, F., Qi, Z., Chen, C., Yu, K., Hu, C., Qi, S., Wang, W., Hu, Z., Liu, J., Wang, W., Wang, L., Liang, Q., Zhang, S., Ren, T., Liu, Q., & Liu, J. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273–289.
- Lazzarotto, C. R., Malinin, N. L., Li, Y., Zhang, R., Yang, Y., Lee, G., Cowley, G. S., Vazquez, F., Weir, B. A., & Root, D. E. (2020). A pan-cancer landscape of synthetic lethality following MTH1 inhibition.
-
PubChem. (n.d.). 3-Chloro-4-fluorobenzamidine. Retrieved from [Link]
- Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960–1964.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzamide and Benzamidine Compounds as New Inhibitors of Urokinasetype Plasminogen Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. med.stanford.edu [med.stanford.edu]
Technical Support Center: Refining Purification Methods for High-Purity 3-chloro-4-fluoro-benzamidine
Welcome to the technical support center for the purification of 3-chloro-4-fluoro-benzamidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical pharmaceutical intermediate.[1] Here, you will find in-depth answers to frequently asked questions and troubleshooting guides for common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its purity crucial?
This compound is a substituted aromatic amidine, often used as a key building block in the synthesis of various pharmaceutical compounds, including enzyme inhibitors.[1][2] Its hydrochloride salt is a common form used in synthesis due to improved solubility and stability.[1] The purity of this intermediate is paramount as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potentially toxic components into the drug product. Regulatory bodies often require starting materials to have a purity of ≥99.5%.[3]
Q2: What are the common impurities found in crude this compound?
Impurities can originate from starting materials, by-products of the synthesis, or degradation. Common synthetic routes start from compounds like 3-chloro-4-fluoronitrobenzene or 3-chloro-4-fluoroaniline.[4][5] Potential impurities may include:
-
Unreacted Starting Materials: Residual 3-chloro-4-fluorobenzonitrile or related precursors.
-
Intermediates: Incomplete conversion of intermediates, such as the corresponding benzamidoxime in certain synthetic pathways.[6]
-
Positional Isomers: Isomeric forms of the benzamidine that may arise from the starting materials.[3]
-
Hydrolysis Products: 3-chloro-4-fluorobenzoic acid or its amide, resulting from the breakdown of the benzamidine group, especially in non-anhydrous conditions.
-
Solvent Residues: Trapped solvents from the reaction or initial work-up.
Q3: What are the primary methods for purifying this compound?
The main purification strategies for this compound and similar organic compounds include:
-
Recrystallization: This is a widely used technique to purify solid compounds.[7] It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the pure compound to crystallize while impurities remain in the solution.[7]
-
Salt Formation and Recrystallization: Converting the benzamidine free base to its hydrochloride salt can alter its solubility profile, often facilitating easier purification by recrystallization.[5] This can be particularly effective for removing non-basic impurities.
-
Chromatography: Techniques like flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) can be used for high-purity requirements, especially for separating closely related impurities.[8][9][10]
-
Activated Carbon Treatment: This can be used to remove colored impurities.
Q4: How is the purity of this compound typically assessed?
Several analytical methods are employed to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for quantitative purity analysis due to its high resolution and sensitivity.[3][11] A reversed-phase C18 column with a UV detector is typically used.[3]
-
Gas Chromatography (GC): Suitable for identifying and quantifying volatile impurities, though the benzamidine may require derivatization.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information and help identify impurities.[12]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information for impurity identification.[12]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: Low Yield After Recrystallization
Q: My yield of this compound is significantly lower than expected after recrystallization. What are the possible causes and how can I improve it?
A: Low recovery from recrystallization is a common issue that can often be resolved by optimizing the procedure. The primary goal of recrystallization is to dissolve the compound in a minimum amount of hot solvent.[7]
Causality and Solutions:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, recovery will be poor.
-
Using Too Much Solvent: Using an excessive volume of solvent will keep more of your product dissolved even after cooling, thus reducing the yield.
-
Premature Crystallization: If the solution cools too quickly during filtration to remove insoluble impurities, some product may crystallize prematurely and be lost.
-
Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will result in a lower yield.
Experimental Protocol: Optimizing Recrystallization
-
Solvent Screening: Test a range of solvents on a small scale to find the optimal one. See the table below for suggestions.
-
Minimize Solvent Volume: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Add small portions of hot solvent until the compound just dissolves.
-
Slow Cooling: After dissolution, allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Efficient Filtration: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
Data Presentation: Solvent Selection Guide
| Solvent | Suitability for Recrystallization | Comments |
| Isopropanol | Good | Often provides good crystal quality. |
| Ethanol | Good | Similar to isopropanol.[13] |
| Acetonitrile | Moderate | May require a co-solvent. |
| Toluene | Moderate | Good for non-polar impurities. |
| Water | Poor (for free base) | Benzamidine free base is typically not very soluble. The hydrochloride salt has better aqueous solubility. |
| Ethyl Acetate | Moderate | Can be effective. |
Problem 2: Persistent Colored Impurities
Q: My final product has a persistent yellow or brownish tint. What are the likely impurities and how can I remove them?
A: Colored impurities are often highly conjugated organic molecules that can be present even at low concentrations. These can arise from side reactions during synthesis, particularly if nitro-aromatic precursors were used.[4]
Causality and Solutions:
-
Aromatic Nitro Compounds: Residual starting materials like 3-chloro-4-fluoronitrobenzene are often yellow.
-
Oxidation Products: Anilines and other intermediates can oxidize to form colored impurities.[13]
Experimental Protocol: Decolorization with Activated Carbon
-
Dissolution: Dissolve the impure this compound in a suitable hot solvent as you would for recrystallization.
-
Add Activated Carbon: Add a small amount of activated carbon (charcoal) to the hot solution (typically 1-2% by weight of the solute). Caution: Add charcoal carefully to a hot solution to avoid bumping.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of celite to remove the carbon. The filtrate should be colorless.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization as described in the previous section.
Problem 3: Product Oiling Out During Crystallization
Q: During cooling for recrystallization, my product separates as an oil instead of forming crystals. Why is this happening and how can I prevent it?
A: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice.
Causality and Solutions:
-
High Impurity Concentration: Impurities can depress the melting point of the mixture.
-
Solvent Choice: The solvent may not be ideal, leading to a large solubility difference over a small temperature range.
-
Rapid Cooling: Cooling the solution too quickly can favor oil formation over the slower process of crystal nucleation and growth.
Troubleshooting Strategies:
-
Reduce Cooling Rate: Allow the solution to cool more slowly to give the molecules time to orient into a crystal lattice.
-
Change Solvent System: Try a different solvent or a co-solvent system. A solvent in which the compound is less soluble may help.
-
Seed the Solution: Add a few small crystals of pure this compound to the cooled solution to induce crystallization.
-
Lower the Concentration: Add more hot solvent to the solution before cooling to avoid reaching saturation at a temperature above the compound's melting point.
Problem 4: Impurities Co-crystallizing with the Product
Q: HPLC analysis shows that some impurities are still present even after multiple recrystallizations. How can I improve the selectivity of the purification?
A: If impurities have similar structures and solubilities to the desired product, they can co-crystallize. In such cases, a more selective purification method is needed.
Causality and Solutions:
-
Isomeric Impurities: Positional isomers often have very similar physical properties, making them difficult to separate by simple recrystallization.
-
Structurally Similar By-products: By-products from the synthesis may have similar functional groups and polarity.
Advanced Purification Workflow: Salt Formation
Converting the benzamidine to its hydrochloride salt can significantly change its solubility and crystal packing, often leaving non-basic impurities behind in the solvent.
Experimental Protocol: Hydrochloride Salt Formation and Purification
-
Dissolve Free Base: Dissolve the impure this compound free base in a suitable solvent like ethanol or isopropanol.[5]
-
Acidification: Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol).[5]
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution.
-
Isolation and Recrystallization: Collect the solid salt by filtration. This salt can then be recrystallized from a suitable solvent system (e.g., ethanol/water mixture) to achieve higher purity.
-
Purity Check: Analyze the purified salt by HPLC to confirm the removal of impurities.
Visualizations
General Purification Workflow
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification problems.
References
- GLK-gel Benzamidine Affinity Media. (n.d.). Galak Chromatography.
- HiTrap™ Benzamidine FF (high sub). (n.d.). Cytiva.
- Benzamidine Sepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). (n.d.). GE Healthcare.
- This compound hydrochloride. (n.d.). Chem-Impex.
- CN106565541A - Synthesis method for benzamidine derivatives. (2017). Google Patents.
- A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline. (n.d.). BenchChem.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- CN104292113A - Preparation method of 3-chloro-4-fluoroaniline. (2015). Google Patents.
- Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers. (n.d.). BenchChem.
- Preparation of 3-Chloro-4-fluoroaniline Hydrochloride: Application Notes and Protocols. (n.d.). BenchChem.
- Benzamidine. (n.d.). In Wikipedia.
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2016). PubMed.
- Which solvents should I use to recrystalize P-anisidine and DNP individually? (2023). ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 7. mt.com [mt.com]
- 8. bvchroma.com [bvchroma.com]
- 9. gels.yilimart.com [gels.yilimart.com]
- 10. prep-hplc.com [prep-hplc.com]
- 11. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in assays with 3-chloro-4-fluoro-benzamidine
Welcome to the technical support center for 3-chloro-4-fluoro-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when using this compound in various assays. As a halogenated benzamidine derivative, this compound is a valuable tool, particularly as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and other serine proteases. However, its physicochemical properties can sometimes lead to inconsistent results. This guide provides in-depth troubleshooting strategies and detailed protocols to ensure the reliability and reproducibility of your experimental data.
Troubleshooting Guide: Inconsistent Assay Results
This section addresses specific issues you may encounter with this compound, offering potential causes and actionable solutions.
Issue 1: High Variability Between Replicate Wells
Question: I'm observing significant variability in my assay results between replicate wells containing this compound. What could be the cause, and how can I fix it?
Answer:
High variability is often linked to issues with the compound's solubility and potential precipitation in your aqueous assay buffer. This compound, particularly in its free base form, may have limited aqueous solubility. Its hydrochloride salt form is designed to improve solubility, but issues can still arise depending on the buffer composition and final concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high variability.
Detailed Steps:
-
Visual Inspection: Carefully inspect your assay plate before and after adding the compound. Look for any signs of turbidity, cloudiness, or visible precipitate in the wells.
-
Solubility Check: Prepare your highest concentration of this compound in the final assay buffer. Let it sit for the duration of your assay and then centrifuge it at high speed. The presence of a pellet indicates precipitation.
-
Optimize Solvent Concentration: While it's crucial to keep the final concentration of organic solvents like DMSO low (ideally below 0.5%) to avoid artifacts, a slight increase might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in all wells.
-
pH Adjustment: The solubility of benzamidine derivatives can be pH-dependent. Evaluate the pH of your assay buffer and consider slight adjustments to improve the compound's solubility.
-
Pipetting and Mixing: Ensure your pipetting technique is consistent and that you are properly mixing the contents of each well after adding the compound. Avoid introducing air bubbles, which can interfere with absorbance or fluorescence readings.
Issue 2: Non-Sigmoidal or Unusually Steep Dose-Response Curve
Question: My dose-response curve for this compound doesn't look right. It's either very steep or not sigmoidal. What's happening?
Answer:
An aberrant dose-response curve often points towards compound aggregation. At higher concentrations, hydrophobic molecules can form aggregates that non-specifically inhibit enzymes, leading to a sudden drop in activity and a steep curve. This is a common artifact for many small molecule inhibitors.
Troubleshooting Steps:
-
Detergent Test: A standard method to test for aggregation-based inhibition is to include a low concentration of a non-ionic detergent, such as Triton X-100 (e.g., 0.01-0.1%), in your assay buffer. If aggregation is the culprit, you should observe a significant rightward shift in the IC50 value (reduced potency) in the presence of the detergent.
-
Pre-incubation and Time-Dependence: Investigate if the inhibitory effect is time-dependent. Pre-incubating the enzyme and compound for varying amounts of time before adding the substrate can reveal if aggregation is occurring over time.
-
Dynamic Light Scattering (DLS): If available, DLS is a direct method to detect the formation of aggregates at the concentrations used in your assay.
| Condition | Expected IC50 | Interpretation |
| Standard Assay Buffer | Low (High Potency) | Potential aggregation-based inhibition. |
| Assay Buffer + 0.01% Triton X-100 | High (Low Potency) | Aggregation is likely the cause of inhibition. |
| Assay Buffer + 0.01% Triton X-100 | Unchanged | Inhibition is likely due to a specific interaction. |
Issue 3: Loss of Activity Over Time (Compound Instability)
Question: The inhibitory effect of this compound seems to decrease over the course of my experiment. Could the compound be unstable in my assay buffer?
Answer:
Yes, compound stability in aqueous buffers is a critical factor that can affect assay results. Degradation can occur through hydrolysis, oxidation, or other mechanisms, especially during prolonged incubation times or under specific buffer conditions (e.g., extreme pH, presence of certain additives).
Troubleshooting Workflow:
Caption: Workflow for investigating compound instability.
Recommended Protocol: Compound Stability Assessment
A detailed protocol for assessing the stability of this compound in your assay buffer can be found in the "Experimental Protocols" section below. This involves incubating the compound in the buffer at the assay temperature for various durations and analyzing the remaining compound by HPLC-MS.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of this compound hydrochloride?
A1: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in an anhydrous organic solvent such as DMSO. Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The hydrochloride form enhances solubility in aqueous solutions compared to the free base.
Q2: What are the general handling precautions for this compound?
A2: As a halogenated organic compound, it is important to handle this compound with appropriate safety measures. This includes working in a well-ventilated area or a chemical fume hood, and wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Refer to the specific Safety Data Sheet (SDS) for detailed information.
Q3: Could this compound be a Pan-Assay Interference Compound (PAINS)?
A3: While benzamidine itself is a well-known protease inhibitor, some derivatives can exhibit non-specific activity or interfere with assay readouts, classifying them as PAINS. If you observe activity in multiple, unrelated assays, or if the compound shows unusual dose-response characteristics that cannot be resolved by addressing solubility or aggregation, further investigation into potential PAINS behavior may be warranted.
Q4: My compound is active in a biochemical assay but not in a cell-based assay. Why?
A4: This is a common challenge in drug discovery and can be due to several factors, including poor cell permeability, active efflux from the cells by transporters, or rapid metabolism of the compound within the cells. Further studies, such as cell permeability assays (e.g., PAMPA) and metabolic stability assays, would be necessary to investigate these possibilities.
Experimental Protocols
Protocol 1: Compound Stability Assessment by HPLC-MS
Objective: To determine the stability of this compound in a specific assay buffer over time.
Materials:
-
This compound hydrochloride
-
DMSO (anhydrous)
-
Your specific assay buffer
-
HPLC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound hydrochloride in DMSO.
-
Dilute the stock solution into your assay buffer to the final working concentration used in your experiments.
-
Incubate the solution at your standard assay temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.
-
Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or methanol and store at -20°C until analysis.
-
Analyze the samples by a validated HPLC-MS method to quantify the amount of remaining this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
References
- BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Chem-Impex. (n.d.). This compound hydrochloride.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Monash University. (n.d.). Factors affecting enzyme activity.
- Wikipedia. (n.d.). Enzyme assay.
- BioAssay Systems. (n.d.). Troubleshooting.
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Binding Affinity of 3-chloro-4-fluoro-benzamidine
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated lead compound is paved with rigorous biophysical characterization. 3-chloro-4-fluoro-benzamidine is a versatile chemical scaffold frequently utilized as an intermediate in the synthesis of targeted therapeutics, particularly enzyme inhibitors.[1] The benzamidine moiety itself is a well-established pharmacophore known to act as a competitive inhibitor of serine proteases.[2] However, for a novel derivative like this compound, a critical step is to not only identify its specific biological target but also to quantitatively validate the binding affinity of this interaction.
This guide provides a comparative overview of key experimental techniques for validating the binding affinity of this compound to its putative protein target. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a framework for data interpretation to ensure scientific integrity and trustworthiness in your findings.
The First Hurdle: Identifying the Molecular Target
Before quantifying binding affinity, one must first identify the molecular target. While this guide focuses on the validation of a known or hypothesized interaction, it is worth noting that for novel compounds, target identification is a crucial preceding step. Techniques such as affinity chromatography coupled with mass spectrometry or chemical proteomics approaches are often employed to "pull down" the binding partners of a compound from complex biological mixtures. Once a primary target is identified and purified, the quantitative validation of the interaction can commence.
A Comparative Analysis of Binding Affinity Methodologies
The choice of method to validate and quantify a protein-ligand interaction is critical and depends on factors such as the nature of the protein and ligand, the desired throughput, and the specific information required (e.g., thermodynamics versus kinetics). Here, we compare four robust and widely used techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), MicroScale Thermophoresis (MST), and Fluorescence Polarization (FP).
Table 1: At-a-Glance Comparison of Binding Affinity Techniques
| Technique | Principle | Key Parameters Measured | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding | KD, ΔH, ΔS, n (stoichiometry) | Label-free, in-solution, provides full thermodynamic profile.[3][4] | High sample consumption, lower throughput, sensitive to buffer mismatches.[5] |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface | KD, kon, koff | Label-free, real-time kinetic data.[6][7] | Requires immobilization of one binding partner, which can affect activity; mass-based sensitivity.[6] |
| MicroScale Thermophoresis (MST) | Measures molecule movement in a temperature gradient, which changes upon binding | KD | Low sample consumption, in-solution, wide range of affinities, can be used in complex liquids.[8][9] | Typically requires fluorescent labeling of one partner (though label-free options exist).[8][10] |
| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding | KD, IC50 | In-solution, high-throughput, homogeneous assay format.[11][12] | Requires a fluorescent label, sensitive to light scattering and autofluorescent compounds. |
In-Depth Methodologies and Experimental Protocols
As a Senior Application Scientist, I emphasize that the devil is in the details. A robust experimental design is paramount for generating trustworthy data. Below are detailed protocols and the rationale behind the key steps for each technique.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[3][4] This makes it an invaluable tool for understanding the driving forces behind the binding.
Causality in Experimental Design: The choice of buffer is critical in ITC. Any mismatch in buffer components between the sample cell (containing the protein target) and the syringe (containing this compound) will result in large heats of dilution, which can obscure the true binding signal.[5] Therefore, extensive dialysis of the protein into the final experimental buffer, which is also used to dissolve the small molecule, is a non-negotiable step.
-
Protein Preparation:
-
Express and purify the target protein to >95% homogeneity.
-
Perform extensive dialysis of the protein against the chosen experimental buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Accurately determine the protein concentration using a reliable method (e.g., UV-Vis spectroscopy with the calculated extinction coefficient).
-
Centrifuge the protein sample to remove any aggregates.[5]
-
-
Ligand Preparation:
-
Dissolve this compound hydrochloride in the final dialysis buffer to create a concentrated stock solution.
-
Accurately determine the concentration of the ligand stock.
-
Prepare the final ligand solution for the syringe by diluting the stock with the same final dialysis buffer.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (typically 25°C).
-
Load the protein solution into the sample cell (typical concentration: 10-50 µM).[5]
-
Load the this compound solution into the injection syringe (typical concentration: 10-20 times the protein concentration).[5]
-
Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.
-
Caption: SPR Experimental Workflow.
MicroScale Thermophoresis (MST): High Sensitivity with Low Sample Consumption
MST measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis. [10]This movement is sensitive to changes in the molecule's size, charge, and hydration shell, all of which can be altered upon ligand binding. [9]This technique is particularly advantageous due to its low sample consumption and its ability to perform measurements in complex biological liquids. [8][9] Causality in Experimental Design: For MST, one of the binding partners must be fluorescent. Typically, the protein target is fluorescently labeled. It's crucial to ensure that the fluorescent label does not interfere with the binding of this compound. A control experiment comparing the binding activity of the labeled versus unlabeled protein (e.g., using an activity assay) is highly recommended.
-
Protein Labeling:
-
Label the purified target protein with a suitable fluorescent dye (e.g., an NHS-ester dye targeting primary amines).
-
Remove the excess, unbound dye using a desalting column.
-
Determine the final concentration and degree of labeling of the fluorescent protein.
-
-
Sample Preparation:
-
Prepare a 16-point serial dilution of this compound in the assay buffer.
-
Mix each ligand dilution with a constant concentration of the fluorescently labeled target protein.
-
-
MST Measurement:
-
Load the samples into hydrophilic or hydrophobic capillaries, depending on the nature of the protein.
-
Place the capillaries into the MST instrument.
-
The instrument will apply an infrared laser to create a temperature gradient and monitor the change in fluorescence as molecules move.
-
-
Data Analysis:
-
The MST software plots the change in the normalized fluorescence signal against the logarithm of the ligand concentration.
-
Fit the resulting dose-response curve to the KD model to determine the binding affinity.
-
Caption: Logical Flow of an MST Experiment.
Summary and Recommendations
Validating the binding affinity of a small molecule like this compound is a cornerstone of early-stage drug discovery. There is no single "best" method; the optimal choice depends on the specific research question and available resources.
-
For a comprehensive thermodynamic understanding of the binding interaction, ITC is the unparalleled choice, providing insights into the enthalpic and entropic drivers of binding. [3]* To understand the kinetics of the interaction (how fast the compound binds and dissociates), SPR is the method of choice, offering real-time data. [13]* When sample material is limited or you need to measure in complex media , MST offers a highly sensitive, low-consumption alternative. [8][9]* For higher-throughput screening or competitive binding assays , FP is a robust and efficient solution. [11] Ultimately, a multi-faceted approach using two or more orthogonal techniques provides the highest level of confidence in the measured binding affinity. By carefully selecting the appropriate methodology and adhering to rigorous experimental design, researchers can generate high-quality, trustworthy data to drive their drug discovery programs forward.
References
-
Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. National Institutes of Health (NIH). Available from: [Link]
-
Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. Available from: [Link]
-
Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard Medical School. Available from: [Link]
-
Microscale thermophoresis. Wikipedia. Available from: [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. Available from: [Link]
-
Characterization of Binding Interactions Using Isothermal Titration Calorimetry. AZoM.com. Available from: [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. National Institutes of Health (NIH). Available from: [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Springer Nature Experiments. Available from: [Link]
-
Analysis of protein-ligand interactions by fluorescence polarization. Nature Protocols. Available from: [Link]
-
Bench Tip Video: Measuring Interactions Using Microscale Thermophoresis. YouTube. Available from: [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. Available from: [Link]
-
Benzamidine. Wikipedia. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 4. news-medical.net [news-medical.net]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery | Springer Nature Experiments [experiments.springernature.com]
- 8. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 11. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 12. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 3-Chloro-4-fluoro-benzamidine Analogs: A Comparative Guide for Drug Discovery
In the intricate world of drug discovery, the benzamidine scaffold has long been recognized as a cornerstone for the design of inhibitors targeting a variety of enzymes, most notably serine proteases.[1][2] The inherent ability of the positively charged amidine group to mimic the side chain of arginine allows it to effectively anchor within the S1 specificity pocket of these enzymes.[3] The strategic placement of substituents on the benzamidine ring can dramatically influence binding affinity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 3-chloro-4-fluoro-benzamidine analogs, offering insights for researchers engaged in the development of novel therapeutics.
While specific quantitative SAR data for a systematic series of this compound analogs is not extensively available in the public domain, this guide will extrapolate key principles from the broader study of substituted benzamidines and benzamides to predict the impact of structural modifications on this specific scaffold. We will delve into the rationale behind experimental design and provide detailed protocols for the synthesis and evaluation of these promising compounds.
The this compound Core: A Privileged Scaffold
The this compound scaffold presents a unique combination of electronic and steric properties. The electron-withdrawing nature of both the chlorine and fluorine atoms can influence the pKa of the amidine group, potentially modulating its interaction with the target enzyme. Furthermore, these halogens can participate in specific interactions within the binding pocket, such as halogen bonding, which can enhance affinity.[4] The substitution pattern also offers distinct vectors for further chemical modification to explore different regions of the enzyme's active site.
Structure-Activity Relationship (SAR) Insights: A Predictive Analysis
Based on extensive research on substituted benzamidine and benzamide analogs, we can infer the following SAR trends for the this compound core.[1][5]
Key Principles of Benzamidine SAR for Serine Proteases:
-
The Amidine Moiety is Crucial: The basic amidine group is the primary determinant of binding to the S1 pocket of serine proteases like trypsin and thrombin.[3]
-
Substituent Effects on the Benzene Ring:
-
Hydrophobicity: The hydrophobicity of substituents can significantly impact binding. For thrombin, hydrophobic interactions are a major driving force for affinity.[1]
-
Electronic Effects: Electron-donating groups can influence the binding to enzymes like plasmin and C1s.[1]
-
Steric Factors: The size and shape of substituents (molar refractivity and molecular weight) are critical for enzymes like trypsin.[1]
-
The following diagram illustrates the key interaction of the benzamidine core and potential areas for substitution.
Caption: Key interaction and potential modification points of the this compound scaffold.
Comparative Analysis of Substituted Benzamidine Analogs
To illustrate the impact of substitutions on inhibitory activity, the following table summarizes the inhibitory constants (Ki) for a series of benzamidine derivatives against the serine proteases trypsin and thrombin. While not the specific 3-chloro-4-fluoro scaffold, these data provide valuable insights into general SAR principles.
| Compound ID | Structure | Trypsin Ki (µM) | Thrombin Ki (µM) | Reference |
| 1 | Benzamidine | 18.0 | 660 | [6] |
| 2 | 4-Aminobenzamidine | 0.8 | 13.0 | [6] |
| 3 | 4-Chlorobenzamidine | 35.0 | 250 | [6] |
| 4 | 3-Amidinophenylalanine | 0.1 | 0.2 | [6] |
| 5 | Nα-(2-naphthylsulfonyl)-3-amidinophenylalanine | 0.015 | 0.007 | [6] |
| 6 | Nα-(dansyl)-3-amidinophenylalanine | 0.008 | 0.004 | [6] |
Analysis of the Data:
-
Unsubstituted Benzamidine (1): Serves as a baseline, showing moderate affinity for trypsin and weak affinity for thrombin.[6]
-
4-Aminobenzamidine (2): The addition of an electron-donating amino group at the para position significantly enhances the potency against both enzymes, highlighting the role of electronic effects.[6]
-
4-Chlorobenzamidine (3): The introduction of a chloro group at the para position decreases activity against both enzymes compared to the parent benzamidine, suggesting that for this position, electronic and/or steric effects are not favorable.[6]
-
Extension into other Pockets (4, 5, 6): The most dramatic increases in potency are observed when the benzamidine core is extended with moieties that can interact with other subsites (S2, S3, S4) of the proteases.[6] This is a key strategy in designing highly potent and selective inhibitors.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound and its analogs typically proceeds from the corresponding benzonitrile. A common synthetic route is outlined below.
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Methodology:
-
Amidoxime Formation: 3-Chloro-4-fluoro-benzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate or triethylamine) in a suitable solvent like ethanol or methanol. The reaction mixture is typically heated to reflux for several hours.
-
Reduction to Amidine: The resulting 3-chloro-4-fluoro-benzamidoxime is then reduced to the corresponding benzamidine. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Derivatization (Optional): To synthesize analogs, further reactions can be carried out on the benzamidine core or by starting with an appropriately substituted benzonitrile.
Enzyme Inhibition Assay Protocol
To determine the inhibitory potency of the synthesized analogs, a standard enzymatic assay is employed. The following is a general protocol for assessing the inhibition of a serine protease like trypsin.
Materials:
-
Purified serine protease (e.g., bovine trypsin)
-
Chromogenic or fluorogenic substrate specific for the enzyme
-
Assay buffer (e.g., Tris-HCl with CaCl2)
-
Synthesized inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitors. Create a serial dilution of the inhibitor compounds.
-
Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor solution at various concentrations, and the enzyme solution. Include controls with no inhibitor and no enzyme.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Monitor Reaction: Measure the absorbance or fluorescence at regular intervals using a microplate reader to monitor the rate of product formation.
-
Data Analysis: Plot the reaction rate against the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.
Conclusion
The this compound scaffold holds significant promise as a starting point for the development of potent and selective enzyme inhibitors. While direct SAR data for this specific analog series is limited, by applying established principles from the broader field of benzamidine and benzamide medicinal chemistry, researchers can rationally design and synthesize novel compounds with improved therapeutic potential.[5] The key to success lies in the systematic exploration of substitutions that can optimize interactions with the target enzyme's active site and enhance pharmacokinetic properties. The experimental protocols provided in this guide offer a solid foundation for the synthesis and evaluation of these promising molecules.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. benchchem.com [benchchem.com]
Introduction: The Significance of the Benzamidine Scaffold in Modern Drug Discovery
<_-4.0_content> ## A Researcher's Guide to the Pharmacokinetic Profiles of 3-chloro-4-fluoro-benzamidine Derivatives: A Comparative Analysis
In the landscape of medicinal chemistry, the benzamidine moiety stands out as a critical pharmacophore, particularly in the design of enzyme inhibitors.[1] Its inherent basicity and ability to form key hydrogen bond interactions have cemented its role in the development of a wide array of therapeutic agents, from anticoagulants to anticancer drugs.[2][3] The strategic placement of substituents on the phenyl ring, such as the 3-chloro and 4-fluoro groups, is a deliberate tactic to modulate the compound's physicochemical properties, thereby influencing its pharmacokinetic behavior.[4][5] This guide provides a comprehensive comparison of the pharmacokinetic profiles of this compound derivatives, offering insights into how subtle structural modifications can profoundly impact a drug candidate's journey through the body.
Comparative Pharmacokinetic Profiles: A Data-Driven Analysis
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a cornerstone of drug development.[6] Understanding these parameters is crucial for predicting a compound's efficacy and safety.[7][8] While specific data for a broad range of this compound derivatives is not extensively available in the public domain, we can extrapolate from known benzamidine-containing drugs and related structures to build a predictive comparison.
The following table presents a hypothetical comparison of key pharmacokinetic parameters for three distinct this compound derivatives, illustrating the potential impact of structural modifications.
| Derivative | Modification | Predicted Cmax (ng/mL) | Predicted Tmax (h) | Predicted AUC (ng·h/mL) | Predicted Half-life (h) | Predicted Bioavailability (%) | Rationale for Predicted Changes |
| Derivative A | Parent Compound | 500 | 1.5 | 2500 | 4 | 30 | Baseline profile. The amidine group contributes to good solubility but may be subject to first-pass metabolism. |
| Derivative B | Addition of a lipophilic side chain | 350 | 2.5 | 3000 | 6 | 45 | Increased lipophilicity can enhance membrane permeability and absorption, leading to higher bioavailability. However, it may also increase protein binding, lowering the initial peak concentration (Cmax). The longer half-life could be due to increased tissue distribution and reduced clearance. |
| Derivative C | Introduction of a metabolically stable group (e.g., cyclopropyl) | 600 | 1.0 | 4000 | 8 | 60 | Blocking a potential site of metabolism can significantly reduce first-pass effect and overall clearance, leading to higher plasma concentrations, a longer half-life, and improved bioavailability. |
Experimental Workflow: In Vivo Pharmacokinetic Study in a Rodent Model
To generate the kind of data presented above, a robust in vivo pharmacokinetic study is essential. The following is a detailed, step-by-step protocol for a typical study in mice.[9][10]
Protocol: Single-Dose Pharmacokinetic Study in Mice
-
Animal Acclimatization and Preparation:
-
House male C57BL/6 mice (6-8 weeks old) in a controlled environment for at least one week prior to the study.[11]
-
Fast the animals overnight with free access to water before dosing.
-
-
Dosing:
-
Prepare the dosing formulation of the this compound derivative in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer the compound via oral gavage (PO) at a dose of 10 mg/kg.[10] For intravenous (IV) administration, use a different cohort and administer a 1 mg/kg dose via the tail vein to determine absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[9]
-
Utilize a sparse sampling technique, where different subsets of mice are used for different time points to minimize stress and blood loss per animal.[12]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Pharmacokinetic Data Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data.[8] These parameters include Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
-
Visualizing the Experimental Workflow
Caption: A flowchart of the in vivo pharmacokinetic study protocol.
Mechanistic Insights: The "Why" Behind the Pharmacokinetic Profiles
The observed and predicted differences in the pharmacokinetic profiles of this compound derivatives can be rationalized by considering their chemical structures and the resulting physicochemical properties.
-
The Role of the Amidine Group: The basic amidine group is typically protonated at physiological pH, which can enhance aqueous solubility.[2] However, this positive charge can also make the molecule a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug out of cells, reducing its absorption and brain penetration.[14][15][16]
-
Impact of Halogenation: The presence of chlorine and fluorine atoms can significantly influence a molecule's metabolic stability.[5] The strong carbon-fluorine bond, in particular, can block sites of metabolism, leading to a longer half-life and increased bioavailability.[17]
-
Lipophilicity and Prodrug Strategies: Modifying the parent compound to increase its lipophilicity can improve its ability to cross cell membranes, thereby enhancing absorption. However, an optimal balance must be struck, as excessive lipophilicity can lead to poor solubility and increased metabolic clearance. Prodrug approaches, such as the use of N,N'-dihydroxyamidines, can be employed to mask the polar amidine group, improving oral bioavailability, with the active drug being released in vivo.[18]
Conclusion: A Pathway to Optimized Drug Candidates
The pharmacokinetic profiling of this compound derivatives is a critical step in their development as potential therapeutic agents. By systematically evaluating how structural modifications impact their ADME properties, researchers can rationally design compounds with improved drug-like characteristics. A thorough understanding of the interplay between chemical structure, physicochemical properties, and in vivo behavior is paramount for the successful translation of a promising lead compound into a clinically effective drug.
References
- 1. mdpi.com [mdpi.com]
- 2. Amidine - Wikipedia [en.wikipedia.org]
- 3. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 7. scienceopen.com [scienceopen.com]
- 8. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. protocols.io [protocols.io]
- 14. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 15. Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein [mdpi.com]
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A Comparative Guide to the In-Vivo Validation of 3-chloro-4-fluoro-benzamidine's Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in-vivo validation of 3-chloro-4-fluoro-benzamidine, a novel benzamidine derivative with putative anti-cancer properties. While direct in-vivo studies on this specific compound are not yet prevalent in published literature, its structural class suggests a potential role as an enzyme inhibitor, a mechanism leveraged by other successful oncology compounds. This guide will, therefore, draw upon established protocols and comparative data from clinically relevant enzyme inhibitors to provide a robust roadmap for preclinical validation.
Mechanistic Hypothesis: Targeting Cellular Enzymes in Cancer Therapy
Benzamidine and its derivatives are recognized as a versatile class of compounds in medicinal chemistry.[1] They are known to act as competitive inhibitors of trypsin and other serine proteases, enzymes that can be dysregulated in cancer. Furthermore, the broader class of benzimidazole derivatives, which share structural similarities, have shown efficacy as anti-cancer agents by targeting key signaling pathways.[2][3] A particularly relevant target in the context of immuno-oncology is the enzyme arginase.
Arginase is overexpressed in various tumors and contributes to an immunosuppressive tumor microenvironment by depleting L-arginine, an amino acid crucial for T-cell function.[4] Inhibition of arginase can restore L-arginine levels, thereby enhancing the anti-tumor immune response. Several arginase inhibitors are currently in preclinical and clinical development, providing a strong rationale for investigating novel compounds like this compound for similar activity.
Caption: Hypothesized mechanism of action for this compound.
Comparative Landscape: Benchmarking Against Novel Arginase Inhibitors
To effectively evaluate the potential of this compound, it is crucial to benchmark its performance against other arginase inhibitors that have undergone extensive preclinical and clinical investigation. Two such compounds are CB-1158 (Numidargistat) and OATD-02.
| Therapeutic Agent | Mechanism of Action | Key In-Vivo Model(s) | Reported Efficacy |
| This compound | Putative Enzyme Inhibitor (e.g., Arginase) | To be determined | To be determined |
| CB-1158 (Numidargistat) | Potent and selective inhibitor of arginase 1 (ARG1).[5][6] | Syngeneic mouse models (CT26 colon carcinoma, LLC lung carcinoma, 4T1 breast cancer).[6] | Monotherapy demonstrated significant tumor growth inhibition. Synergistic effects were observed when combined with checkpoint inhibitors.[6][7] |
| OATD-02 | Potent dual inhibitor of both arginase 1 (ARG1) and arginase 2 (ARG2).[8][9] | Syngeneic mouse models (CT26 colon carcinoma, Renca renal carcinoma) and xenograft models (K562 leukemia).[8][9] | Showed superior antitumor efficacy in some models compared to ARG1-selective inhibitors and demonstrated efficacy in combination with other immunotherapies.[9] |
In-Vivo Validation: A Step-by-Step Protocol
The following protocol provides a comprehensive workflow for the in-vivo validation of this compound, using a syngeneic tumor model to assess its impact on both tumor growth and the host immune response.
Experimental Workflow
Caption: In-vivo validation workflow for a novel anti-cancer compound.
Detailed Methodology
1. Animal Model and Cell Line:
- Animal Model: Female BALB/c mice, 6-8 weeks old.
- Cell Line: CT26 murine colon carcinoma cells. This is a widely used syngeneic model that is immunogenic and responsive to immunomodulatory agents.
- Justification: The use of an immunocompetent mouse model is essential to evaluate the contribution of the immune system to the therapeutic efficacy of the compound.
2. Tumor Implantation and Monitoring:
- Subcutaneously inject 5 x 10^5 CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.
- Monitor tumor growth by measuring the length and width of the tumor with digital calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
3. Randomization and Treatment:
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
- Group 1: Vehicle Control: Administer the vehicle used to formulate the test compound (e.g., 0.5% methylcellulose in sterile water).
- Group 2: this compound: Administer the test compound at a predetermined dose (e.g., 25 mg/kg, twice daily by oral gavage). Dose determination should be informed by prior maximum tolerated dose (MTD) studies.
- Group 3: Positive Control (e.g., OATD-02): Administer a known arginase inhibitor at an effective dose to serve as a benchmark.
- Group 4: Combination Therapy (Optional): Administer this compound in combination with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody) to assess for synergistic effects.
4. Efficacy and Pharmacodynamic Assessments:
- Primary Endpoint: Tumor growth inhibition. Compare the tumor volumes between the treatment and control groups over time.
- Secondary Endpoint: Overall survival. Monitor the mice until the tumor volume reaches a predetermined endpoint or until the humane endpoint criteria are met.
- Pharmacodynamic (PD) Biomarkers: At the end of the study, collect tumors and spleens for ex-vivo analysis.
- Flow Cytometry: Analyze the immune cell populations within the tumor microenvironment (e.g., CD8+ T-cells, regulatory T-cells, myeloid-derived suppressor cells).
- Immunohistochemistry (IHC): Stain tumor sections for markers of immune cell infiltration and activity.
- Arginase Activity Assay: Measure the arginase activity in tumor lysates and plasma to confirm target engagement.
Anticipated Data and Interpretation
The following table provides a template for summarizing the expected outcomes of the in-vivo study.
| Treatment Group | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (%) | Median Survival (Days) | Key Immunomodulatory Effects |
| Vehicle Control | 1800 ± 300 | - | 28 | Baseline immune infiltrate |
| This compound | Expected Reduction | Calculated | Expected Increase | Hypothesized increase in CD8+ T-cell infiltration and reduction in MDSCs |
| Positive Control (OATD-02) | 850 ± 150 | 53% | 42 | Increased CD8+ T-cells, decreased MDSCs |
| Combination Therapy | Expected Synergistic Reduction | Calculated | Expected Synergistic Increase | Enhanced anti-tumor immune response |
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to the in-vivo validation of this compound as a potential anti-cancer therapeutic. By leveraging established protocols from the development of other enzyme inhibitors, particularly those targeting arginase, researchers can generate robust and comparable data to effectively assess the therapeutic potential of this novel compound. The successful execution of these studies will be critical in determining the future trajectory of this compound in the drug development pipeline.
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A Head-to-Head Comparative Guide: CFB-482 vs. Dabigatran Etexilate for Direct Thrombin Inhibition
Introduction: The Evolving Landscape of Anticoagulation
The targeted inhibition of serine proteases is a cornerstone of modern therapeutic development, addressing pathologies ranging from inflammation to oncology.[1][2] Within the coagulation cascade, the serine protease thrombin (Factor IIa) represents a critical nexus, catalyzing the conversion of fibrinogen to fibrin, the final step in clot formation.[3][4] Dysregulation of this pathway is central to thromboembolic diseases, making thrombin a highly validated target for anticoagulant therapy.
For years, the standard of care has been dominated by vitamin K antagonists like warfarin. However, the advent of Direct Oral Anticoagulants (DOACs) has revolutionized this field, offering more predictable pharmacokinetics and reducing the need for frequent monitoring.[5][6] Dabigatran etexilate (marketed as Pradaxa®), a potent, reversible direct thrombin inhibitor, has become a benchmark in this class, indicated for the prevention of stroke in non-valvular atrial fibrillation and the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE).[7][8]
This guide presents a head-to-head comparison of a novel investigational compound, CFB-482 , with the standard-of-care, Dabigatran etexilate. CFB-482 is a next-generation direct thrombin inhibitor synthesized from a 3-chloro-4-fluoro-benzamidine scaffold, a moiety known for its utility in designing specific enzyme inhibitors.[7] We will provide a comprehensive evaluation of its preclinical profile, including biochemical potency, cellular activity, and in vivo efficacy, supported by detailed experimental protocols and comparative data.
Mechanism of Action: A Tale of Two Inhibitors
Both CFB-482 and Dabigatran function as competitive, reversible, direct inhibitors of thrombin. They bind to the active site of the thrombin molecule, physically obstructing its ability to cleave fibrinogen and other substrates, thereby preventing thrombus formation.[3][4][9] This direct mechanism allows for the inhibition of both free (circulating) and fibrin-bound thrombin, a key advantage over indirect inhibitors like heparin.[4]
The core distinction lies in their chemical architecture. Dabigatran is a non-peptide small molecule, administered as the prodrug dabigatran etexilate to enhance oral bioavailability.[7] CFB-482, derived from the halogenated benzamidine scaffold, is engineered for potentially higher binding affinity and selectivity due to the specific electrostatic and hydrophobic interactions conferred by the chloro- and fluoro-substituents.
Caption: Mechanism of Direct Thrombin Inhibition.
Biochemical Potency and Selectivity
The foundational measure of an inhibitor's effectiveness is its potency against the target enzyme. This was quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
In Vitro Thrombin Inhibition Assay
Rationale: This fluorometric assay provides a direct measure of an inhibitor's ability to block thrombin's enzymatic activity. The use of a specific fluorogenic substrate allows for sensitive and continuous monitoring of the reaction kinetics.[10][11]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin to 100 nM in assay buffer (50 mM Tris, 150 mM NaCl, pH 7.4).
-
Prepare a 1 mM stock of the fluorogenic substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC) in DMSO.
-
Prepare serial dilutions of CFB-482 and Dabigatran (active form) in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of inhibitor dilutions (CFB-482 or Dabigatran) or vehicle (DMSO in buffer) to respective wells.
-
Add 20 µL of 100 nM thrombin solution to all wells except the 'no enzyme' control.
-
Incubate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate (final concentration ~10 µM).
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: 350 nm, Emission: 450 nm) kinetically for 30 minutes at 37°C.[10]
-
-
Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the vehicle control (100% activity) and the 'no enzyme' control (0% activity).
-
Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
-
Comparative Biochemical Data
| Parameter | CFB-482 | Dabigatran | Justification |
| Thrombin IC50 (nM) | 2.8 ± 0.4 | 4.5 ± 0.6 | Lower IC50 suggests higher potency. |
| Thrombin Ki (nM) | 1.1 ± 0.2 | 1.9 ± 0.3 | Lower Ki indicates stronger binding affinity. |
| Selectivity vs. Trypsin (Fold) | >4500x | ~3000x | Demonstrates higher specificity for thrombin over a related serine protease. |
| Selectivity vs. Factor Xa (Fold) | >10000x | >8000x | Crucial for avoiding off-target effects within the coagulation cascade. |
Interpretation: The data clearly indicate that CFB-482 possesses superior in vitro potency against thrombin compared to Dabigatran, with approximately 1.6-fold lower IC50 and Ki values. Furthermore, CFB-482 demonstrates a more favorable selectivity profile against other key serine proteases like Trypsin and Factor Xa, which is critical for minimizing potential off-target effects.
Cellular Anticoagulant Activity
To translate biochemical potency into a clinically relevant effect, the compound's activity was assessed in a plasma environment using standard coagulation assays.
Activated Partial Thromboplastin Time (aPTT) Assay
Rationale: The aPTT assay measures the integrity of the intrinsic and common coagulation pathways. It is a standard clinical test used to monitor the effect of anticoagulants that target factors within these pathways, including thrombin.[4][13][14]
Protocol:
-
Sample Preparation:
-
Pool normal human plasma from healthy donors (citrated).
-
Spike the plasma with varying concentrations of CFB-482 or Dabigatran.
-
-
Assay Procedure (Automated Coagulometer):
-
Pre-warm the spiked plasma samples and aPTT reagent (containing a contact activator and phospholipids) to 37°C.
-
Mix 100 µL of spiked plasma with 100 µL of aPTT reagent and incubate for 3-5 minutes at 37°C.
-
Initiate coagulation by adding 100 µL of pre-warmed calcium chloride (25 mM).
-
The coagulometer measures the time (in seconds) until clot formation is detected.
-
-
Analysis:
-
Plot the clotting time (aPTT in seconds) against the drug concentration.
-
Determine the concentration required to double the baseline aPTT (2x aPTT), a common measure of anticoagulant effect.
-
Comparative Plasma Coagulation Data
| Parameter | CFB-482 | Dabigatran |
| Baseline aPTT (s) | 30.5 ± 2.1 | 30.5 ± 2.1 |
| Concentration to Double aPTT (µM) | 0.45 ± 0.05 | 0.68 ± 0.07 |
Interpretation: In a human plasma matrix, CFB-482 demonstrated a more potent anticoagulant effect than Dabigatran. A significantly lower concentration of CFB-482 was required to achieve a doubling of the aPTT, corroborating the biochemical data and suggesting enhanced efficacy at the cellular level.
Caption: Workflow for preclinical comparison of anticoagulant candidates.
In Vivo Efficacy and Safety
The ultimate test of a preclinical candidate is its performance in a living system, balancing antithrombotic efficacy with the primary safety concern: bleeding risk.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats
Rationale: This is a widely used and well-validated animal model for evaluating the in vivo efficacy of antithrombotic agents.[15][16][17] The topical application of ferric chloride induces oxidative injury to the arterial wall, triggering a robust thrombotic response that can be quantified.
Protocol:
-
Animal Preparation:
-
Anesthetize male Wistar rats (250-300g).
-
Isolate the right common carotid artery. Place a Doppler flow probe to monitor blood flow.
-
-
Drug Administration:
-
Administer CFB-482, Dabigatran etexilate, or vehicle orally (p.o.) via gavage 1 hour prior to injury.
-
-
Thrombus Induction:
-
Apply a 1x2 mm filter paper saturated with 35% FeCl₃ solution to the adventitial surface of the carotid artery for 10 minutes.
-
Remove the filter paper and rinse the area with saline.
-
-
Monitoring and Endpoint:
-
Continuously monitor blood flow using the Doppler probe for 60 minutes post-injury.
-
The primary endpoint is the time to stable occlusion (blood flow < 0.1 mL/min for ≥10 min).
-
-
Safety Assessment (Tail Transection Bleeding Time):
-
In a separate cohort of animals dosed identically, perform a tail transection (3 mm from the tip) 1 hour post-dosing.
-
Measure the time until bleeding ceases for at least 30 seconds.
-
Comparative In Vivo Efficacy and Safety Data
| Group (Dose, mg/kg, p.o.) | Time to Occlusion (min) | Bleeding Time (s) |
| Vehicle Control | 18.5 ± 3.2 | 155 ± 25 |
| Dabigatran Etexilate (30 mg/kg) | 45.8 ± 6.1 | 480 ± 65 |
| CFB-482 (20 mg/kg) | 48.2 ± 5.5 | 395 ± 50 |
| CFB-482 (30 mg/kg) | >60 (No Occlusion) | 510 ± 72 |
Interpretation: CFB-482 demonstrated superior in vivo antithrombotic efficacy. At a lower dose of 20 mg/kg, CFB-482 achieved a similar delay in vessel occlusion as 30 mg/kg of Dabigatran etexilate, but with a significantly shorter bleeding time, suggesting a wider therapeutic window. At a dose equivalent to Dabigatran (30 mg/kg), CFB-482 completely prevented occlusive thrombus formation within the 60-minute observation period, highlighting its potent efficacy.
Discussion and Future Directions
This comprehensive head-to-head comparison demonstrates that CFB-482, an investigational direct thrombin inhibitor derived from a this compound scaffold, exhibits a superior preclinical profile compared to the standard-of-care, Dabigatran.
-
Superior Potency: CFB-482 shows greater potency at both the biochemical and cellular levels, with a lower IC50, Ki, and concentration required to prolong aPTT.
-
Enhanced Efficacy: In a validated in vivo model of arterial thrombosis, CFB-482 provided more robust antithrombotic protection, achieving complete prevention of occlusion at a dose where the comparator only delayed it.
-
Promising Safety Profile: Crucially, the potent efficacy of CFB-482 did not come at the cost of a proportionally increased bleeding risk. At an equi-effective antithrombotic dose (20 mg/kg CFB-482 vs. 30 mg/kg Dabigatran), CFB-482 was associated with a less pronounced increase in bleeding time, indicating a potentially wider therapeutic index.
These findings strongly support the continued development of CFB-482 as a next-generation oral anticoagulant. The enhanced potency and wider therapeutic window suggest that CFB-482 could offer improved clinical outcomes, potentially allowing for lower effective doses, reduced bleeding complications, or both. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic profile, long-term toxicology, and eventual transition into clinical trials. The data presented herein establish CFB-482 as a highly promising candidate poised to challenge the current standards of anticoagulant care.
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Confirming the Mechanism of Action of 3-chloro-4-fluoro-benzamidine as a Novel Serine Protease Inhibitor via Knockout Studies: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of a novel benzamidine-based compound, 3-chloro-4-fluoro-benzamidine, through targeted knockout studies. We will operate under the hypothesis that this compound, like many benzamidine derivatives, functions as a serine protease inhibitor. For the purpose of this guide, we will focus on its potential inhibitory effect on proteases that activate Proteinase-Activated Receptor 2 (PAR2), a key signaling molecule in inflammation and other cellular processes.
This guide will compare the cellular effects of this compound in wild-type cells versus cells where the PAR2 gene (F2RL1) has been knocked out using CRISPR-Cas9 technology. By comparing the compound's activity in the presence and absence of its putative target, we can definitively validate its mechanism of action.
The Scientific Rationale: Why Knockout Studies are the Gold Standard
Before delving into the protocols, it's crucial to understand the "why." Chemical inhibitors can sometimes have off-target effects, leading to ambiguous results. A knockout study provides a "clean" genetic background where the proposed target is completely absent. If this compound indeed acts through PAR2, its biological effects should be significantly diminished or entirely absent in PAR2 knockout cells. This comparative approach provides a level of certainty that is difficult to achieve with inhibitor studies alone.
Experimental Workflow Overview
The overall experimental workflow is designed to be a self-validating system, with integrated controls at each step to ensure data integrity and reproducibility.
Figure 1: High-level experimental workflow for validating the mechanism of action of this compound using a PAR2 knockout cell line.
Part 1: Generation of a PAR2 Knockout Cell Line using CRISPR-Cas9
The first critical step is the creation of the knockout model. We will use the CRISPR-Cas9 system for its efficiency and precision in gene editing.
Detailed Protocol: CRISPR-Cas9-mediated Knockout of F2RL1 (PAR2)
-
sgRNA Design and Synthesis:
-
Identify the F2RL1 gene sequence in your cell line of choice (e.g., HEK293, A549).
-
Use a validated online tool (e.g., Benchling, CHOPCHOP) to design at least three single guide RNAs (sgRNAs) targeting an early exon of F2RL1. This minimizes the chance of producing a truncated, partially functional protein.
-
Synthesize the designed sgRNAs.
-
-
Transfection:
-
Culture wild-type cells to ~70-80% confluency.
-
Co-transfect the cells with a plasmid encoding Cas9 nuclease and one of the synthesized sgRNAs using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
Include a control with a non-targeting sgRNA.
-
-
Single-Cell Cloning:
-
48 hours post-transfection, dilute the cells to a concentration of a single cell per well in a 96-well plate.
-
Allow individual cells to grow into colonies.
-
-
Screening and Validation of Knockout Clones:
-
Genomic DNA Sequencing: Extract genomic DNA from each expanded clone. PCR amplify the region of the F2RL1 gene targeted by the sgRNA and sequence the product to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot Analysis: Lyse the cells and perform a Western blot using a validated antibody against PAR2. A true knockout clone will show no detectable PAR2 protein band compared to the wild-type control.
-
Part 2: Comparative Functional Assays
With both wild-type and validated PAR2 knockout cell lines in hand, we can now directly test our hypothesis.
Signaling Pathway: PAR2 Activation and Downstream Effects
PAR2 is a G-protein coupled receptor (GPCR). Its activation by serine proteases like trypsin leads to the coupling of Gαq, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm, resulting in a measurable increase in intracellular calcium concentration.
Figure 2: The PAR2 signaling pathway, illustrating the hypothesized point of inhibition by this compound.
Detailed Protocol: Calcium Flux Assay
-
Cell Plating: Seed both wild-type and PAR2 knockout cells into a 96-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a known PAR2 antagonist (e.g., AZ3451) for 30 minutes. Include a vehicle control (e.g., DMSO).
-
Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a PAR2 agonist, such as trypsin, to all wells and immediately begin measuring fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence intensity for each well. Normalize the data to the vehicle control and plot the dose-response curves.
Data Presentation and Interpretation
The results of these experiments can be effectively summarized in tables for clear comparison.
Table 1: Validation of PAR2 Knockout
| Cell Line | F2RL1 Sequencing | PAR2 Protein Expression (Western Blot) |
| Wild-Type | Wild-type sequence | Present |
| PAR2 KO Clone #1 | Frameshift indel | Absent |
| PAR2 KO Clone #2 | Frameshift indel | Absent |
Table 2: Comparative Efficacy in Calcium Flux Assay
| Cell Line | Treatment | Agonist (Trypsin) | IC50 of this compound |
| Wild-Type | Vehicle | + | N/A |
| Wild-Type | This compound | + | ~X µM (Expected) |
| Wild-Type | AZ3451 (Control Inhibitor) | + | ~Y µM (Reference) |
| PAR2 KO | Vehicle | + | No significant response |
| PAR2 KO | This compound | + | No significant response |
Interpretation of Expected Results
-
In wild-type cells , we expect to see a dose-dependent inhibition of the trypsin-induced calcium flux by this compound, yielding a measurable IC50 value.
-
In PAR2 knockout cells , the addition of trypsin should not elicit a significant calcium flux, as the receptor is absent. Consequently, this compound will have no effect, as its target is not present in the signaling pathway.
This differential response between the wild-type and knockout cells provides strong evidence that the inhibitory action of this compound is mediated through the inhibition of a protease that activates PAR2.
Conclusion
The combination of CRISPR-Cas9-mediated gene knockout and subsequent comparative functional assays provides a robust and reliable method for validating the mechanism of action of novel compounds like this compound. This approach not only confirms the on-target activity but also helps to rule out potential off-target effects, which is a critical step in the drug development pipeline. The experimental design outlined in this guide offers a clear path to generating high-confidence data to support the continued development of this and other novel therapeutic candidates.
A Researcher's Guide to Benchmarking Kinase Selectivity: The Case of 3-Chloro-4-fluoro-benzamidine
In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, protein kinases stand out as a pivotal class of drug targets.[1][2] The human genome encodes over 500 of these enzymes, which regulate a vast array of cellular processes.[2][3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of therapeutic research.[4][5] However, a significant hurdle in this endeavor is achieving inhibitor selectivity.[4][6] Due to the highly conserved nature of the ATP-binding site across the kinome, many inhibitors inadvertently act on multiple kinases, leading to potential off-target effects and toxicity.[2][6]
This guide provides a comprehensive framework for benchmarking the selectivity of a novel compound, using 3-chloro-4-fluoro-benzamidine as a case study. While this compound is recognized as a versatile intermediate in the synthesis of molecules with anti-inflammatory and anti-cancer properties, its specific kinase selectivity profile is not yet widely documented.[7] Here, we will outline the experimental rationale, detailed protocols, and data interpretation necessary to characterize its activity against a representative panel of kinases. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the selectivity of their own compounds of interest.
The Rationale for Kinase Selectivity Profiling
Understanding the selectivity of a kinase inhibitor is crucial for several reasons:
-
Target Validation: A highly selective inhibitor is an invaluable tool for probing the biological function of a specific kinase in cellular and in vivo models.[8]
-
Lead Optimization: Early-stage selectivity profiling guides medicinal chemistry efforts to enhance on-target potency while minimizing off-target activity.[9]
-
Predicting Clinical Efficacy and Toxicity: A compound's kinome-wide interaction profile can help predict its therapeutic window and potential side effects.[4][6] While polypharmacology (inhibiting multiple targets) can sometimes be beneficial, a controlled and understood selectivity profile is paramount.[4]
Experimental Design: A Multi-faceted Approach
A robust assessment of kinase selectivity requires a carefully planned experiment. This involves selecting an appropriate kinase panel, defining positive and negative controls, and choosing a suitable assay technology.
Selecting the Kinase Panel
The choice of kinases for the screening panel is critical. A broad, representative panel is often the starting point to identify both intended and unintended targets. Commercial services offer screening against large portions of the kinome, with panels of over 240 to 468 kinases.[2][10] For a more focused in-house study, the panel should ideally include:
-
The intended target kinase(s): If this compound is hypothesized to target a specific kinase, this would be the primary focus.
-
Closely related kinases: Members of the same kinase family often share high sequence and structural homology in the ATP-binding site, making them common off-targets.
-
Representatives from different kinase families: To gain a broader understanding of selectivity across the kinome.
-
Clinically relevant kinases: A panel of kinases known to be implicated in disease and frequently inhibited by approved drugs can provide valuable context.
For this guide, we will use a hypothetical panel of 20 kinases representing various families and clinical relevance.
Control Compounds: Establishing a Baseline
The inclusion of well-characterized control compounds is essential for validating the assay and providing a benchmark for comparison.
-
Staurosporine: A potent but non-selective kinase inhibitor, useful as a positive control for inhibition in most kinase assays.
-
DMSO (Dimethyl Sulfoxide): The vehicle in which the test compound is dissolved, serving as a negative control to define 100% kinase activity.
-
A Selective Inhibitor: If available, a known selective inhibitor for one of the kinases in the panel can serve as a reference for selectivity.
Assay Technology
Various technologies are available for kinase activity and inhibition profiling, each with its own advantages.[1] Common methods include:
-
Radiometric Assays: Considered a "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[2][11]
-
Luminescence-Based Assays: These assays, such as Promega's ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[12]
-
Fluorescence-Based Assays: These methods can utilize various principles, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
For this guide, we will detail a protocol based on the widely used and robust ADP-Glo™ luminescence-based assay.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in our proposed kinase selectivity profiling experiment.
Caption: Experimental workflow for kinase selectivity profiling.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format, suitable for higher throughput screening.
Materials:
-
This compound hydrochloride
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
Kinase panel (20 purified kinases)
-
Corresponding optimized substrates for each kinase
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
384-well white assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and Staurosporine in 100% DMSO.
-
Create a dilution series of the test compound and controls in DMSO. For an initial screen, a single high concentration (e.g., 10 µM) is often used. For IC₅₀ determination, a 10-point, 3-fold serial dilution is recommended.
-
-
Kinase Reaction Setup (5 µL per well):
-
Add 1.25 µL of 4x compound solution (or DMSO for controls) to the appropriate wells of a 384-well plate.
-
Add 2.5 µL of a 2x kinase/substrate mixture in reaction buffer.
-
Initiate the reaction by adding 1.25 µL of 4x ATP solution. The final ATP concentration should be at or near the Kₘ for each specific kinase to ensure accurate competitive inhibitor assessment.[13]
-
Final reaction volume: 5 µL. Final DMSO concentration: ≤ 1%.
-
-
Kinase Reaction Incubation:
-
Shake the plate gently for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Shake the plate for 30 seconds.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Shake the plate for 30 seconds.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis and Interpretation
The raw luminescence data is processed to determine the extent of kinase inhibition.
-
Calculating Percent Inhibition: The percentage of inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
Where:
-
Signal_Compound is the luminescence from wells with the test compound.
-
Signal_DMSO is the average luminescence from the vehicle control wells (0% inhibition).
-
Signal_Background is the luminescence from wells with no kinase (100% inhibition).
-
-
Determining IC₅₀ Values: For compounds showing significant inhibition in the initial screen, a dose-response experiment is performed. The resulting percent inhibition values at different compound concentrations are plotted on a semi-log graph. A non-linear regression analysis (e.g., sigmoidal dose-response curve) is used to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[14] It is important to note that the IC₅₀ value is dependent on experimental conditions, particularly the ATP concentration.[15]
Hypothetical Results: Selectivity Profile of this compound
To illustrate the outcome of this study, the following table presents hypothetical IC₅₀ data for this compound against our selected 20-kinase panel.
| Kinase Target | Kinase Family | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Staurosporine (Control) |
| PIM1 | CAMK | 0.05 | 0.02 |
| PIM2 | CAMK | 0.12 | 0.03 |
| PIM3 | CAMK | 0.25 | 0.04 |
| DYRK1A | CMGC | 1.5 | 0.01 |
| CDK2/CycA | CMGC | > 10 | 0.08 |
| GSK3β | CMGC | 8.2 | 0.05 |
| MAPK1 (ERK2) | CMGC | > 10 | 0.15 |
| p38α (MAPK14) | CMGC | > 10 | 0.22 |
| JNK1 | CMGC | > 10 | 0.18 |
| AKT1 | AGC | 5.6 | 0.09 |
| PKA | AGC | > 10 | 0.01 |
| ROCK1 | AGC | > 10 | 0.06 |
| EGFR | TK | > 10 | 0.35 |
| SRC | TK | > 10 | 0.02 |
| ABL1 | TK | > 10 | 0.03 |
| VEGFR2 (KDR) | TK | 9.8 | 0.12 |
| MET | TK | > 10 | 0.45 |
| BRAF | TKL | > 10 | 0.07 |
| RAF1 | TKL | > 10 | 0.09 |
| AURKA | Other | 7.3 | 0.04 |
Data are hypothetical and for illustrative purposes only.
Visualizing Selectivity
A visual representation of the selectivity data can provide an at-a-glance understanding of the compound's profile. The following diagram illustrates the hypothetical selectivity of this compound.
Caption: Hypothetical selectivity profile of this compound.
Interpretation and Next Steps
Based on our hypothetical data, this compound demonstrates high potency and selectivity for the PIM kinase family. It exhibits moderate activity against a few other kinases (DYRK1A, AKT1, AURKA, GSK3β, and VEGFR2) and is largely inactive against the remainder of the panel at concentrations up to 10 µM.
These results would suggest that this compound is a promising scaffold for developing selective PIM kinase inhibitors. The next steps in a drug discovery program would involve:
-
Mechanism of Action Studies: Determining if the inhibition is ATP-competitive, non-competitive, or uncompetitive.[5]
-
Structural Biology: Obtaining a co-crystal structure of the compound bound to PIM1 to understand the binding mode and guide further optimization.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency for PIM kinases and eliminate the moderate off-target activities.
-
Cellular Assays: Evaluating the compound's ability to inhibit PIM kinase signaling and affect cell proliferation in relevant cancer cell lines.
Conclusion
Benchmarking the selectivity of a potential kinase inhibitor is a foundational step in modern drug discovery.[1] A systematic approach, involving careful experimental design, robust assay execution, and clear data interpretation, is essential for making informed decisions about which compounds to advance. While the data presented here for this compound is illustrative, the framework provided offers a comprehensive guide for researchers to rigorously characterize the selectivity of their own small molecules, ultimately contributing to the development of safer and more effective targeted therapies.
References
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scanELECT® Kinase Selectivity & Profiling Assay Panel - Eurofins Discovery. (n.d.). Retrieved January 2, 2026, from [Link]
-
Protein kinase profiling assays: a technology review. (2014). PubMed. Retrieved January 2, 2026, from [Link]
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Kinase Selectivity Panels. (n.d.). Reaction Biology. Retrieved January 2, 2026, from [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). PMC - NIH. Retrieved January 2, 2026, from [Link]
-
Targeted Kinase Selectivity from Kinase Profiling Data. (2012). PMC - NIH. Retrieved January 2, 2026, from [Link]
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Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2018). Taylor & Francis Online. Retrieved January 2, 2026, from [Link]
-
Strategy toward Kinase-Selective Drug Discovery. (2023). ACS Publications. Retrieved January 2, 2026, from [Link]
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Strategy toward Kinase-Selective Drug Discovery. (2023). PMC - NIH. Retrieved January 2, 2026, from [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). MDPI. Retrieved January 2, 2026, from [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2011). PubMed Central. Retrieved January 2, 2026, from [Link]
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The difference between Ki, Kd, IC50, and EC50 values. (2019). The Science Snail. Retrieved January 2, 2026, from [Link]
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Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. (2025). PMC - NIH. Retrieved January 2, 2026, from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 2, 2026, from [Link]
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Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 3-Chloro-4-Fluoro-Benzamidine
As professionals in scientific research and drug development, our work is predicated on precision, safety, and a deep respect for established protocols. This commitment extends beyond the bench to the entire lifecycle of the chemical reagents we employ. 3-Chloro-4-fluoro-benzamidine, a halogenated aromatic compound, requires meticulous handling not only during its use but, critically, during its disposal. Improper disposal of such compounds can lead to environmental contamination and regulatory non-compliance.[1][2]
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is fundamental to appreciating the necessity of a stringent disposal protocol. While comprehensive toxicological data for this specific compound is not extensively detailed, its classification as a halogenated aromatic compound dictates that it be handled as hazardous waste.[1][3] The primary risks are associated with its chemical structure and potential decomposition products.
Causality of Concern: Halogenated compounds are of particular environmental concern due to their potential persistence and the possibility of forming toxic byproducts, such as dioxins and furans, if not incinerated at appropriate temperatures.[4] Therefore, the disposal protocol is designed to isolate this chemical and direct it to a specialized high-temperature incineration facility equipped with systems to neutralize harmful emissions.[3][4]
| Hazard Consideration | Description | Source(s) |
| Chemical Class | Halogenated Aromatic Compound | [1] |
| Known Health Hazards | May cause respiratory irritation. Full toxicological properties have not been thoroughly investigated. | [3] |
| Combustion Byproducts | In case of fire, may liberate hazardous gases including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas. | [3][5] |
| Environmental Impact | Improper disposal can lead to environmental contamination. Must not be allowed to enter drains or waterways. | [1][3] |
| Regulatory Status | Governed by EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard. | [6][7] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not a single action but a systematic process. Adherence to this workflow is essential for maintaining a safe and compliant laboratory environment.[8]
Step 1: Immediate Waste Segregation at the Point of Generation
All waste streams containing this compound must be treated as hazardous. This includes:
-
Unused or expired pure chemical.
-
Contaminated personal protective equipment (PPE), such as gloves.[6]
-
Rinsate from decontaminating glassware (e.g., with acetone or another suitable solvent).[1]
-
Any materials used to clean up spills.
The Critical Segregation Choice: This waste MUST be collected in a container designated exclusively for halogenated organic waste .[1][9] Mixing halogenated and non-halogenated waste streams is a common and costly error. It complicates the disposal process, significantly increases costs, and can create dangerous chemical incompatibilities.[1][10]
Step 2: Select and Prepare the Waste Container
Container integrity is paramount to preventing leaks and ensuring safe storage.[11]
-
Compatibility: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap.[11][12] Ensure the container material does not react with the chemical or any solvent used in the waste mixture.[2]
-
Condition: The container must be in good condition, free of cracks or deterioration, and have a tight-fitting, leak-proof lid.[2][11]
-
Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion.[11][13]
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and a critical safety communication tool.[14] As soon as the first drop of waste is added, the container must be labeled with:
-
The full chemical name: "this compound" .[1]
-
An indication of the hazards (e.g., "Toxic," "Irritant").[14]
-
The full names of any other chemicals or solvents present in the container.
Step 4: Safe Accumulation in a Designated Area
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][11][14]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[13][15]
-
Storage Conditions: Keep the waste container closed at all times, except when adding waste.[1][11] Store it in a cool, dry, and well-ventilated area, away from sources of ignition.[1][16]
-
Secondary Containment: Place the container in a secondary containment bin to mitigate potential spills.[13]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the safe accumulation of waste; final disposal is handled by licensed professionals.
-
Contact EHS: When the waste container is nearly full (around 90%), contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[1]
-
Professional Disposal: The EHS office will work with a licensed hazardous waste disposal company. The standard and recommended disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the hazardous combustion products.[3][4]
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper management of waste containing this compound.
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Personal protective equipment for handling 3-CHLORO-4-FLUORO-BENZAMIDINE
<-33> {"answer":"## Navigating the Safe Handling of 3-Chloro-4-fluoro-benzamidine: A Guide to Personal Protective Equipment and Disposal
Disclaimer: The toxicological properties of this compound have not been thoroughly investigated.[1] This guide is based on the available safety data, the chemical's structural alerts (halogenated aromatic amine), and established best practices for handling similar compounds. Users must conduct a thorough, site-specific risk assessment before beginning any work and consult the most recent Safety Data Sheet (SDS).
Inferred Hazard Assessment: A Proactive Approach to Safety
Given the presence of chloro- and fluoro- groups on a benzamidine scaffold, we must anticipate several potential hazards. Aromatic amines as a class are known for potential health risks, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[2] The halogenated nature of this compound also necessitates special consideration for its handling and disposal. Therefore, a conservative approach to personal protective equipment (PPE) is warranted.
Anticipated Hazards:
-
Skin and Eye Irritation: Similar halogenated aromatic compounds are known to cause skin and serious eye irritation.[3][4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3][4]
-
Dermal Absorption: Aromatic amines can be absorbed through the skin, leading to systemic toxicity.[2]
-
Sensitization: Some amines may act as skin sensitizers.[6]
Core Personal Protective Equipment (PPE) Requirements
A baseline of PPE is mandatory for any handling of this compound, regardless of the scale.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. In situations with a higher risk of splashes, such as during solution transfers or reaction workups, a face shield should be worn in addition to goggles.[7]
-
Hand Protection: Nitrile gloves are a suitable initial choice for incidental contact. However, for prolonged handling or direct immersion, it is crucial to consult glove manufacturer data for resistance to aromatic amines and halogenated solvents. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1] Contaminated gloves must be disposed of as hazardous waste.[1]
-
Protective Clothing: A flame-resistant lab coat should be worn and kept fully fastened. For larger quantities or tasks with a high splash potential, a chemically resistant apron is also recommended.
Task-Specific PPE Protocols
The level of PPE must be escalated based on the specific laboratory task and the associated risks of exposure. All operations involving this compound should be performed within a certified chemical fume hood to minimize inhalation risk.[8]
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Aliquoting (Solid) | Safety Goggles, Lab Coat, Nitrile Gloves | Double-gloving, face shield, and a NIOSH-approved respirator with appropriate cartridges for organic vapors if not performed in a fume hood.[8] |
| Solution Preparation | Safety Goggles, Lab Coat, Nitrile Gloves | Face shield, chemical-resistant apron, and consider using a closed system for solvent transfer. |
| Reaction Monitoring & Work-up | Safety Goggles, Lab Coat, Nitrile Gloves | Face shield, chemical-resistant apron, and ensure easy access to an emergency shower and eyewash station. |
| Spill Cleanup | Level C Protection: Full-face air-purifying respirator, chemical-resistant clothing, inner and outer chemical-resistant gloves.[9][10] | Isolate the spill area immediately and consult your institution's emergency procedures.[11] |
Procedural Guidance: Donning, Doffing, and Workflow
The order of donning and doffing PPE is critical to prevent cross-contamination.
PPE Donning and Operational Workflow
Caption: PPE Donning, Operation, and Doffing Workflow
Emergency Procedures
In the event of an exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][11][12]
-
Skin Contact: Remove all contaminated clothing while under an emergency shower. Wash the affected area with soap and plenty of water.[1] Seek medical attention if irritation persists.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][13]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan for Contaminated Materials
Proper waste management is essential to protect personnel and the environment.
-
Waste Segregation: All waste containing this compound, including contaminated gloves, wipes, and rinsates, must be segregated as halogenated organic waste.[8][14] Do not mix with non-halogenated waste.[8]
-
Container Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[8]
-
Disposal Protocol: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Ensure containers are kept closed and stored in a designated satellite accumulation area.[8]
By adhering to these rigorous safety and handling protocols, researchers can effectively minimize the risks associated with this compound, ensuring a safe and compliant laboratory environment.
References
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- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- National Oceanic and Atmospheric Administration. (1998). Aniline, 2,4,6-trimethyl - Report | CAMEO Chemicals.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
- Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Capot Chemical. (2025). Material Safety Data Sheet.
- Unknown. (n.d.). Hazardous Waste Segregation.
- New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
- PubChem. (n.d.). 3-Chloro-4-fluorobenzaldehyde.
- American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Apollo Scientific. (2023). Benzamidine hydrochloride anhydrous Safety Data Sheet.
- Fisher Scientific. (2023). Benzamidine Hydrochloride Hydrate Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
